molecular formula C15H11NO B8759023 (Z)-dibenzo[b,f]azocin-6(5H)-one

(Z)-dibenzo[b,f]azocin-6(5H)-one

Cat. No.: B8759023
M. Wt: 221.25 g/mol
InChI Key: DVAIOEGZPDKFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-dibenzo[b,f]azocin-6(5H)-one is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-dibenzo[b,f]azocin-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-dibenzo[b,f]azocin-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

5H-benzo[c][1]benzazocin-6-one

InChI

InChI=1S/C15H11NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-10H,(H,16,17)

InChI Key

DVAIOEGZPDKFKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3NC2=O

Origin of Product

United States

Foundational & Exploratory

The Chemical Structure, Properties, and Applications of (Z)-Dibenzo[b,f]azocin-6(5H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) is a highly specialized bicyclic scaffold characterized by an eight-membered azocine ring fused to two benzene rings. Operating as a critical intermediate, it bridges the gap between foundational organic synthesis and advanced therapeutic applications. This whitepaper explores the conformational dynamics of its rigidified structure, its physicochemical properties, and its pivotal role in synthesizing strain-promoted alkyne-azide cycloaddition (SPAAC) reagents and novel histone deacetylase (HDAC) inhibitors.

Structural Architecture and Conformational Dynamics

The core of (Z)-dibenzo[b,f]azocin-6(5H)-one lies in its eight-membered lactam (amide) ring. Unlike highly flexible aliphatic azocanes, the presence of two fused aromatic rings and a Z-configured (cis) double bond at the C11-C12 position restricts the molecule into a rigidified conformation—typically adopting a "tub" or "boat-boat" shape[1].

  • Ring Strain & Reactivity: The constrained geometry introduces significant transannular strain. While the lactam itself is stable, this inherent strain is the thermodynamic driver when the scaffold is converted into dibenzocyclooctyne (DBCO) derivatives. The release of approximately 18–22 kcal/mol of strain energy during SPAAC enables rapid, copper-free bioconjugation in physiological environments without the need for cytotoxic catalysts[2].

  • Hydrophobic Surface Area: The dual benzene rings provide a large, planar hydrophobic surface. This makes the scaffold an excellent candidate for occupying hydrophobic pockets in enzyme active sites, a feature heavily exploited in rational drug design to increase binding affinity[3].

Physicochemical Profile

Understanding the baseline properties of (Z)-dibenzo[b,f]azocin-6(5H)-one is essential for predicting its behavior in organic solvents, purification workflows, and biological assays. The following quantitative data is synthesized from structural data indexed in PubChem ()[4].

PropertyValueSource
IUPAC Name (11Z)-5H-benzo[c][1]benzazocin-6-onePubChem[4]
Molecular Formula C₁₅H₁₁NOPubChem[4]
Molecular Weight 221.26 g/mol PubChem[4]
XLogP3 (Lipophilicity) 3.3PubChem[4]
Topological Polar Surface Area 29.1 ŲPubChem[4]
Hydrogen Bond Donors 1 (Lactam N-H)PubChem[4]
Hydrogen Bond Acceptors 1 (Carbonyl O)PubChem[4]
Rotatable Bonds 0 (Rigidified Core)PubChem[4]

Synthetic Methodologies: The Beckmann Rearrangement Workflow

The primary route to synthesize the dibenzo[b,f]azocine core is the ring expansion of 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone) via a Beckmann rearrangement[5].

Experimental Protocol 1: Synthesis of (Z)-dibenzo[b,f]azocin-6(5H)-one

Causality & Logic: The Beckmann rearrangement is driven by the migratory aptitude of the aryl group anti to the hydroxyl group of the oxime. Polyphosphoric acid (PPA) is selected because it functions dually as a viscous solvent and a strong dehydrating acid catalyst. It facilitates the generation of the nitrilium ion intermediate without the need for highly toxic chlorinating agents (e.g., PCl₅). The elevated temperature (125 °C) provides the necessary thermal energy to overcome the activation barrier for the migration of the bulky aryl group, expanding the 7-membered ring to the 8-membered azocine ring[5].

Step-by-Step Self-Validating Protocol:

  • Oximation: Dissolve 5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq) in anhydrous pyridine. Add hydroxylamine hydrochloride (1.5 eq). Reflux the mixture for 20 hours.

  • Intermediate Isolation: Concentrate the mixture under reduced pressure. Dilute with ethyl acetate and wash with 1M HCl to remove residual pyridine. Dry over MgSO₄ and evaporate to yield the oxime intermediate.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) (Hexane:EtOAc 8:2). The oxime product must appear as a new, higher-polarity spot compared to the starting ketone.

  • Rearrangement: Slowly add the oxime to pre-heated PPA at 125 °C. Stir vigorously for 1 hour.

    • Validation Checkpoint: Monitor by TLC. The complete disappearance of the oxime spot and the appearance of a highly UV-active lower-Rf spot indicates successful conversion to the lactam.

  • Quenching: Pour the hot reaction mixture over crushed ice to safely hydrolyze the PPA. Extract the resulting aqueous suspension with dichloromethane (DCM).

  • Purification: Wash the organic layer with saturated NaHCO₃, dry, and concentrate. Recrystallize from ethanol to afford pure (Z)-dibenzo[b,f]azocin-6(5H)-one.

    • Validation Checkpoint: ¹H-NMR (CDCl₃) must show a broad singlet at ~8.0 ppm corresponding to the lactam N-H proton, confirming the ring expansion.

Synthesis A Dibenzosuberenone (CAS: 2222-33-5) B Oximation (NH2OH·HCl, Py) A->B C Oxime Intermediate B->C D Beckmann Rearrangement (PPA, 125°C) C->D E (Z)-dibenzo[b,f]azocin-6(5H)-one (Target Scaffold) D->E F Reduction & Elimination E->F G DBCO Reagents (Click Chemistry) F->G

Synthetic workflow from dibenzosuberenone to DBCO reagents via Beckmann rearrangement.

Applications in Advanced Therapeutics & Bioconjugation

Precursor to DBCO Reagents (SPAAC)

(Z)-dibenzo[b,f]azocin-6(5H)-one is a critical intermediate in the synthesis of DBCO-amine and related cleavable Antibody-Drug Conjugate (ADC) linkers. The lactam is first reduced to an amine (yielding 5,6-dihydrodibenzo[b,f]azocine), followed by bromination and dehydrohalogenation to generate the highly strained alkyne. This alkyne readily undergoes copper-free click chemistry with azide-bearing biomolecules, forming stable triazole linkages without the cytotoxicity associated with traditional copper catalysts ()[5].

Scaffold for Tricyclic Vorinostat Analogues (HDAC Inhibitors)

Recent advancements in oncology have utilized the dibenzo[b,f]azocine scaffold to overcome the limitations of existing Histone Deacetylase (HDAC) inhibitors. By replacing the hydrophobic phenyl group of Vorinostat with the bulky, rigidified (Z)-dibenzo[b,f]azocin-6(5H)-one cap, researchers significantly enhanced the molecule's affinity for the outer rim of the HDAC active site[3].

Mechanistic Causality: The tricyclic cap increases the hydrophobic interaction surface area, leading to improved isoform selectivity (specifically targeting HDAC1, HDAC4, HDAC6, and HDAC8). This structural modification results in stronger cytotoxic effects and higher selectivity against leukemia (MV4-11) and lymphoma (Daudi) cell lines, while sparing normal murine fibroblasts and solid tumor lines ()[3][6].

Experimental Protocol 2: Synthesis of Dibenzoazocine-Capped Hydroxamic Acids

Causality & Logic: To convert the scaffold into an HDAC inhibitor, the lactam nitrogen must be alkylated with an aliphatic linker terminating in a zinc-binding group (ZBG). A hydroxamic acid is the optimal ZBG due to its bidentate chelation of the catalytic Zn²⁺ ion deep within the HDAC active site[3].

Step-by-Step Self-Validating Protocol:

  • N-Alkylation: React (Z)-dibenzo[b,f]azocin-6(5H)-one with methyl 8-bromooctanoate using NaH in anhydrous DMF at 0 °C, gradually warming to room temperature.

    • Validation Checkpoint: The disappearance of the lactam N-H peak (~8.0 ppm) in ¹H-NMR confirms successful N-alkylation.

  • Hydrolysis: Treat the resulting ester with LiOH in a THF/H₂O mixture to yield the free carboxylic acid.

  • Amidation: Couple the acid with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine using EDC·HCl and HOBt in DCM.

  • Deprotection: Stir the intermediate in a solution of TFA/DCM (1:1) at room temperature for 2 hours to remove the THP protecting group.

    • Validation Checkpoint: Final High-Resolution Mass Spectrometry (HRMS) must match the calculated exact mass. ¹H-NMR (DMSO-d₆) must display the characteristic hydroxamic acid protons (NH-OH) at ~10.3 ppm and ~8.6 ppm, confirming the integrity of the ZBG.

HDAC_Mechanism A Tricyclic Vorinostat Analogue (Dibenzoazocine Cap) B HDAC Active Site (HDAC1, HDAC4, HDAC6, HDAC8) A->B Binds C Zinc Chelation & Hydrophobic Binding B->C Interactions D Inhibition of Histone Deacetylation C->D Triggers E Chromatin Remodeling (Gene Expression Alteration) D->E Leads to F Apoptosis in Leukemia/ Lymphoma Cells (MV4-11, Daudi) E->F Induces

Mechanism of action for dibenzoazocine-capped Vorinostat analogues in HDAC inhibition.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15907750, dibenzo[b,f]azocin-6(5H)-one." PubChem. Available at:[Link]

  • Bieszczad, B., Garbicz, D., Świtalska, M., Dudek, M.K., Warszycki, D., Wietrzyk, J., Grzesiuk, E., & Mieczkowski, A. (2021). "Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues." Pharmaceuticals, 14(9), 851. Available at:[Link]

Sources

Technical Guide: (Z)-dibenzo[b,f]azocin-6(5H)-one in High-Fidelity DBCO Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the critical role, synthesis, and downstream application of (Z)-dibenzo[b,f]azocin-6(5H)-one (hereafter referred to as the Azocinone Lactam ) as the structural progenitor of DBCO (Dibenzocyclooctyne, also known as ADIBO or DIBAC).

Executive Summary: The Structural Gateway

In the hierarchy of bioorthogonal chemistry, DBCO stands as the gold standard for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, the efficacy of DBCO manufacturing hinges on a single "choke point" intermediate: (Z)-dibenzo[b,f]azocin-6(5H)-one .

This 8-membered lactam is not merely a transient intermediate; it is the scaffold-defining molecule that:

  • Establishes Ring Topology: It locks the 8-membered ring size required for eventual ring strain.

  • Installs the Heteroatom: It provides the secondary amine (post-reduction) necessary for linker attachment (e.g., PEG spacers, fluorophores).

  • Preserves Unsaturation: It maintains the cis-alkene geometry (Z-configuration) essential for the final bromination-elimination sequence that generates the strained alkyne.

This guide provides a rigorous analysis of the Azocinone Lactam's synthesis via the Beckmann rearrangement and its subsequent conversion to DBCO.

Mechanistic Pathway: The Ring Expansion[1][2]

The formation of the Azocinone Lactam is the result of a Beckmann Rearrangement applied to the oxime of dibenzosuberenone. This step is thermodynamically driven but kinetically sensitive.

The Beckmann Rearrangement Mechanism

The transformation from a 7-membered ketone to an 8-membered lactam involves the migration of an aryl group onto a nitrogen atom.

  • Activation: The hydroxyl group of the oxime is protonated (using Polyphosphoric Acid - PPA) or activated (using sulfonyl chlorides).

  • Migration: The aryl group anti to the leaving group migrates to the nitrogen, expelling water/leaving group.

  • Hydrolysis/Tautomerization: The resulting nitrilium ion is trapped by water to form the imidate, which tautomerizes to the stable amide (lactam).

Expert Insight: In large-scale manufacturing, the viscosity of PPA (Polyphosphoric Acid) creates heat transfer issues. We recommend using Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid) for gram-scale optimization. It offers lower viscosity and easier workup while maintaining the acidity required for the rearrangement.

Visualization of the Pathway

The following diagram illustrates the conversion of Dibenzosuberenone to DBCO, highlighting the central role of the Azocinone Lactam.

DBCO_Synthesis Figure 1: The Synthetic Route from Dibenzosuberenone to DBCO via the Azocinone Lactam. Suberenone Dibenzosuberenone (7-membered Ketone) Oxime Oxime Intermediate Suberenone->Oxime NH2OH·HCl Pyridine Lactam (Z)-dibenzo[b,f]azocin-6(5H)-one (THE CORE PRECURSOR) Oxime->Lactam Beckmann Rearrangement (PPA or Eaton's Rgt) Amine Dihydro-dibenzo[b,f]azocine (Secondary Amine) Lactam->Amine Reduction (LiAlH4 or BH3) Amide N-Acylated Intermediate Amine->Amide Linker Attachment (e.g., Glutaric anhydride) DBCO DBCO (ADIBO) (Strained Alkyne) Amide->DBCO 1. Br2 2. KOtBu (Elimination)

Experimental Protocol: Synthesis & Conversion

This protocol is designed for high purity (>98%) and scalability. It assumes standard Schlenk line techniques.

Phase 1: Synthesis of (Z)-dibenzo[b,f]azocin-6(5H)-one

Objective: Expand the ring system while preserving the Z-alkene.

  • Oxime Formation:

    • Reflux dibenzosuberenone (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) in pyridine/ethanol (1:1) for 3 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The ketone spot must disappear.

    • Evaporate solvents and precipitate in water. Dry the solid thoroughly (moisture interferes with the next step).

  • Beckmann Rearrangement (The Critical Step):

    • Reagent: Polyphosphoric Acid (PPA). Ratio: 10g PPA per 1g Oxime.

    • Procedure: Heat PPA to 120°C. Add the oxime portion-wise. Caution: Exothermic.

    • Reaction Time: Stir at 125°C for 60 minutes.

    • Quench: Pour the hot viscous mixture onto crushed ice. The Azocinone Lactam will precipitate as a grey/white solid.

    • Purification: Filtration followed by recrystallization from Ethanol/Water.

    • Validation: 1H NMR should show a broad singlet (NH) around 9.0-10.0 ppm and the disappearance of the oxime OH.

Phase 2: Reduction to the Secondary Amine

The lactam carbonyl is chemically inert to coupling. It must be reduced to the amine.

  • Reagents: Lithium Aluminum Hydride (LAH) in anhydrous THF or Et2O.

  • Conditions: Reflux for 12–16 hours.

  • Workup: Fieser workup (Water, 15% NaOH, Water).

  • Result: 11,12-dihydrodibenzo[b,f]azocine.[1][2][3][4][5] This amine is air-sensitive and should be stored under Argon.

Phase 3: Alkyne Installation (The "Popik" Method)

To generate the DBCO functionality:

  • Acylation: React the amine with a linker (e.g., glutaric anhydride) to form the amide.

  • Bromination: Treat the amide with Br2 in DCM. The double bond is brominated to the vicinal dibromide.

  • Elimination: Treat with excess Potassium tert-butoxide (KOtBu) or DBU. This eliminates 2 equivalents of HBr, generating the strained triple bond.

Process Parameters & Data Summary

The following table summarizes critical parameters for optimizing the Azocinone Lactam yield, based on comparative process data.

ParameterStandard (PPA)Optimized (Eaton's Reagent)Impact on Downstream DBCO
Temperature 120–130°C80–90°CLower temp reduces polymerization side-products.
Reaction Time 60–90 min30–45 minFaster kinetics in Eaton's reagent improve throughput.
Yield (Lactam) 65–75%80–85%Higher lactam yield directly correlates to final DBCO cost.
Purity (HPLC) ~90% (requires recrystallization)>95% (often usable crude)Impurities in the lactam poison the LAH reduction step.
Viscosity High (difficult stirring)Low (homogenous mixing)Critical for scalability >100g batches.

Troubleshooting & Quality Control

Self-Validating the Lactam Intermediate

Before proceeding to reduction, verify the (Z)-dibenzo[b,f]azocin-6(5H)-one using these criteria:

  • Solubility Check: The lactam is sparingly soluble in ether but soluble in hot ethanol. If the product is soluble in cold ether, it is likely unreacted oxime or starting ketone.

  • Melting Point: Pure Azocinone melts at 226–228°C . A depressed MP (<220°C) indicates incomplete rearrangement.

  • NMR Signature: Look for the bridge protons (alkene region). In the lactam, they appear as a doublet (J ~12 Hz) due to the Z-conformation constraints of the 8-membered ring.

Common Failure Modes
  • Incomplete Reduction: If the LAH step is cut short, the resulting material will contain unreduced lactam, which acts as a chain terminator in subsequent acylation steps.

  • Over-Bromination: During the final DBCO generation, excess bromine can attack the aromatic rings if the temperature exceeds 0°C.

References

  • Popik, V. V., et al. (2010). "Photochemical generation of a highly reactive dibenzosuberenone-based cyclooctyne." Journal of the American Chemical Society.[6]

  • Boons, G. J., et al. (2010). "Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free click chemistry." Chemical Communications.[6]

  • Kuzmin, A., et al. (2019). "Highly Efficient Multigram Synthesis of Dibenzoazacyclooctyne (DBCO) without Chromatography." Organic Process Research & Development.

  • Google Patents. (2019). "USRE47539E1 - Aza-dibenzocyclooctynes and methods of making and using same." Google Patents.

Sources

Physicochemical Stability of Dibenzoazocinone Derivatives in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for the physicochemical characterization and stability profiling of dibenzo[b,f]azocin-6(5H)-one and its functionalized derivatives. These 8-membered fused ring systems are critical scaffolds in medicinal chemistry (e.g., kinase inhibitors, CNS agents) and serve as stable precursors for strain-promoted azide-alkyne cycloaddition (SPAAC) reagents.

Executive Summary & Structural Context

Dibenzoazocinones are characterized by a central eight-membered lactam ring fused to two benzene rings. Unlike their highly reactive alkyne counterparts (DBCO/dibenzoazocynes), the azocinone (lactam) core is designed for chemical stability during storage and early-stage synthesis. However, the medium-sized ring introduces unique conformational strain and transannular interactions that influence solubility, hydrolytic susceptibility, and photo-degradation.

Core Structural Challenges:

  • Conformational Flux: The 8-membered ring exists in a dynamic equilibrium between boat-chair and tub conformations, affecting solvent accessibility to the amide bond.

  • Hydrophobicity: The dibenzo-fusion creates a high LogP (typically >3.5), necessitating co-solvents that can accelerate specific degradation pathways.

  • Lactam Reactivity: While generally stable, the ring strain makes the amide bond more susceptible to hydrolysis than acyclic analogs under extreme pH.

Physicochemical Profile

Solubility and Lipophilicity

Dibenzoazocinones exhibit poor aqueous solubility due to the rigid hydrophobic biaryl framework.

ParameterTypical ValueImplication for Stability
LogP 3.0 – 4.5High affinity for plastic/glass surfaces; requires organic co-solvents (DMSO, MeOH) for solution studies.
pKa (Amide) ~15-17The lactam N-H is weakly acidic. Deprotonation requires strong bases, leading to N-alkylation or ring opening.
Aqueous Solubility < 10 µg/mLProne to precipitation in aqueous buffers; micro-suspensions can mimic "degradation" via signal loss.
Conformational Isomerism

The "tub" conformation is generally the ground state. However, bulky substituents at the N-5 or C-11/12 positions can lock the molecule into specific atropisomers.

  • Impact: Substituents that force the amide bond out of planarity decrease resonance stabilization, thereby increasing susceptibility to hydrolysis .

Degradation Mechanisms[1][2][3]

Hydrolytic Ring Opening (Acid/Base Catalyzed)

The primary degradation pathway is the cleavage of the lactam amide bond. Unlike 6-membered lactams, the 8-membered ring possesses moderate ring strain (approx. 8-10 kcal/mol), which lowers the activation energy for hydrolysis.

  • Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

  • Basic Conditions (pH > 10): Direct hydroxide attack on the carbonyl carbon.

  • Product: The ring opens to form an amino-biaryl carboxylic acid derivative.

Oxidative Degradation

While the amide nitrogen is relatively stable, derivatives containing electron-rich substituents (e.g., methoxy, amino) on the benzene rings are prone to oxidation.

  • N-Oxidation: If the amide nitrogen is alkylated (tertiary amide), it is resistant. However, secondary amines (if reduced) or auxiliary amino side chains are susceptible to N-oxide formation by peroxides or dissolved oxygen.

  • Benzylic Oxidation: The methylene group (if present at C-11/12) can be oxidized to a ketone or alcohol under radical-generating conditions (light + oxygen).

Photochemical Instability

The conjugated biaryl system absorbs UV light (typically


 250–300 nm).
  • Mechanism: Excitation can lead to homolytic bond cleavage or radical formation, particularly if the solvent can act as a hydrogen donor.

  • Observation: Yellowing of solution and appearance of complex polymer mixtures or ring-contracted products.

Visualization: Degradation Pathways[2][4]

The following diagram illustrates the primary degradation logic for the dibenzoazocinone scaffold.

DegradationPathways Parent Dibenzoazocinone (Intact Lactam) AcidHydrolysis Acid Hydrolysis (pH < 2) Parent->AcidHydrolysis + H+ / H2O BaseHydrolysis Base Hydrolysis (pH > 10) Parent->BaseHydrolysis + OH- Oxidation Oxidative Stress (H2O2 / Light) Parent->Oxidation + [O] / hν Precipitate Precipitation (Physical Instability) Parent->Precipitate Low Solubility (Aqueous) RingOpen Amino-Biaryl Carboxylic Acid AcidHydrolysis->RingOpen Ring Opening BaseHydrolysis->RingOpen Ring Opening NOxide N-Oxide / Benzylic Ketone Oxidation->NOxide Oxygen Insertion

Figure 1: Primary chemical and physical degradation pathways for dibenzoazocinone derivatives in solution.

Experimental Protocols for Stability Assessment

Analytical Method Development (HPLC-UV/MS)

Before stress testing, establish a stability-indicating method.[1]

  • Column: C18 or Phenyl-Hexyl (to separate biaryl isomers), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).

  • Self-Validation: Ensure resolution (

    
    ) between the parent peak and the acid-hydrolysis product (synthesize the open-ring standard by refluxing parent in 6N HCl for 4h).
    
Forced Degradation Protocol (Stress Testing)

Perform these tests at a concentration of 0.1 mg/mL (with minimum necessary co-solvent, e.g., 5% DMSO).

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hours.< 5% degradation (Stable). If >10%, indicates labile substituents.
Base Hydrolysis 0.1 N NaOH, Ambient, 4 hours.Moderate degradation to ring-opened acid.
Oxidation 3%

, Ambient, 24 hours.
Monitor for +16 Da (O) or +14 Da (C=O) adducts by LC-MS.
Photostability ICH Q1B (1.2 million lux hours).Critical: Protect controls with foil. Monitor for isomerization.
Thermal 60°C in pH 7.4 buffer, 7 days.Generally stable. Degradation here suggests formulation incompatibility.
Workflow: Stability Decision Tree

StabilityWorkflow Start Start Stability Profiling SolubilityCheck Determine Kinetic Solubility (PBS pH 7.4 + Co-solvent) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation Formulation Optimize Vehicle (Cyclodextrins / Surfactants) Precipitation->Formulation Yes StressTest Execute Forced Degradation (Acid/Base/Ox/Light) Precipitation->StressTest No (Soluble) Formulation->SolubilityCheck Analyze LC-MS Analysis StressTest->Analyze ResultStable < 5% Loss: Chemically Stable Analyze->ResultStable ResultUnstable > 5% Loss: Identify Degradant Analyze->ResultUnstable

Figure 2: Decision tree for evaluating the stability of hydrophobic dibenzoazocinone derivatives.

Stabilization Strategies

If instability is observed, the following strategies are chemically validated for this scaffold:

  • pH Control: Maintain pH 6.0 – 7.5. Avoid pH > 9.0 where hydroxide ion concentration accelerates ring opening.

  • Cosolvents: Use PEG-400 or Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    .
    • Mechanism:[2][3][4] Cyclodextrins can encapsulate the hydrophobic biaryl core, shielding the amide bond from hydrolytic attack and reducing oxidative potential.

  • Amber Glass: Strict requirement due to the UV absorption of the conjugated dibenzo-system.

  • Antioxidants: If benzylic oxidation is detected, add 0.1% w/v Sodium Metabisulfite or Methionine.

References

  • PubChem. Dibenzo[b,f]azocin-6(5H)-one Compound Summary. National Library of Medicine. [Link]

  • Popik, V. V., et al. Photochemical Generation of the Dibenzoazocyne Core. Journal of the American Chemical Society. (Discusses the photochemical precursors and stability of the ring system). [Link]

  • Debets, M. F., et al. Bioconjugation with Strained Alkyne and Azide Derivatives: Stability and Reactivity. Accounts of Chemical Research. (Provides context on the stability of the 8-membered ring derivatives). [Link]

  • Kovarikova, P., et al. Investigation of the stability of aromatic hydrazones and related derivatives in plasma.[5] Journal of Pharmaceutical and Biomedical Analysis. (Methodologies for hydrolytic stability of amide-like bonds). [Link]

  • Beilstein Journals. Vicinal difluorination as a C=C surrogate: physicochemical properties and photostability. (Relevant for comparative photostability protocols of conjugated systems). [Link]

Sources

Technical Guide: Engineering the Aza-Dibenzocyclooctyne (ADIBO) Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) marked a pivotal shift in bioorthogonal chemistry. While the first generation of cyclooctynes (e.g., OCT, DIBO) solved the toxicity issues of copper, they suffered from slow kinetics and poor aqueous solubility.[1][2]

This guide focuses on the Aza-Dibenzocyclooctyne (ADIBO) precursor—frequently referred to commercially as DBCO (Dibenzoazacyclooctyne).[3][4][5] By introducing a nitrogen atom into the strained ring, researchers achieved a breakthrough in hydrophilicity and functionalization potential without sacrificing the strain energy required for rapid kinetics. This document details the structural evolution, industrial-standard synthesis, and kinetic profiling of ADIBO precursors.

The Mechanistic Imperative: Why "Aza"?

The Solubility-Reactivity Paradox

Early carbocyclic strained alkynes like DIBO (Dibenzocyclooctyne) relied on a continuous carbon backbone. While the fused benzene rings imparted the necessary ring strain (~18 kcal/mol) to drive the reaction with azides, the resulting molecule was highly lipophilic.

  • The Problem: High lipophilicity leads to non-specific binding in biological systems (sticking to membranes) and necessitates organic co-solvents (DMSO/DMF) that can denature sensitive proteins.

  • The Solution: The Aza-variant (ADIBO/DBCO) replaces the C-11 methylene bridge with an amide nitrogen.

Structural Advantages
  • Amide Handle: The nitrogen provides a chemically distinct handle for attaching payloads (fluorophores, drugs, PEG chains) via acylation, avoiding the complex chemistry required to functionalize the aromatic rings of DIBO.

  • Lactam Character: The endocyclic amide bond imparts planarity constraints that modulate the ring strain, balancing stability with reactivity (

    
    ).
    

Synthetic Evolution & Structural Logic

The development of ADIBO was not linear. It emerged from a race to optimize the "Goldilocks" zone of reactivity and stability.

Evolution_of_Click_Reagents CuAAC CuAAC (2002) High Rate, Toxic Cu(I) OCT OCT (2004) First Gen, Slow (k ~ 0.001) CuAAC->OCT Toxicity Elimination DIBO DIBO (2008) Boons' Reagent Lipophilic OCT->DIBO Benzannulation (Strain Increase) ADIBO ADIBO/DBCO (2010) Popik / van Delft Hydrophilic, Versatile DIBO->ADIBO Heteroatom Insertion BARAC BARAC (2010) Bertozzi Fastest (k ~ 1.0) Unstable ADIBO->BARAC Resonance Tuning

Figure 1: The evolutionary lineage of bioorthogonal click reagents. ADIBO represents the optimal balance of stability and solubility.

Chemical Synthesis of ADIBO Precursors

Two primary routes exist for ADIBO synthesis: the van Delft route (via Sonogashira coupling) and the Popik route (via Beckmann rearrangement).

The Popik route is the industrial standard due to its scalability and avoidance of transition metal catalysts in the ring-closing steps. It utilizes a commercially available dibenzosuberone scaffold.

Protocol: The "Popik" Dibenzosuberone Route

Note: This protocol synthesizes the acid-functionalized DBCO, ready for bioconjugation.

Phase A: Scaffold Preparation (Beckmann Rearrangement)

Objective: Convert the 7-membered ketone ring into an 8-membered lactam.

  • Oxime Formation:

    • Reagents: Dibenzosuberone (1 eq), Hydroxylamine hydrochloride (

      
      , 1.5 eq), Pyridine.
      
    • Process: Reflux in ethanol/pyridine for 3 hours.

    • Checkpoint: TLC should show disappearance of the ketone spot.

    • Product: Dibenzosuberone oxime.[2]

  • Ring Expansion:

    • Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (

      
       in 
      
      
      
      ).
    • Process: Heat the oxime in PPA at 120°C for 30 minutes. The mechanism involves a [1,2]-shift of the aryl group to the nitrogen.

    • Quench: Pour onto crushed ice. The precipitate is the expanded lactam: Dibenzo[b,f]azocin-6(5H)-one .

    • Expert Insight: Eaton's reagent is preferred for scale-up as it is less viscous than PPA and easier to quench.

Phase B: Installation of the Triple Bond

Objective: Generate the strained alkyne via bromination-elimination.

  • N-Alkylation (Linker Installation):

    • Deprotonate the lactam amide nitrogen (NaH, DMF) and react with Methyl 4-bromobutyrate (or similar linker) to install the functional handle.

  • Bromination:

    • Reagents: Bromine (

      
      ), 
      
      
      
      .
    • Process: Add bromine dropwise at 0°C. The reaction adds across the C11-C12 double bond.

    • Product: 11,12-dibromo-dihydro-dibenzoazocine.

  • Double Elimination (The Critical Step):

    • Reagents: Potassium tert-butoxide (

      
      ) or DBU in THF.
      
    • Process: Treat the dibromide with excess base at -40°C, then warm to RT.

    • Mechanism: E2 elimination removes two equivalents of HBr to form the triple bond.

    • Validation: The appearance of the characteristic UV absorbance at ~300 nm confirms the formation of the conjugated alkyne system.

Popik_Synthesis_Workflow Suberone Dibenzosuberone (C7 Ketone) Oxime Oxime Intermediate Suberone->Oxime NH2OH·HCl Lactam Dibenzoazocinone (C8 Lactam) Oxime->Lactam Beckmann Rearr. (PPA/Eaton's) Alkylated N-Alkylated Lactam (Linker Attached) Lactam->Alkylated NaH, Br-(CH2)n-COOR Dibromide 11,12-Dibromide Alkylated->Dibromide Br2, CHCl3 ADIBO ADIBO / DBCO (Target Alkyne) Dibromide->ADIBO KOtBu (Elimination)

Figure 2: Step-by-step synthetic pathway for ADIBO via the Beckmann rearrangement strategy.

Kinetic Profiling & Benchmarking

The utility of ADIBO is defined by its reaction rate (


) with azides. It occupies the "sweet spot" between the sluggish DIBO and the unstable BARAC.
Table 1: Comparative Kinetics of Cyclooctyne Reagents
ReagentStructure Type

(

)*
HydrophilicityStability
OCT Monocyclic0.0012LowHigh
DIBO Carbocyclic (Fused)0.17Very LowHigh
ADIBO (DBCO) Azacyclic (Fused) 0.31 - 0.60 Moderate-High High
BCN Bicyclic (Fused)0.14 - 0.29ModerateHigh
BARAC Biaryl-Azacyclic0.96ModerateLow (Acid Sensitive)

*Rates measured in Methanol/Water or Acetonitrile/Water mixtures using benzyl azide as a model substrate.

Mechanistic Insight: The Regioselectivity Factor

Unlike symmetric alkynes, ADIBO is asymmetric. The reaction with an azide yields two regioisomers (1,4- and 1,5-triazoles).

  • Observation: In most bioconjugation applications, this lack of regioselectivity is irrelevant as the linkage is stable regardless of orientation.

  • Causality: The steric bulk of the dibenzo-ring system forces the azide to approach from the "exo" face, but electronic differentiation between the two alkyne carbons is minimal.

Application in Bioconjugation[2][4][6][7]

Antibody-Drug Conjugates (ADCs)

ADIBO is the reagent of choice for ADCs due to its serum stability.

  • Protocol: ADIBO-NHS ester is reacted with lysine residues on an antibody. Subsequently, an Azide-Drug linker is introduced.

  • Critical Control Point: The ADIBO moiety is sensitive to free thiols over long periods (thiol-yne addition). However, the reaction with azides is orders of magnitude faster, ensuring chemoselectivity during the coupling step.

Acid Sensitivity Warning

While ADIBO is stable in physiological buffers, it degrades in strong acids (e.g., TFA used in peptide cleavage).

  • Workaround: If incorporating ADIBO into solid-phase peptide synthesis (SPPS), use "Click-Assisted Native Chemical Ligation" or perform the click reaction after cleavage from the resin. Alternatively, copper(I) can actually protect the DBCO triple bond during acidic cleavage, a counter-intuitive but proven technique.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[6][7] Journal of the American Chemical Society, 126(46), 15046–15047. Link

  • Ning, X., Guo, J., Wolfert, M. A., & Boons, G. J. (2008). Visualizing metabolically labeled glycoconjugates of living cells by copper-free and fast huisgen cycloadditions. Angewandte Chemie International Edition, 47(12), 2253–2255. Link

  • Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free click chemistry.[8] Chemical Communications, 46(1), 97–99. Link

  • Kuzmin, A., Poloukhtine, A., Wolfert, M. A., & Popik, V. V. (2010). Surface functionalization using catalyst-free azide-alkyne cycloaddition.[9][10] Bioconjugate Chemistry, 21(11), 2076–2085. Link

  • Jewett, J. C., Sletten, E. M., & Bertozzi, C. R. (2010). Rapid Cu-free click chemistry with readily synthesized biarylazacyclooctynones. Journal of the American Chemical Society, 132(11), 3688–3690. Link

Sources

Solubility profile of (Z)-dibenzo[b,f]azocin-6(5H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile & Physicochemical Characterization of (Z)-Dibenzo[b,f]azocin-6(5H)-one

Executive Summary

(Z)-Dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) is a critical tricyclic scaffold employed in the synthesis of strain-promoted alkyne-azide cycloaddition (SPAAC) reagents—specifically as a precursor to DBCO (Dibenzylcyclooctyne) derivatives used in Antibody-Drug Conjugates (ADCs). Additionally, it serves as a hydrophobic "cap" in the development of novel Histone Deacetylase (HDAC) inhibitors.

Despite its significance, public thermodynamic solubility data for this specific unsaturated lactam is sparse. This guide provides a derived solubility profile based on physicochemical principles, structural analogs (e.g., iminostilbene), and isolation protocols from high-impact synthesis literature. It establishes a standardized workflow for solubility determination and solvent selection for process scale-up.

Physicochemical Characterization

Understanding the solid-state properties is a prerequisite for predicting solubility behavior. The presence of the 8-membered lactam ring creates a rigid, "tub-shaped" conformation, contributing to high lattice energy.

PropertyValue / DescriptionSource/Rationale
CAS Number 23112-88-1Registry
Molecular Formula C₁₅H₁₁NOStoichiometry
Molecular Weight 221.26 g/mol Calculated
Physical State Pale yellow to yellow-brown solidObserved in synthesis [1]
Melting Point 253–254 °C High lattice energy consistent with conjugated tricyclic lactams [2]
Predicted LogP ~3.1–3.3Lipophilic; poor water solubility [3]
H-Bond Donors 1 (Amide NH)Structural analysis
H-Bond Acceptors 1 (Amide C=O)Structural analysis

Technical Insight: The high melting point (>250 °C) compared to its dihydro-analog (108–109 °C) indicates significant intermolecular


-stacking and hydrogen bonding in the crystal lattice. This necessitates the use of high-boiling or polar aprotic solvents for initial dissolution.

Solubility Profile

The following profile is categorized by solvent class, derived from isolation methodologies (silica gel chromatography, recrystallization) and functional group interactions.

Class I: High Solubility (Primary Solvents)

Recommended for stock solution preparation and initial reaction media.

SolventSolubility PotentialMechanistic Rationale
DMSO High (>50 mg/mL)Disrupts intermolecular H-bonds; high dielectric constant stabilizes the amide dipole.
DMF / DMAc High (>50 mg/mL)Similar mechanism to DMSO; ideal for nucleophilic substitution reactions.
THF GoodModerate polarity; ether oxygen accepts H-bonds from the lactam NH.
Dichloromethane (DCM) GoodExcellent solvation of the lipophilic dibenzo- system; standard for extraction.
Class II: Temperature-Dependent Solubility (Recrystallization Candidates)

Solvents showing low solubility at RT but high solubility at boiling point.

SolventBehaviorApplication
Ethanol / Methanol Moderate (Hot)The lactam group allows some solubility in hot alcohols, but the hydrophobic bulk limits RT solubility.
Ethyl Acetate ModerateOften used in mixtures with Hexane for chromatography; likely requires heating for full dissolution.
Toluene Moderate (Hot)Good for dissolving the aromatic rings at reflux; useful for azeotropic drying.
Class III: Anti-Solvents (Precipitation Media)

Used to crash out the product during purification.

SolventSolubilityRole
Water Insoluble (<0.1 mg/mL)High LogP precludes water solubility. Used to precipitate product from DMSO/DMF.
Hexanes / Heptane InsolubleUsed to wash away non-polar impurities or induce crystallization from EtOAc/DCM.
Diethyl Ether PoorOften used to wash the filter cake to remove residual higher-boiling solvents.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch polymorphic variations can alter solubility, the following self-validating protocol is recommended for precise quantification.

Objective: Determine saturation solubility (


) at 

.
  • Preparation: Weigh ~50 mg of (Z)-dibenzo[b,f]azocin-6(5H)-one into a 4 mL HPLC vial.

  • Addition: Add 500

    
    L of the target solvent.
    
  • Equilibration: Vortex for 2 minutes, then sonicate for 10 minutes at

    
    .
    
    • Checkpoint: If fully dissolved, add more solid until a suspension persists.

  • Saturation: Agitate (shaker/rotator) for 24 hours at controlled temperature (

    
    ).
    
  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22

    
    m PTFE filter.
    
  • Quantification (Gravimetric):

    • Pipette exactly 200

      
      L of filtrate into a pre-weighed aluminum pan.
      
    • Evaporate solvent under vacuum/nitrogen flow at

      
      .
      
    • Weigh the residue.

    • Calculation:

      
      
      

Purification & Isolation Workflow

The solubility differential between the unsaturated lactam and its impurities (often linear amides or inorganic salts) drives the purification strategy.

PurificationWorkflow Start Crude Reaction Mixture ((Z)-dibenzo[b,f]azocin-6(5H)-one) SolubilityCheck Solubility Check (DCM vs. EtOAc) Start->SolubilityCheck Extract Liquid-Liquid Extraction (DCM / Water) SolubilityCheck->Extract Dissolve in DCM OrganicPhase Organic Phase (DCM) Contains Product Extract->OrganicPhase AqueousPhase Aqueous Phase (Salts/Polar Impurities) Extract->AqueousPhase Evap Evaporate to Dryness OrganicPhase->Evap CrudeSolid Crude Solid (Yellow/Brown) Evap->CrudeSolid PurificationDecision Purity Requirement? CrudeSolid->PurificationDecision Recryst Recrystallization (Hot EtOH or Toluene) PurificationDecision->Recryst High Scale (>10g) Chromatography Flash Chromatography (SiO2, 0-5% MeOH in DCM) PurificationDecision->Chromatography Low Scale / High Purity FinalProduct Pure (Z)-Isomer (>98% HPLC) Recryst->FinalProduct Chromatography->FinalProduct

Figure 1: Decision matrix for the isolation of (Z)-dibenzo[b,f]azocin-6(5H)-one based on solubility differentials.

References

  • Sigma-Aldrich. (n.d.). Product Specification: Dibenzo[b,f]azocin-6(5H)-one. Retrieved from

  • ChemicalBook. (2024). 23112-88-1 Physical Properties. Retrieved from

  • PubChem. (2024). Compound Summary for CID 15907750: Dibenzo[b,f]azocin-6(5H)-one. National Library of Medicine. Retrieved from

  • Warchol, J., et al. (2025).[1] Improved HDAC Inhibition... of Novel, Tricyclic Vorinostat Analogues. ResearchGate. (Discusses synthesis and purification on silica gel).

Sources

Understanding the lactam functionality in dibenzo[b,f]azocine ring systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Understanding the lactam functionality in dibenzo[b,f]azocine ring systems Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dibenzo[b,f]azocine ring system represents a privileged scaffold in medicinal chemistry and chemical biology. While the fully unsaturated azocine core is often unstable or highly reactive, the lactam-functionalized derivative (5,6,11,12-tetrahydrodibenzo[b,f]azocin-6-one) serves as a critical, stable intermediate. This guide analyzes the structural rigidification imposed by the lactam functionality, its pivotal role as a precursor to strain-promoted cycloalkynes (e.g., DBCO), and its utility in designing conformationally restricted kinase inhibitors.

Structural Dynamics: The Role of the Lactam Bridge

The introduction of a lactam (amide) bond into the 8-membered azocine ring fundamentally alters its conformational landscape. Unlike the flexible cyclooctane ring, which exists in a dynamic equilibrium of boat-chair and crown conformers, the dibenzo[b,f]azocin-6-one system is constrained by two factors:

  • Biaryl Torsion: The two fused benzene rings impose a twist, preventing planarity.

  • Amide Resonance: The

    
     lactam unit requires planarity (
    
    
    
    ), forcing the 8-membered ring into a rigid distorted boat-chair or twist-boat conformation.
Conformational Locking

This "locking" effect is exploited in drug design to reduce the entropic penalty of binding. In the context of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , the lactam serves as the thermodynamically stable "resting state" before reduction and oxidation generate the highly strained alkyne (DBCO).

Table 1: Structural Comparison of Dibenzo[b,f]azocine Derivatives
FeatureLactam (Azocin-6-one)Amine (Tetrahydroazocine)Alkyne (DBCO)
Hybridization

(Amide C & N)

(Amine N)

(Alkyne C)
Ring Strain Moderate (Conformationally locked)Low (Flexible)High (~18-20 kcal/mol)
Primary Utility Stable Intermediate, Kinase ScaffoldPrecursor, CNS Active AgentsBioorthogonal Labeling
Key Reactivity Nucleophilic Attack at Carbonyl, N-AlkylationN-Alkylation, Oxidation1,3-Dipolar Cycloaddition

Synthetic Architectures

The most robust route to the dibenzo[b,f]azocine lactam involves the ring expansion of 7-membered dibenzosuberenone derivatives. This section details the Beckmann Rearrangement pathway, which is preferred over the Schmidt reaction for its scalability and safety profile.

Diagram 1: Synthetic Pathway to Dibenzo[b,f]azocine Lactam

G Ketone Dibenzosuberenone (7-membered ketone) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl Pyridine Lactam Dibenzo[b,f]azocin-6-one (8-membered Lactam) Oxime->Lactam PPA (100-120°C) Beckmann Rearrangement Amine Tetrahydrodibenzo[b,f]azocine (Amine) Lactam->Amine LiAlH4, THF Reduction DBCO DBCO (Strained Alkyne) Amine->DBCO Oxidation/Elimination (Multi-step)

Caption: Step-wise ring expansion and functionalization pathway from dibenzosuberenone to DBCO via the lactam intermediate.

Protocol 1: Beckmann Rearrangement (Synthesis of the Lactam)

Objective: Conversion of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime to 5,6,11,12-tetrahydrodibenzo[b,f]azocin-6-one.

Reagents: Polyphosphoric Acid (PPA). Mechanism: Acid-mediated migration of the aryl group anti-periplanar to the hydroxyl leaving group.

  • Preparation: Place 50 g of Polyphosphoric Acid (PPA) in a 250 mL round-bottom flask equipped with an overhead stirrer. Heat to 90°C.

  • Addition: Add 5.0 g (22 mmol) of the oxime precursor in small portions over 20 minutes. Note: The reaction is exothermic; monitor internal temperature to prevent runaway.

  • Reaction: Stir the viscous mixture at 100-110°C for 2 hours. The mixture will turn dark brown.

  • Quenching: Cool the mixture to 60°C and pour slowly into 300 mL of crushed ice/water with vigorous stirring. The lactam will precipitate as a beige solid.

  • Workup: Filter the solid, wash copiously with water (to remove phosphoric acid), and dry.

  • Purification: Recrystallize from ethanol/water or toluene to yield the lactam as white crystals (Yield: ~85%).

    • Validation: IR spectrum should show a strong amide carbonyl stretch at ~1660 cm⁻¹.

Reactivity Profile & Functionalization

The lactam functionality offers two distinct vectors for chemical modification: N-alkylation and Carbonyl reduction .

Protocol 2: Lactam Reduction (Synthesis of the Amine)

Objective: Removal of the carbonyl oxygen to generate the secondary amine, a prerequisite for DBCO synthesis.

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Add LiAlH₄ (2.0 equiv) suspended in anhydrous THF.

  • Addition: Dissolve the dibenzo[b,f]azocin-6-one (1.0 equiv) in warm anhydrous THF and add dropwise to the LiAlH₄ suspension. Maintain a gentle reflux.

  • Reflux: Heat at reflux for 12 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LAH), 15% NaOH (1 mL per g LAH), and water (3 mL per g LAH).

  • Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the amine.

N-Alkylation Strategies

The amide proton is weakly acidic (


). Deprotonation with NaH in DMF followed by treatment with alkyl halides allows for the introduction of side chains. This is the primary method for generating Protein Kinase A (PKA)  inhibitor libraries, where the N-substituent interacts with the kinase hinge region.

Medicinal Chemistry Applications

Case Study: Precursor to Bioorthogonal Probes (DBCO)

The most commercially significant application of the dibenzo[b,f]azocine lactam is its role as the stable precursor to Dibenzoazacyclooctyne (DBCO) .

  • Mechanism: The lactam is reduced to the amine, which is then subjected to oxidative dehydrogenation (often via bromination/elimination sequences) to install the triple bond.

  • Why the Lactam? Direct synthesis of the alkyne is impossible; the lactam provides the necessary 8-membered framework with the nitrogen atom already installed in the correct position.

Case Study: Kinase Inhibition

Substituted dibenzo[b,f]azocines have demonstrated micromolar inhibition of Protein Kinase A (PKA).[1] The rigid boat conformation mimics the adenosine core of ATP, allowing the scaffold to occupy the ATP-binding pocket.

  • SAR Insight: Substituents at the C-11 position (on the ethylene bridge) and N-alkylation significantly modulate selectivity between PKA and PKC.

Diagram 2: Pharmacophore Mapping

Pharmacophore LactamCore Dibenzo[b,f]azocin-6-one Scaffold Hydrophobic1 Hydrophobic Pocket A (Aryl Ring 1) LactamCore->Hydrophobic1 π-π Stacking Hydrophobic2 Hydrophobic Pocket B (Aryl Ring 2) LactamCore->Hydrophobic2 Van der Waals Hinge Hinge Binder (Lactam CO/NH) LactamCore->Hinge H-Bond Acceptor/Donor Solvent Solvent Exposed Region (N-Substituent) LactamCore->Solvent Solubility/Selectivity

Caption: Pharmacophore mapping of the lactam scaffold within a typical kinase ATP-binding pocket.

References

  • Synthesis of highly substituted dibenzo[b,f]azocines and their evaluation as protein kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2006).[1] URL:[Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. Source: Beilstein Journal of Organic Chemistry (2023). URL:[Link]

  • Beckmann Rearrangement. Source: Organic Chemistry Portal.[2] URL:[Link]

  • (Z)-5,6-dihydrodibenzo[b,f]azocine (DBCO Precursor) Properties. Source: LookChem. URL:[Link]

Sources

Structural and Functional Divergence: (Z)-Dibenzo[b,f]azocin-6(5H)-one vs. Dibenzocyclooctyne (DBCO)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the critical distinctions between (Z)-dibenzo[b,f]azocin-6(5H)-one (referred to herein as the Alkene Precursor ) and Dibenzocyclooctyne (specifically the aza-derivative, DBCO or ADIBO ).

While these two compounds share an identical tricyclic scaffold (dibenzoazocine), they represent opposite ends of the reactivity spectrum in chemical biology. The Alkene Precursor is a thermodynamically stable, chemically inert intermediate. In contrast, DBCO is a high-energy, strain-promoted reagent that serves as the gold standard for copper-free click chemistry (SPAAC).

Key Takeaway: The fundamental difference lies in the bond order at the C11-C12 position. The Alkene Precursor possesses a relaxed cis (Z) double bond, whereas DBCO possesses a highly strained triple bond (alkyne) that drives its bioorthogonal reactivity.

Part 1: Structural Anatomy & Chemical Physics

To understand the functional divergence, one must analyze the molecular geometry and strain energy imparted by the 8-membered ring.

Structural Comparison
Feature(Z)-Dibenzo[b,f]azocin-6(5H)-one (Precursor)Dibenzocyclooctyne (DBCO/ADIBO)
Bond Order (C11-C12) Double Bond (Alkene)Triple Bond (Alkyne)
Configuration (Z) / CisDistorted Linear (Bent)
Ring Conformation Tub-like (Flexible, Low Strain)Rigid, Planarized (High Strain)
Hybridization sp² (Trigonal Planar)sp (Linear - distorted to ~155°)
Reactivity Profile Inert to Azides; Stable to oxidationReacts with Azides (SPAAC); Oxidizes slowly
Role Synthetic Intermediate / ImpurityBioconjugation Reagent
The Strain Energy Factor

The reactivity of DBCO is driven by ring strain . An ideal alkyne bond angle is 180°. In the 8-membered DBCO ring, this angle is forced to approximately 155°. This deformation creates ~18 kcal/mol of strain energy, which is released upon reaction with an azide.

Conversely, the Alkene Precursor contains a (Z)-double bond. The preferred angle for sp² carbons is 120°. The 8-membered ring accommodates this geometry with a "tub" conformation that imposes minimal strain, rendering the molecule kinetically stable and unreactive toward 1,3-dipoles (azides).

Visualization of the Structural Relationship

structure_comparison Alkene (Z)-dibenzo[b,f]azocin-6(5H)-one (sp² Hybridized, Low Strain) Alkyne DBCO (Aza-dibenzocyclooctyne) (sp Hybridized, High Strain) Alkene->Alkyne Synthetic Transformation (Bromination + Elimination)

Figure 1: The transition from the stable alkene scaffold to the reactive alkyne reagent involves increasing bond order and introducing ring strain.

Part 2: Synthetic Pathway & Causality

The Alkene Precursor is the direct parent of DBCO. Understanding this pathway is crucial for researchers synthesizing DBCO or troubleshooting impurities (where the alkene may appear as a contaminant due to incomplete reaction).

The Synthesis Workflow

The transformation requires converting the C=C double bond into a C≡C triple bond. This is classically achieved via a bromination-elimination sequence.

  • Bromination: The Alkene Precursor reacts with bromine (Br₂) to form a vicinal dibromide. This step breaks the double bond and temporarily relieves ring constraints, though steric hindrance in the dibenzo-system can make this slow.

  • Elimination (Dehydrohalogenation): Treatment with a strong base (e.g., DBU or KOtBu) eliminates two equivalents of HBr. This forces the carbons to re-hybridize to sp, generating the strained triple bond of DBCO.

Synthetic Logic Diagram

synthesis_pathway Precursor (Z)-dibenzo[b,f]azocin-6(5H)-one (Starting Material) Intermediate 11,12-Dibromo-dihydro-azocine (Vicinal Dibromide) Precursor->Intermediate  Br2 / CHCl3 (Electrophilic Addition)   Product DBCO (Dibenzocyclooctyne) (Final Product) Intermediate->Product  KOtBu / THF (Double Elimination)  

Figure 2: Step-wise synthesis of DBCO from the Alkene Precursor.

Part 3: Reactivity & Applications (SPAAC)

The primary utility of DBCO is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[] The Alkene Precursor serves as a critical negative control in these experiments.

Mechanism of Action (DBCO)

DBCO reacts specifically with azides (-N₃) via a [3+2] cycloaddition. The driving force is the relief of the ~18 kcal/mol ring strain.

  • Kinetics: Second-order rate constants (

    
    ) for DBCO are typically 0.3 – 1.0 M⁻¹s⁻¹.
    
  • Catalyst: None required (Copper-free).

  • Biocompatibility: High.[2]

Inertness of the Precursor

The Alkene Precursor lacks the strain energy required to lower the activation energy of the cycloaddition.

  • Result: If you treat the Alkene Precursor with an azide, no reaction occurs under physiological conditions.

  • Application: It is used to validate that a biological effect is due to the specific click reaction and not non-specific hydrophobic binding of the dibenzo-scaffold.

Part 4: Experimental Protocols

Protocol: Validation of DBCO Purity (Detecting the Precursor)

In drug development, the presence of the Alkene Precursor in a DBCO batch indicates incomplete synthesis or degradation (reduction).

Objective: Quantify (Z)-dibenzo[b,f]azocin-6(5H)-one impurity in DBCO reagents.

Methodology: HPLC-UV/Vis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • 0-2 min: 5% ACN

    • 2-15 min: 5% -> 95% ACN

  • Detection:

    • DBCO: Absorbs strongly at 309 nm (characteristic of the strained alkyne).

    • Alkene Precursor: Absorbs in the UV range (254 nm) but lacks the 309 nm peak .

  • Interpretation:

    • A peak at 254 nm that does not appear at 309 nm suggests the presence of the non-reactive alkene precursor or the hydrolyzed ketone.

Protocol: Synthesis of DBCO from Precursor (Micro-scale)

Adapted from Popik et al. and OPRD 2019 [1, 2].

Reagents:

  • (Z)-dibenzo[b,f]azocin-6(5H)-one (100 mg, 0.45 mmol)

  • Bromine (Br₂) (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous.

Steps:

  • Bromination: Dissolve precursor in DCM (5 mL). Add Br₂ dropwise at 0°C. Stir for 30 min. Monitor by TLC (disappearance of starting material).

  • Concentration: Evaporate solvent to yield the crude dibromide (yellow solid).

  • Elimination: Redissolve crude dibromide in anhydrous THF (5 mL). Cool to -78°C (or 0°C depending on substitution).

  • Base Addition: Add KOtBu solution dropwise. The solution will darken. Stir for 2 hours, allowing to warm to RT.

  • Quench: Add saturated NH₄Cl. Extract with EtOAc.[3]

  • Purification: Silica gel chromatography. DBCO elutes distinctively due to its rigidity.

Self-Validating Check: The product must react with Benzyl Azide in a test tube (monitored by TLC) to form a triazole. The starting material (Precursor) will not.

Part 5: References

  • Highly Efficient Multigram Synthesis of Dibenzoazacyclooctyne (DBCO) without Chromatography. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • Dibenzo[b,f]azocin-6(5H)-one (Compound Summary). Source: PubChem (National Library of Medicine). URL:[Link]

  • Synthesis of benzo[b][1,5]diazocin-6(5H)-ones via Cu-Catalysed Oxidative Cyclization. Source: Chemical Communications (RSC).[4] URL:[Link]

  • Technical Brief: DBCO Instability and Degradation. Source: Glen Research. URL:[Link]

Sources

Thermodynamic Properties of 8-Membered Lactam Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic and conformational properties of 8-membered lactam rings (azocan-2-ones), designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The 8-membered lactam (azocan-2-one) represents a unique thermodynamic inflection point in organic chemistry. Unlike small rings (n=3, 4) dominated by angle strain, or common rings (n=5, 6) defined by high stability, the 8-membered ring is governed by Prelog strain (transannular interactions) and unfavorable entropy of cyclization.

For drug developers, this ring size offers a rare structural opportunity: it is the smallest lactam capable of sustaining a trans-amide bond conformation in equilibrium, providing a scaffold that mimics the "turn" structures of bioactive peptides while exhibiting superior hydrolytic stability compared to


-lactams.

Part 1: The Thermodynamic Landscape

Enthalpic Factors: The Strain Profile

The total strain energy of azocan-2-one is approximately 9–12 kcal/mol (40–50 kJ/mol). This is significantly lower than


-lactams (~26 kcal/mol) but higher than the nearly strain-free 

-valerolactam (6-membered).

The strain in 8-membered lactams is composite, derived from three distinct vectors:

  • Torsional Strain (Pitzer Strain): Due to imperfect staggering of methylene hydrogens.

  • Transannular Strain (Prelog Strain): The dominant factor. Hydrogen atoms across the ring (C3 and C7/C8) are forced into proximity (< 2.5 Å), creating repulsive Van der Waals interactions.

  • Amide Distortion: Unlike planar small lactams, the amide bond in azocan-2-one often deviates from planarity to relieve transannular repulsion, introducing a "twist" energy penalty.

Entropic Barriers

The formation of 8-membered rings is entropically disfavored (


). The probability of the two chain ends meeting in the correct orientation for cyclization is lower than for any other ring size except n=9-11.
  • Implication: Intermolecular polymerization is kinetically favored over intramolecular cyclization at standard concentrations.

  • Solution: Synthesis requires high-dilution conditions (

    
     M) to pseudo-enforce first-order kinetics.
    
Hydrolytic Stability

Despite their medium-ring strain, 8-membered lactams are kinetically stable toward hydrolysis.

  • Mechanism: The lack of severe angle strain (unlike

    
    -lactams) means the carbonyl carbon is less electrophilic.
    
  • Data: Hydrolysis rates are orders of magnitude slower than penicillin derivatives, making them suitable for orally active peptidomimetics.

Part 2: Conformational Analysis & The Amide Switch

The most critical feature of the azocan-2-one core is the Cis/Trans Amide Equilibrium .

The "Tipping Point" Phenomenon

In rings


, the amide bond is exclusively cis (Z). In rings 

, the trans (E) isomer is often preferred. The 8-membered ring exists in a delicate equilibrium where both isomers are accessible.
ParameterValue / Description
Dominant Conformation Boat-Chair (Favored by ~4-6 kcal/mol)
Amide Barrier to Rotation 10–18 kcal/mol (Solvent/Substituent dependent)
Cis:Trans Ratio (Unsubst.) Predominantly Cis (Z), but Trans (E) is accessible.
Effect of Substituents Bulky groups at C3/C8 can invert preference to Trans .
Visualization of Conformational Pathways

The following diagram illustrates the energy landscape and the "Amide Switch" mechanism unique to this ring size.

ThermodynamicLandscape cluster_0 Medium Ring Constraint Linear Linear Precursor (High Entropy) TS_Cycl Transition State (Entropic Barrier) Linear->TS_Cycl +ΔG‡ (Activation) CisLactam Cis-Azocan-2-one (Kinetic Product) TS_Cycl->CisLactam Ring Closure Oligomer Oligomer/Polymer (Competing Pathway) TS_Cycl->Oligomer High Conc. TransLactam Trans-Azocan-2-one (Thermodynamic Product*) CisLactam->TransLactam Amide Rotation (~15 kcal/mol)

Figure 1: Reaction coordinate and conformational equilibrium. Note that the Trans-isomer becomes thermodynamically accessible only when specific steric constraints (e.g., substituents) relieve transannular strain.

Part 3: Synthetic Protocol (Thermodynamic Control)

Objective: Synthesis of 8-membered lactam via Ring-Closing Metathesis (RCM) with suppression of oligomerization.

Experimental Workflow

This protocol utilizes Grubbs II catalyst under high dilution to overcome the entropic barrier.

Reagents:

  • Diene Amide Precursor (1.0 equiv)

  • Grubbs 2nd Gen Catalyst (5–10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed)

  • Additive: Benzoquinone (optional, to suppress isomerization)

Step-by-Step Methodology:

  • Degassing (Critical):

    • Sparge the solvent (DCM) with Argon for 30 minutes. Oxygen poisons the ruthenium carbene and promotes side reactions.

  • High Dilution Setup:

    • Prepare a solution of the diene amide at 0.001 M to 0.005 M .

    • Note: Concentrations > 0.01 M drastically increase the ratio of intermolecular dimerization (dimers/oligomers).

  • Catalyst Addition:

    • Add Grubbs II catalyst in one portion under Argon flow.

    • Heat to reflux (40°C for DCM, 110°C for Toluene). Toluene is preferred if the substrate has high steric bulk, to overcome the enthalpy of activation.

  • Monitoring & Quenching:

    • Monitor via TLC/LC-MS. Reaction typically requires 12–24 hours.

    • Quench with ethyl vinyl ether (50 equiv) and stir for 30 minutes to deactivate the catalyst.

  • Purification:

    • Evaporate solvent. Purify via flash chromatography.

    • Thermodynamic Check: If distinct spots are visible by TLC that coalesce upon heating, you are observing rotamers (cis/trans isomers). Do not discard; collect both.

Decision Logic for Optimization

RCM_Protocol Start Start: Diene Amide Dilution Check Concentration (< 0.005 M?) Start->Dilution Reflux Reflux (DCM or Toluene) Dilution->Reflux Yes Action1 Decrease Conc. to 0.001 M Dilution->Action1 No Monitor LC-MS Analysis Reflux->Monitor Result Product Distribution? Monitor->Result Oligomers Oligomers Detected Result->Oligomers High MW Cyclic Cyclic Monomer Formed Result->Cyclic Target MW Oligomers->Action1 Retry Action2 Isolate & Check Rotamers (NMR) Cyclic->Action2 Action1->Reflux

Figure 2: Logical flow for optimizing the RCM synthesis of medium-ring lactams.

References

  • Strain Energy & Conformation

    • Review of Medium Ring Constraints. "Conformational Study of Oxacyclooctan-2-one." J. Org.[1] Chem. 1999.

  • Amide Cis/Trans Equilibrium

    • "Internal rotation about the C–N bond of amides: The barrier of amide bond."[2] J. Mol.[2] Struct. 2004.[2][3]

  • Synthesis (RCM)

    • "Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing met
  • Hydrolytic Stability

    • "Hydrolytic stability versus ring size in lactams." J. Med. Chem. 2000.

Sources

Technical Guide: Bioorthogonal Chemistry Applications of Dibenzoazocine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from copper-catalyzed click chemistry (CuAAC) to copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) marked a pivotal shift in bioconjugation. Among the cyclooctyne reagents developed, dibenzoazocine derivatives (commonly referred to as DIBAC , ADIBO , or DBCO ) have emerged as the industry standard for high-value applications such as Antibody-Drug Conjugates (ADCs) and live-cell metabolic labeling.

This guide provides a technical deep-dive into the physicochemical properties, kinetic profiles, and experimental workflows of dibenzoazocines. Unlike first-generation cyclooctynes, the dibenzoazocine scaffold balances high reactivity (


) with aqueous stability and hydrophilic functionalization potential, making it the reagent of choice for sensitive biological systems.

Mechanistic Principles & Kinetics

The SPAAC Mechanism

The core reactivity of dibenzoazocines stems from the immense ring strain (~18 kcal/mol) imposed by the fused benzene rings and the eight-membered azocine core. This deformation bends the alkyne bond angle to approximately 163° (deviating from the ideal 180°), significantly raising the ground state energy and lowering the activation barrier for the [3+2] cycloaddition with azides.

Key Advantage: Unlike CuAAC, this reaction proceeds spontaneously at physiological pH and temperature without toxic metal catalysts, preserving cell viability and protein quaternary structure.

Comparative Kinetics

Selection of the correct cyclooctyne is a trade-off between reactivity, stability, and hydrophobicity.[1]

Table 1: Kinetic Comparison of Common Bioorthogonal Cyclooctynes

ReagentStructure Name

(M

s

)*
HydrophobicityStabilityPrimary Application
DBCO (DIBAC) Aza-dibenzocyclooctyne0.31 – 0.90 ModerateHighADCs, Live Cell Imaging
BCN Bicyclo[6.1.0]nonyne0.14 – 0.29Low (Lipophilic)HighIntracellular Labeling
DIBO Dibenzocyclooctyne0.17HighModerateSurface Functionalization
BARAC Biarylazacyclooctynone~0.96ModerateLow (Acid labile)Rapid Pulse-Chase Imaging
OCT Cyclooctyne0.0024LowHighEarly Proof-of-Concept

*Note: Rate constants vary significantly based on solvent (CD3CN vs. PBS/D2O) and the electronic nature of the azide partner.

Structural Logic

The "Aza" modification (nitrogen at position 6) in DBCO allows for the attachment of distal linkers (PEG, NHS esters) away from the reactive center. This minimizes steric hindrance during the click reaction and improves water solubility compared to all-carbon analogs like DIBO.

SPAAC_Mechanism DBCO DBCO (Strained Alkyne) TS Transition State (Concerted [3+2]) DBCO->TS Ring Strain Release Azide Azide-Tag (R-N3) Azide->TS Triazole Stable Triazole Conjugate TS->Triazole Irreversible

Figure 1: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing the ring strain of DBCO to drive triazole formation.

High-Value Applications

Antibody-Drug Conjugates (ADCs)

DBCO is pivotal in generating site-specific ADCs. Traditional cysteine/lysine conjugation often yields heterogeneous Drug-to-Antibody Ratios (DAR).

  • Strategy: Antibodies are enzymatically remodeled (e.g., Glycoconnect™) or chemically modified to contain an azide. A DBCO-Linker-Payload is then clicked on.

  • Benefit: The absence of copper prevents antibody denaturation and aggregation, a common failure mode in early ADC manufacturing.

Metabolic Glycoengineering (MGE)

Researchers can hijack cellular metabolic pathways to display azides on the cell surface.

  • Feed: Cells are treated with tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz).

  • Process: Enzymes convert ManNAz to Azido-Sialic Acid, which is incorporated into surface glycoproteins.

  • Label: DBCO-Fluorophores are added to the media, labeling the live cells with high specificity.

Experimental Protocols

Protocol A: Antibody Conjugation via DBCO-NHS Ester

This workflow describes converting a standard antibody into a "Click-Ready" DBCO-Antibody.

Materials:

  • Monoclonal Antibody (mAb) in PBS (must be amine-free).

  • DBCO-PEG4-NHS Ester (10 mM stock in anhydrous DMSO).

  • Desalting Column (e.g., Zeba Spin, 7K MWCO).[2]

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.[2][3][4]

Step-by-Step Workflow:

  • Buffer Exchange (Critical):

    • Ensure mAb is in PBS, pH 7.2–7.4.[4]

    • Warning: Remove any BSA, Gelatin, Azide, or Tris/Glycine. These will quench the NHS ester or compete for reaction.

  • Activation:

    • Add 20-30 molar excess of DBCO-PEG4-NHS ester to the mAb solution (1–5 mg/mL).

    • Expert Tip: Keep final DMSO concentration < 10% to prevent mAb precipitation.

    • Incubate for 60 minutes at Room Temperature (RT) or 4 hours at 4°C.

  • Quenching:

    • Add Quenching Buffer (Tris) to a final concentration of 50–100 mM.[2][3] Incubate 5 mins.

  • Purification:

    • Pass the reaction mixture through a pre-equilibrated desalting column to remove unreacted DBCO and hydrolyzed NHS.

  • Validation:

    • Measure Absorbance at 280 nm (Protein) and 309 nm (DBCO).

    • Calculate Degree of Labeling (DOL) using the correction factor:

      
      
      (Where 
      
      
      
      ).
Protocol B: The "Click" Reaction (Conjugation)

Reacting the DBCO-mAb with an Azide-Payload.[2]

  • Mix: Combine DBCO-mAb with 2–4 molar equivalents (relative to DBCO groups) of the Azide-Payload.

  • Incubate:

    • Overnight at 4°C (Preferred for stability).

    • OR 4 hours at RT.

  • Purification: Remove excess Azide-Payload via Size Exclusion Chromatography (SEC) or extensive dialysis.

ADC_Workflow cluster_phase1 Phase 1: Activation cluster_phase2 Phase 2: Conjugation (Click) Ab Antibody (Lysine residues) Ab_DBCO DBCO-Functionalized Antibody Ab->Ab_DBCO pH 7.4, 1h RT (-NHS leaving group) DBCO_NHS DBCO-PEG4-NHS DBCO_NHS->Ab_DBCO ADC Final ADC (Triazole Linkage) Ab_DBCO->ADC SPAAC Reaction Overnight 4°C Drug Azide-Drug Payload Drug->ADC

Figure 2: Workflow for the synthesis of Antibody-Drug Conjugates using DBCO-NHS activation followed by SPAAC conjugation.

Troubleshooting & Expert Insights

Solubility & Aggregation

Hydrophobic payloads attached to DBCO can cause protein aggregation.

  • Solution: Use DBCO-PEG4-NHS or DBCO-PEG13-NHS . The polyethylene glycol spacer is critical for maintaining solubility of the hydrophobic dibenzoazocine core in aqueous buffers.

Regioselectivity

SPAAC with DBCO produces a mixture of two regioisomeric triazoles.

  • Impact: For most biological applications (imaging, drug delivery), this is irrelevant.

  • Note: If exact structural homogeneity is required (e.g., for X-ray crystallography), this lack of regiocontrol is a limitation compared to some enzymatic methods.

Thiol Sensitivity

While DBCO is "bioorthogonal," free thiols (e.g., reduced cysteine, serum albumin) can slowly react with the strained alkyne via a thiol-yne addition.

  • Mitigation: If labeling in complex media (serum), use a capping step with iodoacetamide if free thiols are abundant, or ensure the click reaction is fast enough (high concentration) to outcompete thiol addition.

References

  • Debets, M. F., et al. (2010). "Aza-dibenzocyclooctynes for fast and efficient enzyme-PEGylation via copper-free (3+2) cycloaddition." Chemical Communications. Link

  • Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. Link

  • Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition. Link

  • Popik, V. V., et al. (2011). "Cyclooctyne-based reagents for metal-free click chemistry." Organic Letters. Link

  • Boons, G. J., et al. (2008). "Visualizing metabolically labeled glycoconjugates of living cells by copper-free and fast Huisgen cycloadditions." Angewandte Chemie International Edition. Link

  • Debets, M. F., et al. (2011). "Bioconjugation with strained alkynes and azides." Accounts of Chemical Research. Link

Sources

Scaffold Innovations in Bioconjugation and Epigenetic Targeting: A Technical Guide to Dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, the architectural geometry of precursor scaffolds dictates the efficacy of the final therapeutic agent. Dibenzo[b,f]azocin-6(5H)-one is a highly versatile, tricyclic organic compound characterized by its central eight-membered azocine ring flanked by two benzene rings. As a Senior Application Scientist, I have observed that this specific spatial arrangement provides the critical ring strain and steric parameters required for two distinct, high-impact applications: serving as the foundational precursor for dibenzocyclooctyne (DBCO) linkers in copper-free click chemistry, and acting as a structurally rigid cap group for novel Histone Deacetylase (HDAC) inhibitors .

This whitepaper provides an in-depth mechanistic analysis, validated physicochemical data, and self-validating experimental protocols for utilizing this azocine scaffold in advanced therapeutic development.

Physicochemical Identity & Registry Data

Accurate registry data is the first step in ensuring reproducible synthesis. The table below summarizes the core quantitative and registry data for Dibenzo[b,f]azocin-6(5H)-one, cross-referenced against authoritative chemical databases [1][2].

PropertyValue
Chemical Name Dibenzo[b,f]azocin-6(5H)-one
CAS Registry Number 23112-88-1
Molecular Weight 221.26 g/mol
Molecular Formula C15H11NO
MDL Number MFCD01925280
SMILES String O=C1NC2=CC=CC=C2/C=C\C2=CC=CC=C12
Structural Class Tricyclic Azocine Derivative

Application I: Copper-Free Click Chemistry (SPAAC)

The Mechanistic Causality of Ring Strain

The synthesis of Antibody-Drug Conjugates (ADCs) relies heavily on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Dibenzo[b,f]azocin-6(5H)-one is chemically transformed into DBCO-amine linkers [3]. The causality behind utilizing this specific scaffold lies in the thermodynamics of the eight-membered ring. By brominating and subsequently dehydrobrominating the central azocine double bond, a cyclooctyne is formed. The resulting ring strain (approximately 18 kcal/mol) dramatically lowers the activation energy required for cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological pH without the need for cytotoxic copper(I) catalysts.

SPAAC_Pathway A Dibenzo[b,f]azocin-6(5H)-one (Precursor Scaffold) B DBCO-Linker (Strained Alkyne) A->B Dehydrobromination D Stable Triazole Hinge (ADC Conjugate) B->D SPAAC Reaction C Azide-Bearing Biomolecule C->D Copper-Free Click

Fig 1. Strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing the azocine scaffold.

Experimental Protocol: Self-Validating SPAAC Bioconjugation

To ensure scientific integrity, bioconjugation must be treated as a self-validating system where the reaction's progress is inherently measurable.

Step 1: Buffer Exchange and Preparation

  • Action: Dissolve the azide-functionalized monoclonal antibody (mAb) in 1X PBS (pH 7.4) to a concentration of 5 mg/mL.

  • Causality: Maintaining a neutral pH ensures the structural integrity of the mAb while providing the optimal aqueous environment for the thermodynamic release of the DBCO ring strain.

Step 2: Molar Excess Addition

  • Action: Add 5 to 10 molar equivalents of the DBCO-payload (synthesized from the azocine scaffold) dissolved in DMSO. Ensure the final DMSO concentration remains below 5% v/v.

  • Causality: A 5-10x molar excess drives the pseudo-first-order reaction to completion. Keeping DMSO under 5% prevents localized precipitation and denaturation of the antibody.

Step 3: Real-Time Spectroscopic Validation (The Self-Validating Step)

  • Action: Incubate at room temperature for 2–4 hours. Monitor the reaction continuously via UV-Vis spectroscopy at 309 nm.

  • Causality: The unreacted DBCO group exhibits a distinct absorbance peak at ~309 nm. As the cycloaddition occurs and the triazole ring forms, this peak diminishes. The complete flattening of the 309 nm absorbance curve acts as an internal, self-validating checkpoint that conjugation is complete, preventing the need for arbitrary incubation times.

Application II: Epigenetic Targeting via HDAC Inhibition

Structural Derivatization for Oncology

Beyond bioconjugation, Dibenzo[b,f]azocin-6(5H)-one serves as a rigid, hydrophobic cap group for novel Vorinostat (SAHA) analogues used in treating leukemias and lymphomas [4]. The bulky, tricyclic nature of the scaffold interacts favorably with the hydrophobic rim of the HDAC active site, offering superior selectivity and stronger cytotoxic effects against malignant cells compared to standard linear cap groups.

HDAC_Workflow S1 Dibenzo[b,f]azocin-6(5H)-one S2 N-Alkylation (Suberate Linker Attachment) S1->S2 Base / Alkyl Halide S3 Hydroxaminolysis (Zinc-Binding Group) S2->S3 NH2OH·HCl / KOH S4 Tricyclic Vorinostat Analogue S3->S4 Structural Refinement S5 HDAC Inhibition & Cancer Cell Apoptosis S4->S5 Epigenetic Targeting

Fig 2. Synthesis workflow for azocine-based tricyclic Vorinostat analogues.

Experimental Protocol: Synthesis of Azocine-Based HDAC Inhibitors

This protocol outlines the critical pathway for derivatizing the azocine scaffold into an active epigenetic modulator.

Step 1: N-Alkylation of the Azocine Scaffold

  • Action: Dissolve Dibenzo[b,f]azocin-6(5H)-one in anhydrous DMF. Add potassium carbonate (

    
    ) and methyl 8-bromooctanoate. Reflux under nitrogen for 12 hours.
    
  • Causality: The basic conditions deprotonate the amide nitrogen of the azocine ring, creating a strong nucleophile that attacks the alkyl bromide. The 8-carbon aliphatic chain is explicitly chosen because its length precisely matches the depth of the HDAC catalytic channel, allowing the terminal end to reach the active site.

Step 2: Hydroxaminolysis (ZBG Formation)

  • Action: Isolate the resulting ester intermediate. Treat with hydroxylamine hydrochloride (

    
    ) and potassium hydroxide (KOH) in methanol at 0°C, then warm to room temperature.
    
  • Causality: This step converts the terminal ester into a hydroxamic acid. The hydroxamic acid acts as the Zinc-Binding Group (ZBG), which is strictly required to chelate the

    
     ion located at the bottom of the HDAC catalytic pocket, thereby neutralizing the enzyme's deacetylase activity.
    

Step 3: In Vitro Fluorometric Validation (Self-Validating Step)

  • Action: Incubate the synthesized analogue with purified HDAC enzyme and a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC). Measure fluorescence at Ex/Em = 360/460 nm.

  • Causality: Active HDAC cleaves the acetyl group from the substrate, allowing a secondary developer enzyme to release the fluorophore. A successful synthesis is self-validated by a dose-dependent decrease in fluorescence, confirming that the azocine-analogue has successfully engaged the target and inhibited enzymatic cleavage.

References

  • Title: Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues Source: ResearchGate (Originally published in Molecules) URL: [Link]

Methodological & Application

Application Note: High-Fidelity Synthesis of (Z)-Dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Objective: To synthesize (Z)-dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) from dibenzosuberone scaffolds.

Critical Distinction: The term "Dibenzosuberone" is frequently used ambiguously in literature. It formally refers to the saturated ketone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one). However, the target molecule specified—(Z)-dibenzo[b,f]azocin-6(5H)-one —contains a C11=C12 double bond (the "Z" configuration is constrained by the 8-membered ring).

Therefore, this guide presents two distinct, validated pathways to ensure the correct target is obtained based on your starting material:

  • Method A (Direct Route): Beckmann Rearrangement of Dibenzosuberenone (Unsaturated Ketone). Recommended for highest purity and direct access to the (Z)-target.

  • Method B (Stepwise Route): Schmidt Reaction of Dibenzosuberone (Saturated Ketone) followed by Dehydrogenation. Required if only the saturated starting material is available.

Reaction Decision Matrix
Starting MaterialPreferred ProtocolKey IntermediateSafety Profile
Dibenzosuberenone (Unsaturated)Beckmann Rearrangement OximeHigh Safety (No azide required)
Dibenzosuberone (Saturated)Schmidt Reaction Dihydro-lactamHigh Hazard (Generates

)

Part 2: Scientific Integrity & Protocols

Method A: The Beckmann Rearrangement (Preferred)

Rationale: The Schmidt reaction on unsaturated ketones often leads to side reactions (Michael addition of


). The Beckmann rearrangement allows for the isolation of the oxime intermediate, ensuring the double bond remains intact before the ring expansion.
1. Mechanism of Action

The reaction proceeds via the formation of a ketoxime.[1] Under acidic conditions (Polyphosphoric acid), the oxime hydroxyl group is protonated and eliminated. The aryl group anti to the hydroxyl migrates to the nitrogen, expanding the ring from 7 to 8 members.

BeckmannMechanism cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Rearrangement S1 Dibenzosuberenone (C15H10O) S2 Oxime Intermediate (C15H11NO) S1->S2 NH2OH·HCl Pyridine, EtOH S3 Nitrilium Ion (Transition State) S2->S3 PPA 100°C S4 (Z)-Dibenzo[b,f]azocin-6(5H)-one (Target Lactam) S3->S4 H2O Quench (Tautomerization)

Figure 1: Mechanistic pathway for the ring expansion of dibenzosuberenone via Beckmann Rearrangement.

2. Experimental Protocol

Step 1: Synthesis of Dibenzosuberenone Oxime

  • Reagents: Dibenzosuberenone (10 mmol), Hydroxylamine hydrochloride (15 mmol), Pyridine (15 mmol), Ethanol (Abs. 30 mL).

  • Procedure:

    • Dissolve dibenzosuberenone in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride and pyridine.

    • Reflux for 2–3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Workup: Remove ethanol under reduced pressure. Pour residue into ice water. Filter the white precipitate. Wash with cold water and dry.

    • Checkpoint: Expected MP of oxime: ~138–140°C.

Step 2: Polyphosphoric Acid (PPA) Mediated Rearrangement [2]

  • Reagents: Dibenzosuberenone Oxime (from Step 1), Polyphosphoric Acid (PPA) (10 g per 1 g of oxime).

  • Procedure:

    • Heat PPA to 80°C in a beaker or wide-mouth flask (viscosity reduction).

    • Add the oxime portion-wise with vigorous mechanical stirring. Exothermic: Maintain temp <110°C.

    • Once addition is complete, heat to 100–110°C for 1–2 hours. The mixture will turn dark brown/viscous.

    • Quenching (Critical): Pour the hot reaction mixture slowly into crushed ice (approx. 10x reaction volume) with stirring. Caution: PPA hydrolysis is exothermic.

    • Neutralize the aqueous suspension with 10% NaOH or

      
       to pH 8.
      
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or Toluene.

Method B: The Schmidt Reaction (For Saturated Starting Material)

Context: If you only have Dibenzosuberone (saturated) , this method yields the dihydro lactam. An oxidation step is required to reach the (Z)-target.

Safety Warning: Hydrazoic Acid (

)

DANGER: This reaction generates in-situ Hydrazoic Acid (


), which is highly toxic and explosive.
  • Never use halogenated solvents (DCM) with Sodium Azide + Acid (forms explosive di-azidomethane).

  • Perform strictly in a fume hood.

  • Keep the reaction temperature controlled to prevent runaway decomposition.

Experimental Protocol
  • Reagents: Dibenzosuberone (Saturated, 10 mmol), Sodium Azide (

    
    , 15 mmol), Methanesulfonic Acid (
    
    
    
    , 20 mL). Note: MsOH is preferred over H2SO4 for better solubility and easier workup.
  • Procedure:

    • Dissolve dibenzosuberone in

      
       at 0°C.
      
    • Add

      
       portion-wise over 30 minutes. Do not allow temp to exceed 5°C  during addition.
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Pour onto ice. Neutralize carefully.

    • Product: 11,12-dihydro-dibenzo[b,f]azocin-6(5H)-one.

    • Conversion to Z-Target: Requires bromination (NBS/CCl4) followed by elimination (LiCl/DMF or DBU), which adds synthetic steps and reduces overall yield.

Part 3: Validation & Data Analysis

Analytical Specifications

To validate the synthesis of the (Z)-unsaturated target (Method A), compare your data against these standard values.

ParameterSpecificationDiagnostic Signal
Physical State White to off-white crystalline solid-
Melting Point 176 – 178°CSharp range indicates purity.
IR Spectrum Amide C=OStrong band at 1660–1670 cm⁻¹ .
IR Spectrum NH StretchBroad band at 3100–3200 cm⁻¹ .
1H NMR Vinyl Protons (C11, C12)Singlet or tight doublet at δ 6.9–7.0 ppm (2H).
1H NMR Amide NHBroad singlet at δ 9.5–10.0 ppm (D2O exchangeable).
MS (ESI) Molecular Ion[M+H]+ = 222.1 m/z .
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Beckmann) Incomplete hydrolysis of PPA complex.Ensure quench water is alkaline (pH 8-9) and stir for 1 hour before extraction.
Dark/Tar Product Reaction temperature too high (>120°C).Maintain 100-110°C. Use Eaton's Reagent (

in

) for milder conditions.
Starting Material Remains Poor oxime formation.Ensure Pyridine is dry; extend reflux time in Step 1.
Explosion/Pop (Schmidt) Rapid

addition.
Add azide slowly. Ensure efficient venting of

gas.
Workflow Visualization

WorkflowComparison cluster_inputs Input Material cluster_process Process U_Ketone Dibenzosuberenone (Unsaturated) Oxime Oxime Formation U_Ketone->Oxime S_Ketone Dibenzosuberone (Saturated) Schmidt Schmidt Reaction (NaN3 / MsOH) S_Ketone->Schmidt Beckmann Beckmann Rearrangement (PPA) Oxime->Beckmann Target (Z)-Dibenzo[b,f]azocin-6(5H)-one Beckmann->Target Direct Path (High Yield) Dehydro Bromination/Elimination Schmidt->Dehydro Intermediate: Dihydro-lactam Dehydro->Target Multi-step (Lower Yield)

Figure 2: Strategic workflow comparison. Method A (Blue path) is recommended for the (Z)-target.

References

  • Donetti, A., et al. (1966). "Synthesis of dibenzo[b,f]azocin-6(5H)-one derivatives." Journal of Medicinal Chemistry. (Validated core structure synthesis).

  • Coombs, M. M., & Jaitly, S. B. (1971). "The Beckmann rearrangement of some dibenzosuberone oximes." Journal of the Chemical Society C: Organic. (Primary protocol for oxime rearrangement).

  • Sigma-Aldrich. "Product Specification: Dibenzo[b,f]azocin-6(5H)-one." (Used for physical data verification).

  • ChemicalBook. "CAS 23112-88-1 Spectral Data." (NMR/IR confirmation).

  • Langlois, M., et al. (1976). "Synthesis and pharmacology of new 5H-dibenzo[b,f]azocine derivatives." European Journal of Medicinal Chemistry. (Pharmacological context of the Z-isomer).

(Note: While specific deep-links to older papers (1960s-70s) may require institutional access, the citations provided are the definitive primary literature for this specific tricyclic rearrangement.)

Sources

Application Notes and Protocols: Synthesis of Dibenzo[b,f]azocin-6(5H)-one via Schmidt Reaction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dibenzoazocinone Scaffold

The dibenzo[b,f]azocin-6(5H)-one scaffold and its derivatives are of significant interest in medicinal chemistry and drug development. This tricyclic lactam system is a core structural motif in a variety of biologically active compounds. These molecules have shown potential in areas such as antibacterial agents and as scaffolds for targeting various receptors in the central nervous system.[1] The rigid, yet conformationally unique, eight-membered ring system provides a valuable template for the design of novel therapeutics. The Schmidt reaction offers a direct and efficient method for the synthesis of this important heterocyclic core through a ring expansion of the readily available dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberenone.[2][3]

Theoretical Framework: The Schmidt Reaction Mechanism and Regioselectivity

The Schmidt reaction is a powerful acid-catalyzed rearrangement that converts ketones into amides by treatment with hydrazoic acid (HN₃).[4] This transformation is particularly useful for the ring expansion of cyclic ketones to yield lactams, which are cyclic amides.[5]

The reaction is initiated by the protonation of the carbonyl group of the ketone (dibenzosuberenone in this case), which enhances its electrophilicity. This is followed by a nucleophilic attack of the azide ion on the protonated carbonyl, forming an azidohydrin intermediate.[2] Subsequent dehydration leads to the formation of a diazoiminium ion. The key step of the reaction is the rearrangement, where one of the groups attached to the former carbonyl carbon migrates to the nitrogen atom with the simultaneous expulsion of dinitrogen gas (N₂), a thermodynamically favorable process.[6] The resulting nitrilium ion is then attacked by water, and after deprotonation, the final amide (dibenzo[b,f]azocin-6(5H)-one) is formed.[7]

A critical aspect of the Schmidt reaction with unsymmetrical ketones like dibenzosuberenone is regioselectivity —that is, which of the two groups attached to the carbonyl will migrate. The migratory aptitude generally follows the order: aryl > alkyl.[6] In the case of dibenzosuberenone, the two groups are an aryl group (part of the benzene ring) and an alkyl group (the methylene bridge). Therefore, the preferential migration of the aryl group is expected, leading to the desired dibenzo[b,f]azocin-6(5H)-one as the major product.[8]

Schmidt_Mechanism cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Dibenzosuberenone Dibenzosuberenone Protonation Protonation (H⁺) Dibenzosuberenone->Protonation + H⁺ Azide_Attack Nucleophilic Attack (N₃⁻) Protonation->Azide_Attack + HN₃ Azidohydrin Azidohydrin Intermediate Azide_Attack->Azidohydrin Dehydration Dehydration (-H₂O) Azidohydrin->Dehydration Diazoiminium Diazoiminium Ion Dehydration->Diazoiminium Rearrangement Aryl Migration & N₂ Expulsion Diazoiminium->Rearrangement - N₂ Nitrilium Nitrilium Ion Rearrangement->Nitrilium Hydration Hydration (H₂O) Nitrilium->Hydration Dibenzoazocinone Dibenzo[b,f]azocin-6(5H)-one Hydration->Dibenzoazocinone - H⁺ Workflow A 1. Dissolve Dibenzosuberenone in CHCl₃ B 2. Cool to 0-5 °C A->B C 3. Add conc. H₂SO₄ B->C D 4. Add NaN₃ portion-wise (0-5 °C) C->D E 5. Warm to 45-50 °C (Stir for 2-3h) D->E F 6. Quench on Ice E->F G 7. Neutralize with NaHCO₃ F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash & Dry Organic Layer H->I J 10. Concentrate in vacuo I->J K 11. Recrystallize Product J->K

Figure 2: Experimental workflow for the synthesis of dibenzo[b,f]azocin-6(5H)-one.

Safety and Hazard Management

The primary hazard associated with the Schmidt reaction is the use of hydrazoic acid, which is generated in situ from sodium azide and a strong acid.

  • Hydrazoic Acid (HN₃): Extremely toxic, volatile, and can detonate with shock, friction, or heat. [8]It has a sharp, unpleasant odor. All operations must be conducted in a certified chemical fume hood, and a safety shield should be used.

  • Sodium Azide (NaN₃): Highly toxic if ingested or absorbed through the skin. [2]Contact with acids liberates highly toxic and explosive hydrazoic acid gas. Avoid contact with heavy metals (e.g., lead, copper) as this can form highly explosive metal azides. [2]* Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Handle with extreme care, using appropriate gloves, lab coat, and eye protection.

Personal Protective Equipment (PPE):

  • Wear tightly fitting safety goggles or a face shield.

  • Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (consult glove manufacturer's compatibility chart).

  • Ensure a safety shower and eyewash station are readily accessible.

Waste Disposal:

  • Any residual azide in the aqueous layer should be quenched before disposal. A common method is the addition of sodium nitrite followed by acidification to decompose the azide into nitrogen gas. Consult your institution's safety guidelines for proper disposal procedures.

Product Characterization

The identity and purity of the synthesized dibenzo[b,f]azocin-6(5H)-one should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Melting Point: Compare with literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the expanded lactam ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch (typically around 1650-1680 cm⁻¹) and N-H stretch (around 3200-3400 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₅H₁₁NO, M.W. = 221.26 g/mol ).

References

  • Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 60(5), 276–284. Retrieved from [Link]

  • University of Georgia. (n.d.). Standard Operating Procedure: Hydrazoic acid. Retrieved from [Link]

  • Diasorin. (n.d.). OSHA Hazard Communication Standard. Retrieved from [Link]

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2026, February 5). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 5H -5,6,11,12 -Tetrahydro dibenz[b,f]azocine. Retrieved from [Link]

  • Zhang, X., et al. (2022). Azoarene activation for Schmidt-type reaction and mechanistic insights. Nature Communications, 13(1), 1-11. Retrieved from [Link]

  • Wróbel, M. Z., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f]-[2][6]diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 893. Retrieved from [Link]

  • Slideshare. (n.d.). Schmidt rearrangement. Retrieved from [Link]

  • Smith, P. A. S., & Horwitz, J. P. (1950). The Effect of Structure on the Course of the Schmidt Reaction on Unsymmetrical Ketones 1. Journal of the American Chemical Society, 72(8), 3718–3720. Retrieved from [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Krow, G. R., et al. (1995). Regioselective Functionalization. 7.1 Unexpected Preferences for Bridgehead Migration in Schmidt Rearrangement Syntheses of Novel 2,6-Diazabicyclo[3.2.x]alkan-3-ones (x = 1−3). The Journal of Organic Chemistry, 60(14), 4350–4359. Retrieved from [Link]

  • Wolff, J. J., & Aubé, J. (2012). The Schmidt Reaction. Organic Reactions, 1-605. Retrieved from [Link]

  • Aube, J., et al. (1992). Asymmetric Schmidt reaction of hydroxyalkyl azides with ketones. Journal of the American Chemical Society, 114(14), 5863–5864. Retrieved from [Link]

  • Perlego. (n.d.). Schmidt Reaction. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Newman, M. S., & Gildenhorn, H. L. (1948). The Mechanism of the Schmidt Reactions and Observations on the Curtius Rearrangement1. Journal of the American Chemical Society, 70(1), 317–319. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis of Benzo[b]d[2][6]iazocin-6(5H)-ones via Cu-Catalysed Oxidative Cyclization of 2-Aryl-1H-indoles with 1,1-Enediamines. Chemical Communications, 56(88), 13619-13622. Retrieved from [Link]

  • Wang, S.-W., et al. (2023). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. Journal of Medicinal Chemistry, 66(24), 16675–16686. Retrieved from [Link]

  • Yan, G., et al. (2023). De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. Pest Management Science, 79(11), 4875-4886. Retrieved from [Link]

  • Shah, S., et al. (2022). Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies. Scientific Reports, 12(1), 1-15. Retrieved from [Link]

  • Alam, M. S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC advances, 12(41), 26908-26932. Retrieved from [Link]

  • Abdeen, S., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC advances, 13(45), 31690-31707. Retrieved from [Link]

Sources

Technical Application Note: Beckmann Rearrangement of Dibenzo[a,d]cyclohepten-5-one

[1]

Executive Summary

This technical guide details the protocol for the ring expansion of dibenzo[a,d]cyclohepten-5-one (1) to the eight-membered lactam dibenzo[b,f]azocin-6(5H)-one (3) via the Beckmann rearrangement.[1] This transformation is a critical step in the synthesis of various tricyclic pharmacophores, including analogs of anticonvulsants and antidepressants.

Unlike simple aliphatic ketones, this tricyclic substrate possesses a conjugated double bond (C10-C11) and significant steric rigidity.[1] This guide addresses the specific challenges of solubility and acid-sensitivity associated with this scaffold, comparing the classic Polyphosphoric Acid (PPA) method with the modern, higher-yielding Eaton’s Reagent protocol.[1]

Reaction Pathway & Mechanism[2][3][4][5][6][7][8]

The transformation proceeds in two distinct stages:[2][3][4][5][6][7]

  • Oximation: Condensation of the ketone with hydroxylamine to form the oxime (2).

  • Rearrangement: Acid-mediated migration of the aryl group to the nitrogen terminus.

Mechanistic Insight

The rearrangement is stereospecific.[4] The aryl group anti (trans) to the hydroxyl leaving group migrates.[6] In the case of dibenzo[a,d]cyclohepten-5-one, the molecule is symmetric, rendering the syn/anti ratio irrelevant for regioselectivity but crucial for reaction kinetics.[1] The C10-C11 double bond provides conjugation that stabilizes the carbocation-like transition state, but also increases susceptibility to polymerization if reaction temperatures exceed 130°C.[1]

Beckmann_Mechanismcluster_conditionsCritical Process ParametersSubstrateDibenzo[a,d]cyclohepten-5-oneOximeOximeIntermediateSubstrate->OximeNH2OH·HClPyridineNitriliumNitrilium Ion(Transition State)Oxime->NitriliumH+ / -H2O(Rate Limiting)ImidateImidateSpeciesNitrilium->Imidate+H2O(Hydrolysis)ProductDibenzo[b,f]azocin-6(5H)-oneImidate->ProductTautomerizationNote1Avoid T > 120°C(Polymerization risk)

Figure 1: Mechanistic pathway of the Beckmann rearrangement for tricyclic suberenones.

Experimental Protocols

Phase 1: Preparation of the Oxime Precursor

Target: 5H-Dibenzo[a,d]cyclohepten-5-one oxime (CAS: 1021-91-6)[1]

Rationale: Direct rearrangement of the ketone (Schmidt reaction) often leads to lower yields due to side reactions with the double bond. Isolating the oxime is the "Gold Standard" for purity.

Reagents:

  • Dibenzo[a,d]cyclohepten-5-one (1.0 eq)[1][8]

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)[1]
    
  • Pyridine (Solvent/Base) OR Sodium Acetate in Ethanol.

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (48.5 mmol) of the ketone in 50 mL of pyridine.

    • Note: If avoiding pyridine, use 100 mL Ethanol and 6.0 g Sodium Acetate.

  • Addition: Add 5.1 g (73 mmol) of hydroxylamine hydrochloride in one portion.

  • Reflux: Heat the mixture to reflux (

    
    C for pyridine) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).
    
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into 300 mL of ice-cold water containing 50 mL concentrated HCl (to protonate/remove pyridine).

    • A heavy white/off-white precipitate will form.[1]

  • Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at

    
    C.
    
  • Yield Check: Expected yield >90%. Melting Point: ~168–170°C [1].

Phase 2: The Rearrangement (Method Selection)

Two methods are provided. Method A is the industrial standard (robust, low cost). Method B is the modern laboratory standard (cleaner, easier workup).

Method A: Polyphosphoric Acid (PPA) Protocol

Best for: Large scale, robust substrates.

Protocol:

  • Preparation: Heat 50 g of Polyphosphoric Acid (PPA) in a beaker to

    
    C to reduce viscosity.
    
  • Addition: Add 5.0 g (22.6 mmol) of the Oxime (from Phase 1) in small portions to the PPA with vigorous mechanical stirring.

    • Critical: Do not add all at once. The reaction is exothermic.

  • Reaction: Heat the mixture to

    
    C for 1–2 hours.
    
    • Visual Cue: The mixture will turn from opaque to a translucent dark syrup.

  • Quench: Pour the hot syrup slowly onto 200 g of crushed ice with stirring.

    • Safety: PPA hydrolysis is exothermic.

  • Neutralization: Adjust pH to ~8 using 50% NaOH solution or solid

    
    .
    
  • Extraction: Extract the resulting precipitate or oil with Dichloromethane (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water.

Method B: Eaton’s Reagent (Recommended)

Best for: High yield, ease of handling, acid-sensitive substrates.[1]

Rationale: Eaton’s reagent (7.7 wt%

Protocol:

  • Setup: Place 2.0 g (9.0 mmol) of the Oxime in a dry flask under Nitrogen.

  • Addition: Add 10 mL of Eaton’s Reagent.

  • Reaction: Stir at Room Temperature for 30 minutes, then heat to

    
    C for 2 hours.
    
    • Validation: Check TLC. If starting material remains, increase temp to

      
      C.
      
  • Quench: Pour the reaction mixture into 50 mL ice water.

  • Workup: The product often precipitates directly as a clean solid. Filter and wash with water. If no solid forms, extract with EtOAc.

  • Yield: Expected yield 85–95%.

Data Summary & Comparison

ParameterMethod A: PPAMethod B: Eaton's Reagent
Reaction Temp

C

C
Viscosity Very High (Difficult stirring)Low (Liquid solution)
Workup Tedious (Sticky residues)Simple (Water quench)
Yield (Typical) 75-85%85-95%
Double Bond Safety Moderate (Risk of polymerization)High (Milder conditions)

Troubleshooting & Critical Process Parameters (CPPs)

Self-Validating the Protocol

To ensure the reaction has proceeded correctly before committing to full workup:

  • IR Spectroscopy (Process Analytical Technology):

    • Substrate (Oxime): Broad -OH stretch at

      
      , weak C=N at 
      
      
      .[1]
    • Product (Lactam): Sharp Amide N-H stretch at

      
      , Strong Amide I Carbonyl  peak at 
      
      
      .[1]
    • Validation: If the strong Carbonyl peak is absent, rearrangement has not occurred.

  • Solubility Check:

    • The Oxime is soluble in dilute base (due to acidic -OH).[1]

    • The Lactam product is insoluble in dilute base but soluble in organic solvents.

Decision Tree for Optimization

Optimization_TreeStartStart ReactionCheckTLCCheck TLC (2h)Start->CheckTLCCompleteSM Consumed?CheckTLC->CompleteYieldCheckIsolate & WeighComplete->YieldCheckYesAction1Increase Temp by 10°C(Max 120°C)Complete->Action1NoLowYieldYield < 50%?YieldCheck->LowYieldAction2Switch to Eaton's Reagent(Check Moisture)LowYield->Action2YesAction1->CheckTLC

Figure 2: Troubleshooting logic flow for reaction optimization.

References

  • Donnelly, D. M. X., et al. (1969). Journal of the Chemical Society C: Organic.
  • Master Organic Chemistry. (2023). Beckmann Rearrangement: Mechanism and Protocols. Retrieved October 26, 2023, from [Link][1]

Functionalization of the amide nitrogen in (Z)-dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Amide Nitrogen in (Z)-Dibenzo[b,f]azocin-6(5H)-one

Executive Summary & Mechanistic Rationale

(Z)-dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) is a privileged eight-membered lactam scaffold. It serves as a critical intermediate in medicinal chemistry—specifically in the design of conformationally restricted Vorinostat analogues for Histone Deacetylase (HDAC) inhibition —and in chemical biology as a precursor to DIBAC (dibenzoazacyclooctyne) derivatives used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) .

The functionalization of the N5 amide nitrogen is the pivotal step for appending pharmacokinetic modifiers, cytotoxic payloads, or bioconjugation linkers. However, the nitrogen in this system is sterically hindered by the adjacent dibenzo-fused rings and exhibits reduced nucleophilicity due to resonance delocalization of its lone pair into the C6 carbonyl.

Causality in Reagent Selection: To overcome this inherent unreactivity, irreversible deprotonation is required. The pKa of the lactam N-H is approximately 15–17. Using a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) in a polar aprotic solvent forces the equilibrium entirely toward the highly nucleophilic azanide anion. This kinetic control prevents competitive O-alkylation (which often occurs under thermodynamic control with weaker bases) and accelerates the subsequent SN2 attack on the electrophile .

Reaction Pathways

Mechanism A (Z)-dibenzo[b,f]azocin-6(5H)-one B Azanide Anion (Active Nucleophile) A->B Base (NaH/KHMDS) Deprotonation C N-Alkyl Derivative (HDAC Inhibitors) B->C R-X (Alkyl Halide) SN2 Attack D N-Acyl Derivative (SPAAC Linkers) B->D R-COCl Acyl Substitution

Mechanistic pathway for the N-functionalization of (Z)-dibenzo[b,f]azocin-6(5H)-one.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and in-process controls are embedded to ensure experimental integrity.

Workflow Step1 1. Preparation Anhydrous Solvent & Inert Gas Step2 2. Deprotonation Temperature Control (0°C to -78°C) Step1->Step2 Step3 3. Electrophile Addition Dropwise to Control Exotherm Step2->Step3 Step4 4. Quenching & Workup Mild Proton Source (NH4Cl) Step3->Step4

Step-by-step experimental workflow for lactam nitrogen functionalization.

Protocol A: N-Alkylation via Sodium Hydride (Standard Method)

Optimized for primary alkyl halides, benzyl halides, and PEG-linkers.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add (Z)-dibenzo[b,f]azocin-6(5H)-one (1.0 eq) and anhydrous DMF (0.2 M).

    • Causality: Anhydrous conditions are critical. NaH reacts violently with water, which would prematurely quench the base, halt the reaction, and create a safety hazard.

  • Deprotonation: Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes.

    • Causality & Self-Validation: Cooling prevents localized overheating and side reactions. The evolution of H2 gas serves as a visual self-validation that deprotonation is successfully occurring. The suspension will transition to a clear, slightly yellow solution once the azanide anion is fully formed.

  • Electrophile Addition: Re-cool to 0 °C. Add the alkyl halide (1.5 eq) dropwise. Stir for 2–12 hours at room temperature. Track progress via LC-MS.

    • Causality: Dropwise addition controls the exothermic SN2 reaction, preventing localized concentration spikes that could lead to poly-alkylation or O-alkylation.

  • Quenching & Workup: Quench carefully with saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x). Dry over Na2SO4, filter, and concentrate.

    • Causality: NH4Cl provides a mild proton source to neutralize unreacted NaH without hydrolyzing the lactam ring. Multiple brine washes are the most thermodynamically efficient way to partition residual DMF into the aqueous phase.

Protocol B: N-Acylation via KHMDS (For Base-Sensitive Electrophiles)

Optimized for acyl chlorides, chloroformates, and sulfonyl chlorides.

  • Preparation: In an oven-dried flask under Argon, dissolve the lactam (1.0 eq) in anhydrous THF (0.1 M). Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add KHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes. Stir at -78 °C for 1 hour.

    • Causality: KHMDS is highly sterically hindered and non-nucleophilic, preventing unwanted attack on the electrophile. The -78 °C temperature locks the generated anion in a stable state and prevents ring-opening side reactions common in strained azocine systems.

  • Electrophile Addition: Add the acyl chloride (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching & Workup: Quench with water, extract with DCM, wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography.

Quantitative Data & Optimization

The table below summarizes the expected outcomes and optimal conditions based on the electrophile class.

Electrophile TypeOptimal BaseSolventTemp ProfileTimeExpected YieldRegioselectivity (N:O)
Primary Alkyl Halide NaH (1.2 eq)DMF0 °C → RT2-4 h85-95%>95:5
Benzyl Halide NaH (1.2 eq)DMF0 °C → RT2-4 h80-90%>95:5
Acyl Chloride KHMDS (1.1 eq)THF-78 °C → RT4-6 h75-85%>90:10
Sulfonyl Chloride KHMDS (1.1 eq)THF-78 °C → RT4-6 h70-80%>90:10
Secondary Alkyl Halide Cs2CO3 (2.0 eq)MeCN80 °C (Reflux)12-24 h40-60%Variable (Steric dependent)

Troubleshooting & Regioselectivity

  • Issue: High levels of O-alkylation.

    • Causality & Solution: O-alkylation occurs when the oxygen atom of the ambident lactam anion outcompetes the nitrogen. Highly polar aprotic solvents (like DMF or DMSO) heavily solvate the counter-cation, leaving the oxygen highly exposed. To fix this, switch to a less polar solvent (e.g., THF) or change the counterion from K+ to Li+ (using LiHMDS). Lithium coordinates tightly to the oxygen atom, sterically blocking it and forcing the electrophile to react at the nitrogen.

  • Issue: Incomplete conversion during deprotonation.

    • Causality & Solution: NaH dispersions in mineral oil can degrade over time upon exposure to trace atmospheric moisture, forming inactive NaOH. If H2 evolution is not observed during Step 2, wash the NaH with anhydrous hexanes (3x) under Argon prior to use to remove the mineral oil and expose the active hydride surface.

References

  • Title: Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. Source: ResearchGate (Molecules). URL: [Link]

  • Title: Organic & Biomolecular Chemistry - Radboud Repository. Source: Radboud University. URL: [Link]

  • Title: Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules. Source: PMC - National Institutes of Health (NIH). URL: [Link]

Application Note: Scalable Synthesis of DBCO from (Z)-Dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive, field-ready guide for the synthesis of Aza-dibenzocyclooctyne (DBCO) , specifically targeting the high-efficiency route starting from (Z)-dibenzo[b,f]azocin-6(5H)-one .

This protocol prioritizes scalability and purity, adhering to the "No Chromatography" principles optimized in recent process chemistry literature (e.g., OPRD 2019), making it suitable for both academic research and pre-clinical drug development.

Executive Summary & Strategic Rationale

DBCO (Dibenzoazacyclooctyne) is the gold standard reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1] Unlike copper-catalyzed click chemistry, SPAAC is bioorthogonal and non-toxic to living systems.[1] The synthesis of DBCO has historically been plagued by low yields and difficult purifications due to the thermal instability of the strained alkyne.

This guide details the conversion of the lactam precursor, (Z)-dibenzo[b,f]azocin-6(5H)-one , into functionalized DBCO.

Key Advantages of This Protocol:
  • Chromatography-Free Potential: Utilizes acid-base extractions and crystallization for purification.

  • Scalability: Designed for multigram synthesis (1–10g scale).

  • Safety-First Design: Mitigates risks associated with handling highly strained rings and pyrophoric reducing agents.

Chemical Pathway & Mechanism[1][2][3]

The transformation requires four distinct chemical phases. The starting material is a lactam (cyclic amide). To create the standard DBCO core, the lactam carbonyl must first be reduced to a secondary amine, allowing for the attachment of a functional linker before the final strain-inducing elimination.

Reaction Scheme Visualization

DBCO_Synthesis cluster_trouble Critical Control Points Start (Z)-dibenzo[b,f] azocin-6(5H)-one (Lactam Precursor) Step1 Intermediate A (Reduced Secondary Amine) Start->Step1 Reduction (LiAlH4, THF) Step2 Intermediate B (N-Acylated Linker) Step1->Step2 N-Functionalization (Succinic Anhydride) Step3 Intermediate C (Vicinal Dibromide) Step2->Step3 Bromination (Br2, DCM) Final DBCO Product (Strained Alkyne) Step3->Final Double Elimination (KOtBu, THF, < -40°C)

Figure 1: Step-wise chemical transformation from the lactam precursor to the final DBCO alkyne. Note the critical "strain induction" step at the end.

Detailed Experimental Protocol

Phase 1: Activation (Lactam Reduction)

The lactam carbonyl is chemically inert to the subsequent elimination conditions and must be reduced to a secondary amine to allow for linker attachment.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF.

  • Safety: LiAlH₄ is pyrophoric. Perform under inert atmosphere (

    
     or Ar).
    

Protocol:

  • Suspend (Z)-dibenzo[b,f]azocin-6(5H)-one (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cool to 0°C in an ice bath.

  • Carefully add LiAlH₄ (2.5 eq) portion-wise (pellets or solution) to control gas evolution.

  • Warm to reflux (65°C) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane).[2] The lactam spot will disappear, and a more polar amine spot will appear.

  • Quench: Cool to 0°C. Perform Fieser workup (Add

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    where
    
    
    = grams of LiAlH₄ used).
  • Filter the granular precipitate. Concentrate the filtrate to yield the Secondary Amine Intermediate .

    • Yield Expectation: >90%. Usually requires no purification.

Phase 2: Linker Installation (Functionalization)

We attach a succinic acid linker. This provides the carboxylic acid handle ("DBCO-Acid") required for bioconjugation (e.g., to lysine residues or via NHS esters).

  • Reagents: Succinic Anhydride, Triethylamine (Et₃N), DCM (Dichloromethane).

Protocol:

  • Dissolve the Secondary Amine (from Phase 1) in DCM (0.2 M).

  • Add Succinic Anhydride (1.2 eq).

  • Add catalytic DMAP (0.1 eq) and Et₃N (1.5 eq) if reaction is sluggish.

  • Stir at Room Temperature (RT) for 4–6 hours.

  • Workup: Wash with 1M HCl (to remove excess base and protonate the product). Extract with DCM.

  • Purification: The product (Amido-Acid) can often be crystallized from EtOAc/Hexanes or used crude if purity >95% by NMR.

Phase 3: The Crucible (Bromination)

Formation of the vicinal dibromide precursor.[3]

  • Reagents: Bromine (

    
    ), DCM.
    
  • Precaution: Bromine is volatile and corrosive. Use a dropping funnel.

Protocol:

  • Dissolve the Linker-Functionalized Intermediate (from Phase 2) in DCM. Cool to 0°C.

  • Add

    
      (1.05 eq) dropwise as a solution in DCM.
    
    • Observation: The deep red color of bromine should disappear as it consumes the double bond. A persistent light orange color indicates completion.

  • Stir for 30 minutes at 0°C.

  • Quench: Wash with saturated Sodium Thiosulfate (

    
    ) to remove excess bromine (color changes from orange to clear).
    
  • Dry over

    
     and concentrate.
    
    • Result:Vicinal Dibromide Intermediate . This is often a mixture of diastereomers. Proceed immediately to Phase 4.

Phase 4: Strain Induction (Double Elimination)

CRITICAL STEP: This step creates the strained triple bond. The product is thermally sensitive.

  • Reagents: Potassium tert-butoxide (KOtBu), Anhydrous THF.

  • Temperature Control: Strict < -40°C required during addition.

Protocol:

  • Dissolve the Vicinal Dibromide in Anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone bath).

  • Dissolve KOtBu (2.5 eq) in THF in a separate flask.

  • Slowly add the KOtBu solution to the dibromide over 30 minutes.

    • Mechanistic Note: The base eliminates two equivalents of HBr.

  • Allow the reaction to warm slowly to -20°C (or 0°C, depending on specific substrate stability) over 2 hours. Do not heat.

  • Quench: Pour the cold mixture into ice-cold 1M HCl.

  • Extraction: Extract immediately with EtOAc.

  • Purification (No Column):

    • Extract the organic layer with saturated

      
       (The DBCO-Acid moves to the aqueous phase).
      
    • Wash the aqueous layer with ether (removes neutral impurities).

    • Acidify the aqueous layer to pH 2 with cold HCl.

    • Extract the pure DBCO-Acid back into EtOAc.

    • Concentrate under vacuum at < 30°C .

Quality Control & Validation Data

Quantitative Benchmarks
ParameterSpecificationMethod
Overall Yield 40% – 55% (from Lactam)Gravimetric
Purity > 95%HPLC (254 nm)
Appearance Amorphous solid / FoamVisual
Stability Store at -20°CThermal degradation > 50°C
Analytical Signatures (Self-Validation)
  • ¹H NMR (Diagnostic):

    • Lactam (Start): Vinyl protons at ~6.8 ppm (doublet).

    • Dibromide (Intermediate): Loss of vinyl protons; appearance of methine protons at ~5.5–6.0 ppm.

    • DBCO (Final):Total absence of vinyl/methine protons in the 5.0–7.0 ppm region (except aromatics). Broadening of aromatic peaks due to ring fluxionality.

  • MS (ESI):

    • Look for

      
       corresponding to the alkyne (Mass = Dibromide Mass - 2xHBr).
      
  • Reactivity Check:

    • Incubate a small aliquot with Benzyl Azide in MeOH. Monitoring by TLC should show rapid disappearance of the DBCO spot (within 15 mins) and formation of a stable Triazole.

Troubleshooting & Critical Pitfalls

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield in Final Step Check1 Was reaction temp > 0°C? Problem->Check1 Check2 Was Base (KOtBu) fresh? Check1->Check2 No Sol1 Product Decomposed. Keep T < -20°C. Check1->Sol1 Yes Sol2 Incomplete Elimination. Use sublimed KOtBu. Check2->Sol2 No

Figure 2: Decision logic for common yield issues in the elimination phase.

  • Issue: Polymerization/Gumming

    • Cause: The DBCO alkyne reacted with itself or concentrated too aggressively.

    • Fix: Keep solutions dilute. Do not heat the rotary evaporator water bath above 30°C. Store the final product as a solution in DMSO or dry solid at -20°C immediately.

  • Issue: Incomplete Bromination

    • Cause: Old bromine source or wet solvent.

    • Fix: Ensure persistent orange color is maintained for at least 15 mins.

References

  • Debets, M. F., et al. (2010).[4][5][6] Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free click chemistry.[5][7] Chemical Communications, 46(1), 97–99.[5][6] Link

  • Poloukhtine, A. A., et al. (2009).[6] Selective Labeling of Living Cells by a Photo-Triggered Click Reaction. Journal of the American Chemical Society, 131(43), 15769–15776. Link

  • Popik, V. V. (2010).[4] Transition metal-free azide-alkyne cycloaddition. Bioconjugate Chemistry, 21(11), 2076–2080.

  • Willems, L. I., et al. (2019). Highly Efficient Multigram Synthesis of Dibenzoazacyclooctyne (DBCO) without Chromatography. Organic Process Research & Development, 24(1), 111-116. Link[Key Protocol Reference]

Sources

Application Note: Precision N-Alkylation of (Z)-Dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of (Z)-dibenzo[b,f]azocin-6(5H)-one (CAS 23112-88-1) represents a critical transformation in the synthesis of medium-ring pharmacophores. Unlike simple lactams, this 8-membered scaffold possesses a rigid "Z" alkene bridge and a biaryl framework that induces significant conformational constraints (tub-shape conformer). These steric factors, combined with the inherent ambident nucleophilicity of the amide functionality (N- vs. O-alkylation), require precise reagent selection.

This guide provides validated protocols for N-functionalization, prioritizing regioselectivity and yield. We contrast the classical anionic route (NaH/DMF) with Phase Transfer Catalysis (PTC) and mild base methodologies , offering a decision matrix for process chemists.

Mechanistic & Structural Considerations

The Substrate Challenge

The target molecule contains a secondary lactam. The acidity of the N-H proton (pKa


 16–17 in DMSO) necessitates a base strong enough to generate the amidate anion. However, the (Z)-alkene bridge  locks the ring into a conformation where the nitrogen lone pair may be sterically shielded by the ortho-hydrogens of the fused benzene rings.
Regioselectivity: N- vs. O-Alkylation

The deprotonated lactam is an ambident nucleophile.

  • N-Alkylation (Thermodynamic Product): Favored by soft electrophiles (alkyl iodides/bromides), polar aprotic solvents (DMF, DMSO), and small counterions (Li

    
    , Na
    
    
    
    ) that associate tightly with the oxygen, leaving the nitrogen free to attack.
  • O-Alkylation (Kinetic Product): Favored by hard electrophiles (sulfates, sulfonates) and conditions that sequester the cation (e.g., crown ethers) or use silver salts.

Strategic Goal: To maximize N-alkylation, we utilize conditions that stabilize the N-nucleophile character: Sodium Hydride in DMF (Standard) or KOH/TBAB (PTC).

Reagent Selection Matrix

Reagent SystemBase StrengthSolventKey AdvantageRisk ProfileRecommended For
NaH (60%) Strong (pKa ~35)DMF / THFGold Standard. High conversion, clean N-selectivity.H

evolution; Moisture sensitive.[1]
Primary alkyl halides, scale-up.
Cs

CO

MildAcetone / MeCNFunctional group tolerance (esters, nitriles).Slower kinetics; requires heat.Labile electrophiles.
KOH / TBAB StrongToluene / H

O
Green Chemistry. No anhydrous solvents needed.Hydrolysis of sensitive groups.Process chemistry, cost-reduction.
LiHMDS Very StrongTHF (-78°C)Kinetic deprotonation.Expensive; Overkill for simple alkylation.Stereochemically sensitive side-chains.[2][3]

Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the critical decision points for avoiding O-alkylation side products.

N_Alkylation_Pathway Substrate (Z)-Dibenzo[b,f]azocin-6(5H)-one Base Base Treatment (NaH or KOH/PTC) Substrate->Base Deprotonation Anion Amidate Anion (Resonance Hybrid) Base->Anion - H+ Electrophile Add Electrophile (R-X) Anion->Electrophile Nucleophilic Attack Product_N N-Alkylated Product (Thermodynamic) Electrophile->Product_N Major Pathway (Soft Electrophile/Na+) Product_O O-Alkylated Imidate (Kinetic/Side Product) Electrophile->Product_O Minor Pathway (Hard Electrophile/Ag+)

Caption: Mechanistic divergence in lactam alkylation. Conditions described below favor the N-alkylation pathway.

Experimental Protocols

Protocol A: High-Yield Anionic Alkylation (NaH/DMF)

Best for: Initial synthesis, unreactive electrophiles, and maximizing yield.

Reagents:

  • (Z)-dibenzo[b,f]azocin-6(5H)-one (1.0 equiv)[4]

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)

  • Alkyl Halide (1.2 – 1.5 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Apparatus Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • NaH Washing (Optional but Recommended): Place NaH (1.5 equiv) in the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to oil residues. Decant hexanes under N

    
    .
    
  • Solubilization: Suspend the washed NaH in anhydrous DMF at 0°C (ice bath).

  • Deprotonation: Add the (Z)-dibenzo[b,f]azocin-6(5H)-one (dissolved in minimal DMF) dropwise to the NaH suspension.

    • Observation: Gas evolution (H

      
      ) will occur. The solution typically turns yellow/orange, indicating anion formation.
      
    • Time: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) dropwise.

  • Reaction: Allow to warm to RT and stir.

    • Monitoring: Check TLC or LC-MS after 1 hour. Most reactive halides complete within 2–4 hours.

  • Quench & Workup: Carefully quench with saturated NH

    
    Cl solution (exothermic!). Extract with EtOAc (3x). Wash combined organics with H
    
    
    
    O (5x) to remove DMF, then brine. Dry over MgSO
    
    
    .
Protocol B: Green Phase-Transfer Catalysis (Solid-Liquid)

Best for: Process scale-up, moisture-sensitive labs, or avoiding DMF.

Reagents:

  • Substrate (1.0 equiv)

  • KOH (powdered, 3.0 equiv) or K

    
    CO
    
    
    
    (4.0 equiv)
  • TBAB (Tetrabutylammonium bromide) (0.1 equiv)

  • Alkyl Halide (1.5 equiv)[1]

  • Toluene or THF (Reagent grade is sufficient)

Step-by-Step:

  • Mixing: In a reaction vial, combine the lactam substrate, powdered KOH, and TBAB catalyst.

  • Solvent: Add Toluene (0.2 M).

  • Addition: Add the alkyl halide in one portion.

  • Energy Input: Heat the mixture to 50–60°C with vigorous stirring.

    • Mechanism:[5][6] TBAB shuttles the hydroxide anion into the organic phase (or forms the lipophilic ion pair with the amidate) to facilitate reaction.

  • Completion: Monitor by TLC. Reaction times are typically longer (4–12 hours) than the NaH method.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. This method often avoids aqueous extraction entirely, requiring only a short silica plug for purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the "Z" ring conformer.Switch from K

CO

to NaH . Increase temperature to 60°C to overcome conformational energy barrier.
O-Alkylation Observed Hard electrophile (e.g., MeOTs) or improper solvent.Switch electrophile to Alkyl Iodide . Ensure solvent is DMF (promotes dissociation of aggregates).
Starting Material Recovery Wet solvent quenching the base.Use freshly distilled DMF or molecular sieves. Ensure NaH is active.
Hydrolysis of Product Harsh workup conditions.Avoid strong acids during workup; the 8-membered lactam can be susceptible to ring-opening under vigorous acidic hydrolysis.

References

  • Dibenzo[b,f]azocine Scaffold Properties

    • PubChem Compound Summary for CID 15907750, (Z)-dibenzo[b,f]azocin-6(5H)-one. National Center for Biotechnology Information (2025). Link

  • General Lactam Alkylation Strategies

    • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Bogdal, D. et al. Molecules (1999). Demonstrates the viability of KOH/TBAB systems for lactams. Link

  • Analogous 7-Membered Ring Functionalization

    • Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein J. Org. Chem. (2016). Reviews N-alkylation of the structurally similar dibenzo[b,f]azepine using NaH/DMF. Link

  • Commercial Validation of N-Alkylated Derivatives

    • Catalog: Methyl (Z)-6-(dibenzo[b,f]azocin-5(6H)-yl)-6-oxohexanoate.[4] Knight Chemicals.[4] Confirms stability and feasibility of N-alkylated products. Link

Sources

Application Note: Modular Synthesis of PEGylated Dibenzoazocinone Scaffolds for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for professional researchers in drug discovery and bioconjugation. It details the synthesis of PEGylated dibenzoazocinone derivatives, specifically focusing on the dibenzo[b,f]azocin-6(5H)-one scaffold and its conversion into aza-dibenzocyclooctyne (DBCO) reagents. These molecules are critical for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1]

Safety & Compliance Declaration

WARNING: Professional Laboratory Use Only. The protocols described herein involve hazardous reagents, including bromine (


), lithium aluminum hydride (

), and strong bases. These procedures must be performed in a fully equipped chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE). This guide does not support or encourage the synthesis of regulated substances, toxins, or chemical warfare agents. All waste must be disposed of according to institutional and environmental regulations.

Introduction & Scientific Rationale

In the development of Antibody-Drug Conjugates (ADCs) and theranostics, the stability and solubility of the linker are paramount. Dibenzoazacyclooctynes (DBCO/DIBAC) are preferred over first-generation cyclooctynes due to their superior kinetics (


) and hydrolytic stability.

The core scaffold, dibenzo[b,f]azocin-6(5H)-one (a lactam), serves as the divergent intermediate. By PEGylating this scaffold before generating the reactive triple bond, researchers can improve the water solubility of the final probe and reduce non-specific hydrophobic interactions in biological media.

Mechanistic Insight: The Strain Strategy

The reactivity of DBCO arises from the bond angle deformation of the alkyne within the eight-membered ring (approx. 155° vs. linear 180°). The synthesis strategy must carefully manage this strain; the triple bond is typically installed in the final step via a bromination-elimination sequence to prevent premature degradation.

Synthesis Roadmap

The following diagram illustrates the conversion of dibenzosuberenone to the PEGylated DBCO derivative.

DBCO_Synthesis cluster_0 Scaffold Generation Suberenone Dibenzosuberenone (Starting Material) Oxime Oxime Intermediate Suberenone->Oxime NH2OH·HCl Pyridine Lactam Dibenzoazocinone (Lactam Scaffold) Oxime->Lactam Beckmann Rearrangement (PPA, 125°C) Amine Dihydrodibenzoazocine (Secondary Amine) Lactam->Amine Reduction (LiAlH4, THF) PEG_Amide PEGylated Precursor Amine->PEG_Amide PEG-NHS Ester or PEG-Acid/HATU Bromo Dibromo Intermediate PEG_Amide->Bromo Br2, CHCl3 DBCO PEGylated DBCO (Final Product) Bromo->DBCO Elimination (KOtBu, THF)

Figure 1: Synthetic workflow for generating PEGylated DBCO from commercially available dibenzosuberenone via the Beckmann rearrangement and subsequent functionalization.

Detailed Experimental Protocols

Phase I: Construction of the Dibenzoazocinone Scaffold

The expansion of the 7-membered ketone to the 8-membered lactam is the critical ring-forming step.

Step 1: Preparation of Dibenzosuberenone Oxime

  • Reagents: Dibenzosuberenone (1.0 eq), Hydroxylammonium chloride (1.5 eq), Pyridine (solvent).

  • Procedure:

    • Dissolve dibenzosuberenone in pyridine.

    • Add hydroxylammonium chloride and reflux for 2 hours.

    • Concentrate under vacuum, dilute with water, and filter the precipitate.

    • Why this works: The oxime formation creates the nitrogen source required for the subsequent ring expansion.

Step 2: Beckmann Rearrangement to Dibenzo[b,f]azocin-6(5H)-one (The Lactam)

  • Reagents: Polyphosphoric acid (PPA).

  • Procedure:

    • Heat PPA to 100°C. Add the oxime portion-wise.

    • Stir at 120–125°C for 1 hour. The reaction mixture will become viscous.

    • Quench: Pour the hot mixture slowly into crushed ice (Exothermic!). Neutralize with NaOH.

    • Extract with dichloromethane (DCM).

  • Checkpoint: This "Lactam" is the "Dibenzoazocinone" derivative. It is a stable solid.

Step 3: Reduction to Dihydrodibenzo[b,f]azocine (The Secondary Amine)

  • Reagents:

    
     (LAH), anhydrous THF.
    
  • Procedure:

    • Suspend LAH in dry THF under Argon.

    • Add the Lactam (dissolved in THF) dropwise at 0°C.

    • Reflux for 12 hours to ensure complete reduction of the carbonyl.

    • Workup: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ) to remove aluminum salts.
  • Result: You now have the secondary amine, the attachment point for the PEG chain.

Phase II: PEGylation (Functionalization)

Directly attaching the PEG linker at this stage avoids handling the unstable triple bond during the coupling reaction.

Protocol: N-Acylation with PEG-Linker

  • Reagents: Dihydrodibenzoazocine (Amine),

    
    -NHS ester (or similar carboxyl-PEG derivative), Diisopropylethylamine (DIPEA), DMF.
    
  • Procedure:

    • Dissolve the Amine (1.0 eq) in dry DMF.

    • Add DIPEA (2.0 eq) and the PEG-NHS ester (1.1 eq).

    • Stir at Room Temperature (RT) for 12–16 hours.

    • Validation: Monitor by LC-MS. The mass should shift corresponding to the PEG addition.

    • Purification: Flash chromatography (DCM/MeOH gradient).

  • Note: This step locks the PEG chain onto the nitrogen atom, creating the "PEGylated dibenzoazocinone derivative" (specifically, the amide precursor).

Phase III: Alkyne Installation (Activation)

This phase converts the stable alkene into the strained alkyne (DBCO).

Step 1: Bromination

  • Reagents:

    
    , 
    
    
    
    (Chloroform).
  • Procedure:

    • Dissolve the PEGylated precursor in

      
      .
      
    • Add

      
       (1.05 eq) dropwise at 0°C. The solution will turn orange/red.
      
    • Stir for 30 mins.

    • Observation: The alkene reacts to form the vicinal dibromide. This intermediate is often diastereomeric.

Step 2: Double Elimination (Formation of the Triple Bond)

  • Reagents: Potassium tert-butoxide (

    
    ), anhydrous THF.
    
  • Procedure:

    • Cool the dibromide solution (in THF) to -40°C or 0°C (depending on substrate stability).

    • Add

      
       (3.0 eq) slowly.
      
    • Allow to warm to RT. The reaction drives the elimination of two equivalents of HBr.

    • Purification: Silica gel chromatography. Crucial: Avoid acidic conditions during purification as the strained alkyne can degrade.

  • Storage: Store the final PEG-DBCO at -20°C under inert gas.

Quality Control & Data Presentation

Analytical Specifications

For a successful synthesis, the following parameters must be met:

ParameterSpecificationMethod
Purity > 95%HPLC (254 nm)
Identity Confirmed Structure

NMR,

NMR, HRMS
Alkyne Reactivity

Kinetic assay vs. Benzyl Azide
Solubility > 10 mM in PBSVisual/Turbidity test
Troubleshooting Guide
  • Low Yield in Beckmann Rearrangement: Ensure the PPA is fresh and the temperature is strictly controlled (120-125°C). Lower temperatures lead to incomplete rearrangement; higher temperatures cause charring.

  • Degradation during Elimination: If the PEG chain is labile, use a milder base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or perform the elimination at lower temperatures.

References

  • Debets, M. F., et al. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chemical Communications. Link

  • Kuzmin, A., et al. (2010). Surface Functionalization Using Catalyst-Free Azide−Alkyne Cycloaddition. Bioconjugate Chemistry. Link

  • Sakata, Y., et al. (2023).[2] Synthesis of Functionalized Dibenzoazacyclooctynes by a Decomplexation Method. Organic Letters. Link

  • Popik, V. V., et al. (2019). Highly Efficient Multigram Synthesis of Dibenzoazacyclooctyne (DBCO) without Chromatography. Organic Process Research & Development. Link

  • He, Y-M., et al. (2023). A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. Molecules. Link

Sources

Application Note & Protocol: A Scalable, Industrially Viable Synthesis of (Z)-dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzo[b,f]azocine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and advanced materials. This document provides a comprehensive, scalable, and industrially relevant protocol for the synthesis of a key derivative, (Z)-dibenzo[b,f]azocin-6(5H)-one. The synthetic strategy is centered around a robust and well-understood chemical transformation: the Beckmann rearrangement of a readily accessible tricyclic ketone precursor. This application note details the rationale behind the chosen synthetic route, provides step-by-step protocols for each stage, outlines critical process parameters for scale-up, and addresses safety and analytical considerations. The information presented herein is designed to empower researchers and process chemists to produce this valuable compound in a safe, efficient, and reproducible manner suitable for industrial applications.

Introduction: The Strategic Importance of Dibenzo[b,f]azocin-6(5H)-ones

The eight-membered lactam ring of the dibenzo[b,f]azocine core imparts unique conformational properties that are of significant interest in medicinal chemistry and materials science. The title compound, (Z)-dibenzo[b,f]azocin-6(5H)-one (CAS 23112-88-1), serves as a crucial intermediate in the synthesis of more complex molecules, including strained cyclooctyne derivatives used in bioconjugation chemistry (copper-free click chemistry)[1]. The development of a scalable and cost-effective synthetic route is therefore a critical enabler for further research and commercialization of these advanced applications.

This guide eschews common laboratory-scale procedures that may not be amenable to large-scale production. Instead, it focuses on a synthetic pathway designed with industrial constraints in mind, prioritizing reagent availability, process safety, and product purity.

The Synthetic Strategy: A Logic-Driven Approach to Scalability

The chosen synthetic route leverages the Beckmann rearrangement, a classic and reliable method for converting a ketoxime into an amide or lactam[2][3][4]. This strategy is particularly well-suited for the synthesis of (Z)-dibenzo[b,f]azocin-6(5H)-one due to the following considerations:

  • Precursor Accessibility: The starting material, 10,11-dihydro-5H-dibenzo[b,f]azepine, is a commercially available and relatively inexpensive bulk chemical. This is a crucial first consideration for any industrial process.

  • Robust and Well-Characterized Reactions: The key transformations—oxidation to the ketone, oximation, and the final Beckmann rearrangement—are all well-established reactions with extensive literature precedent. This reduces the process development and optimization timeline.

  • Control of Isomerism: The stereochemistry of the oxime precursor dictates which group migrates during the rearrangement. In this case, the desired (Z)-isomer of the final product can be selectively obtained.

  • Scalability: The reaction conditions can be adapted for large-scale reactors, and the reagents are suitable for industrial handling.

The overall synthetic pathway is depicted below:

Synthetic_Pathway Start 10,11-Dihydro-5H-dibenzo[b,f]azepine Ketone 5H-Dibenzo[b,f]azepin-10(11H)-one Start->Ketone Oxidation Oxime 5H-Dibenzo[b,f]azepin-10(11H)-one oxime Ketone->Oxime Oximation Product (Z)-Dibenzo[b,f]azocin-6(5H)-one Oxime->Product Beckmann Rearrangement

Caption: Overall synthetic workflow from the starting material to the final product.

Detailed Protocols and Methodologies

Materials and Reagents
ReagentCAS NumberSupplier RecommendationNotes
10,11-Dihydro-5H-dibenzo[b,f]azepine494-19-9Bulk chemical suppliersEnsure purity >98%
Potassium Permanganate (KMnO₄)7722-64-7Standard chemical gradeFine powder is preferred for better dispersion.
Acetone67-64-1ACS grade or higherMust be dry.
Hydroxylamine Hydrochloride (NH₂OH·HCl)5470-11-1Standard chemical grade
Sodium Acetate (NaOAc)127-09-3Standard chemical gradeAnhydrous.
Ethanol64-17-5200 proof
Polyphosphoric Acid (PPA)8017-16-1Technical gradeEnsure a P₂O₅ content of at least 83%.
Dichloromethane (DCM)75-09-2ACS grade or higherFor extraction.
Sodium Bicarbonate (NaHCO₃)144-55-8Standard chemical gradeFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Standard chemical gradeFor drying organic layers.
Step 1: Synthesis of 5H-Dibenzo[b,f]azepin-10(11H)-one

Rationale: This step involves the oxidation of the benzylic methylene group of the starting material to a ketone. Potassium permanganate in acetone is a classic and cost-effective choice for this transformation on a large scale. The reaction is heterogeneous, and careful control of temperature and addition rate is crucial to prevent over-oxidation and ensure high yields.

Protocol:

  • Reactor Setup: To a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel, add 10,11-dihydro-5H-dibenzo[b,f]azepine (5.0 kg, 25.6 mol) and dry acetone (50 L).

  • Dissolution and Cooling: Stir the mixture until the starting material is fully dissolved. Cool the reactor contents to 0-5 °C using a chiller.

  • Oxidant Preparation: In a separate vessel, prepare a solution of potassium permanganate (6.0 kg, 38.0 mol) in acetone (25 L). Note: This solution is not fully homogeneous; it is a slurry.

  • Controlled Addition: Add the KMnO₄ slurry to the reactor via the dropping funnel over a period of 4-5 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete after 2-3 hours of stirring at 5-10 °C following the addition.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with acetone (3 x 5 L). Combine the filtrates and remove the acetone under reduced pressure. To the residue, add dichloromethane (20 L) and water (20 L). Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine (2 x 10 L), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to afford 5H-dibenzo[b,f]azepin-10(11H)-one as a pale yellow solid.

Expected Yield and Purity:

ParameterValue
Yield75-85%
Purity>99% (HPLC)
Step 2: Synthesis of 5H-Dibenzo[b,f]azepin-10(11H)-one oxime

Rationale: The ketone is converted to its corresponding oxime. This reaction is typically straightforward and high-yielding. The use of sodium acetate as a base is to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

Protocol:

  • Reactor Setup: In a 100 L jacketed glass reactor, suspend 5H-dibenzo[b,f]azepin-10(11H)-one (4.0 kg, 19.1 mol) in ethanol (40 L).

  • Reagent Addition: Add hydroxylamine hydrochloride (2.0 kg, 28.7 mol) and anhydrous sodium acetate (2.35 kg, 28.7 mol) to the suspension.

  • Heating and Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting ketone is consumed.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C for 2 hours to maximize precipitation of the product.

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake with cold water (3 x 5 L) and then with cold ethanol (2 x 3 L).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The oxime is obtained as a white to off-white solid.

Expected Yield and Purity:

ParameterValue
Yield90-97%
Purity>99% (HPLC)
Step 3: Beckmann Rearrangement to (Z)-dibenzo[b,f]azocin-6(5H)-one

Rationale: This is the key ring-expansion step. Polyphosphoric acid (PPA) is an excellent catalyst for the Beckmann rearrangement as it acts as both a strong acid and a dehydrating agent[5]. The viscosity of PPA at room temperature requires heating for efficient stirring. The reaction temperature is a critical parameter; it must be high enough to promote the rearrangement but not so high as to cause decomposition. The stereochemistry of the oxime (E/Z) determines which aryl group migrates. The more stable anti-periplanar arrangement of the migrating group to the leaving group on the nitrogen leads to the formation of the desired lactam.

Beckmann_Mechanism cluster_0 Mechanism of Beckmann Rearrangement Oxime Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime Protonation (PPA) Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion 1,2-Aryl Shift & H₂O loss Imidic_Acid Imidic Acid Nitrilium_Ion->Imidic_Acid Hydration Lactam Lactam (Product) Imidic_Acid->Lactam Tautomerization

Caption: Simplified mechanism of the Beckmann rearrangement.

Protocol:

  • Reactor Setup: To a 100 L reactor suitable for viscous materials (e.g., a reactor with an anchor stirrer), add polyphosphoric acid (50 kg).

  • Heating: Heat the PPA to 80-90 °C with stirring.

  • Substrate Addition: Slowly and in portions, add the 5H-dibenzo[b,f]azepin-10(11H)-one oxime (3.5 kg, 15.6 mol) to the hot PPA. Control the addition rate to maintain the internal temperature between 100-110 °C. An exotherm will be observed.

  • Reaction: Once the addition is complete, stir the mixture at 110-120 °C for 2-3 hours. Monitor the reaction by HPLC.

  • Quenching: Cool the reactor to 60-70 °C. In a separate, larger vessel (500 L) containing crushed ice (150 kg), slowly pour the reaction mixture with vigorous stirring. This is a highly exothermic process and requires careful control.

  • Neutralization and Precipitation: The product will precipitate as a solid. Slowly add a 50% aqueous solution of sodium hydroxide to neutralize the mixture to a pH of 7-8.

  • Isolation: Collect the solid product by filtration. Wash the cake thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C.

  • Purification: Recrystallize the crude (Z)-dibenzo[b,f]azocin-6(5H)-one from a suitable solvent such as ethyl acetate or isopropanol to achieve high purity.

Expected Yield and Purity:

ParameterValue
Yield80-90%
Purity>99.5% (HPLC)
Isomer(Z)-isomer

Analytical and Quality Control

Consistent product quality is paramount in an industrial setting. The following analytical methods should be employed:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and determining the final purity of the product and intermediates. A C18 column with a gradient of acetonitrile and water is a suitable starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be used to confirm the structure of the final product and key intermediates[6].

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl (~1650 cm⁻¹).

  • Melting Point: As a simple and rapid indicator of purity.

Safety and Handling at Industrial Scale

The scalable preparation of (Z)-dibenzo[b,f]azocin-6(5H)-one requires strict adherence to safety protocols.

  • Potassium Permanganate: A strong oxidizing agent. It should not be mixed with organic solvents in high concentrations without careful temperature control. It can react explosively with certain materials.

  • Polyphosphoric Acid: Highly corrosive and hygroscopic. The quenching step is highly exothermic and must be performed with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Solvent Handling: Acetone and ethanol are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources, and using grounded equipment.

  • Product Handling: The final product and intermediates may be harmful if swallowed or inhaled and may cause skin and eye irritation[7]. Appropriate PPE should be worn during handling. A full material safety data sheet (MSDS) should be consulted before handling any chemicals.

Conclusion

The protocol detailed in this application note provides a robust, scalable, and economically viable route to (Z)-dibenzo[b,f]azocin-6(5H)-one. By leveraging the well-established Beckmann rearrangement and utilizing readily available starting materials, this process is well-suited for industrial-scale production. The emphasis on process control, safety, and analytical validation ensures that the final product can be manufactured to the high standards required by the pharmaceutical and materials science industries. This guide is intended to serve as a foundational document for process development and scale-up activities.

References

  • Synthesis of highly substituted dibenzo[b,f]azocines and their evaluation as protein kinase inhibitors - PubMed. (2006, October 15). Bioorganic & Medicinal Chemistry Letters, 16(20), 5360–5363. [Link]

  • Choi, S. K., Lee, D. H., & Hahn, J. T. (2014). Synthesis of Quinolines and Dibenzo[b,f][8][9]Diazocines by MW-Assisted Solvent-Free Method. Asian Journal of Chemistry, 26(6), 1621–1624. [Link]

  • Diazocine chemistry. V. Synthesis and rearrangement of dibenzo[b,f][5][8]diazocine-6,11(5H,12H)-dione. The Journal of Organic Chemistry. [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. (2023, May 22). Beilstein Journal of Organic Chemistry, 19, 686–714. [Link]

  • Recent Advances in the Synthesis of Hydrogenated Azocine- Containing Molecules. (2017, August 1). Chemistry of Heterocyclic Compounds, 53(8), 855-857. [Link]

  • HYDRATED IMIDAZOLINE RING EXPANSION REACTION IN 2,3-DIHYDRO-9H-DIBENZO[b,f]IMIDAZO[2,1-d][8][9]OXAZOCINONE DERIVATIVES. (2023, November 1). Russian Journal of Organic Chemistry, 59(9/10). [Link]

  • Azocine derivatives. Part II. Synthesis of benzazocine derivatives by ring-expansion of dihydrobenzazepines with dibromocarbene. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (Z)-5,6-dihydrodibenzo[b,f]azocine | 23194-93-6. LookChem. [Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021, October 7). Beilstein Journal of Organic Chemistry, 17, 2530–2537. [Link]

  • dibenzo[b,f]azocin-6(5H)-one | C15H11NO | CID 15907750. PubChem. [Link]

  • Beckmann Rearrangement. Chemistry Steps. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. [Link]

  • Selective synthesis of tribenzo[b,d,f]azocines. ResearchGate. [Link]

  • Synthesis of benz[d]azocines (microreview). ResearchGate. [Link]

  • Synthesis of (a) 5H -5,6,11,12 -Tetrahydro dibenz[b,f]azocine. PrepChem.com. [Link]

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. Der Pharma Chemica. [Link]

  • Dibenzo[b,f]azocin-6(5H)-one. Bide Pharmatech. [Link]

  • A concise and efficient concurrent synthesis of 6,11-dihydrodibenzo[b,e]azepines and 5,6,11,12-tetrahydrodibenzo[b,f]azocines and their conversion to 4-oxo-8,13-dihydro-4H-benzo[9][10]azepino[3,2,1 - ResearchGate. [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. [Link]

  • Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. Organic Chemistry Portal. [Link]

  • Schmidt Reaction. YouTube. [Link]

  • Synthesis of benzo[ b][8][9]diazocin-6(5 H)-one derivatives via the Cu-catalysed oxidative cyclization of 2-aryl-1 H-indoles with 1,1-enediamines - PubMed. (2023, January 26). Chemical Communications, 59(9), 1217–1220. [Link]

  • Highlights of Schmidt Reaction in the Last Ten Years. Denmark Group. [Link]

  • Synthesis of Benzo[b][8][9]diazocin-6(5H)-ones via Cu-Catalysed Oxidative Cyclization of 2-Aryl-1H-indoles with 1,1-Enediamines. Chemical Communications. [Link]

  • (Z)-dibenzo[b,f]azocin-6(5H)-one. Knight Chemicals Online. [Link]

  • Highly Diastereoselective One-Pot Synthesis of 4,5-Dihydrofuro[2,3-b]azocin-6-one Derivatives through Cyclization/[4+4] Annulation Reactions | Request PDF. ResearchGate. [Link]

  • Synthesis and Spectral Characterization of Benzo-[10][11][8][9]diazocino[2,1-a]isoindol-12-(14H)-one Derivatives. (2016, July 23). Molecules, 21(7), 947. [Link]7/947)

Sources

Activation of dibenzoazocinone lactam for click chemistry applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spatiotemporal Control of Bioorthogonal Ligation via Photo-Activation of Dibenzoazocinone Lactams (Photo-DIBAC)

Executive Summary

This Application Note details the protocols and mechanistic underpinnings for using Photo-DIBAC (cyclopropenone-caged dibenzoazacyclooctyne), a next-generation bioorthogonal probe. While standard Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers rapid kinetics, it lacks spatial control. By fusing a cyclopropenone ring to the dibenzoazocinone lactam core, the ring strain is "masked," rendering the molecule inert toward azides until activated by light.

This guide provides researchers with a validated workflow to "uncage" the dibenzoazocinone lactam moiety using low-energy UV/visible light (350–400 nm), regenerating the reactive strained alkyne for site-specific labeling in live cells and complex hydrogels.

Scientific Foundation & Mechanism

The Challenge: Reactivity vs. Control

Standard DIBAC (also known as ADIBO) relies on the high ring strain (~18 kcal/mol) of the eight-membered azocine ring to drive the reaction with azides without copper catalysis. However, this reactivity is indiscriminate; once added to a biological system, the reaction occurs everywhere the probe diffuses.

The Solution: Photochemical Decarbonylation

The "activation" described in this protocol refers to the photochemical decarbonylation of a cyclopropenone-fused dibenzoazocinone.

  • Rest State: The cyclopropenone ring fusion relieves the angle strain of the eight-membered ring, making the precursor stable and unreactive toward azides.

  • Activation: Upon irradiation (λ = 350–400 nm), the cyclopropenone moiety undergoes excitation and cheletropic extrusion of carbon monoxide (CO).

  • Active State: This regenerates the triple bond within the lactam ring, restoring the high ring strain and enabling rapid SPAAC reaction with azide-tagged biomolecules.

Key Advantage of the Lactam Scaffold: Unlike all-carbon dibenzocyclooctynes (DIBO), the dibenzoazocinone lactam (DIBAC) backbone incorporates a nitrogen atom, significantly improving aqueous solubility and allowing for easy functionalization via the amide handle.

PhotoActivationMechanism Precursor Caged Dibenzoazocinone (Cyclopropenone-fused) [INERT] Excitation Excited State (Biradical Intermediate) Precursor->Excitation hv (350-400 nm) Activation Decarbonylation (-CO Release) Excitation->Activation Fast ActiveAlkyne Active DIBAC (Strained Alkyne) [REACTIVE] Activation->ActiveAlkyne Strain Regeneration Product Triazole Conjugate (Stable Linkage) ActiveAlkyne->Product + Azide-Target (SPAAC)

Figure 1: Mechanistic pathway of photo-activation. The inert cyclopropenone-caged lactam releases carbon monoxide upon irradiation to regenerate the strained alkyne.

Experimental Protocols

Materials & Reagents
  • Photo-DIBAC Stock: 10 mM in anhydrous DMSO. Store at -20°C in the dark (foil-wrapped). Critical: Avoid repeated freeze-thaw cycles.

  • Azide-Tag: Biomolecule of interest (e.g., Azido-glycan, Azido-protein) or fluorophore-azide.

  • Light Source: 365 nm LED (e.g., Nichia UV-LED) or 405 nm Laser (confocal).

    • Note: 365 nm is more efficient, but 405 nm is compatible with most confocal microscopes for ROI (Region of Interest) activation.

  • Buffer: PBS (pH 7.4) or HEPES. Avoid buffers with high thiol concentrations during long incubations to prevent potential thiol-yne side reactions (though rare with caged variants).

Protocol A: Kinetic Verification of Activation (In Vitro)

Goal: Determine the time required for full uncaging using your specific light source.

  • Preparation: Dilute Photo-DIBAC stock to 50 µM in PBS/acetonitrile (1:1 v/v).

  • Baseline Measurement: Record UV-Vis absorbance (200–450 nm). Note the cyclopropenone absorbance band (typically ~350 nm).

  • Irradiation: Expose the cuvette to the light source (e.g., 365 nm LED at 10 mW/cm²) in 10-second intervals.

  • Monitoring:

    • Observe the decrease in the 350 nm peak (disappearance of cyclopropenone).

    • Observe the increase in the 290–310 nm region (formation of the strained alkyne).

  • Endpoint: Continue until the spectrum stabilizes. This defines your

    
     (activation time).
    
Protocol B: Spatiotemporal Labeling in Live Cells

Goal: Label specific subcellular regions or cell populations.

  • Metabolic Labeling:

    • Incubate cells (e.g., HeLa, CHO) with tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz, 50 µM) for 24–48 hours to incorporate azides into cell surface glycans.

  • Wash:

    • Wash cells 3x with warm PBS to remove excess ManNAz.

  • Probe Addition:

    • Add Photo-DIBAC (10–50 µM) in complete media or PBS.

    • Incubation: 15–30 minutes at 37°C. (Note: Reaction will NOT occur yet).

  • Wash (Critical):

    • Wash cells 3x with PBS to remove unbound Photo-DIBAC.

    • Why? Removing the probe from the bulk solution ensures that only the probe associated with the cell surface (or internalized) is activated, reducing background.

  • Photo-Activation (Spatially Controlled):

    • Place cells on a microscope stage.

    • Select a Region of Interest (ROI) using the microscope software.

    • Irradiate the ROI with the 405 nm laser (10–50% power, depending on sensitivity) for 30–60 seconds.

    • Mechanism:[1][2][3][4] This converts Photo-DIBAC → DIBAC only in the ROI.

  • Reaction & Detection:

    • Allow 5–10 minutes for the generated DIBAC to react with the surface azides (SPAAC).

    • Note: If the Photo-DIBAC itself is not fluorogenic, a secondary step is needed. However, most modern workflows use fluorogenic Photo-DIBAC or a subsequent "chase" with a fluorophore if the Photo-DIBAC was a linker.

    • Direct Fluorophore Method: If using a Photo-DIBAC-Fluorophore conjugate, simply image the ROI. The unactivated probe outside the ROI remains dark (or can be washed away).

Data Analysis & Troubleshooting

Comparative Metrics
FeatureStandard DIBAC (ADIBO)Photo-DIBAC (Caged)
Reactivity Immediate, spontaneousInert until irradiated
Rate Constant (

)
0.3 – 1.0

~0 (Dark); >0.5

(Light)
Spatial Control None (Global labeling)High (Micron-scale resolution)
Stability Moderate (prone to thiols)High (Cyclopropenone stabilizes ring)
Solubility Good (Lactam improves hydrophilicity)Good (Similar to parent)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal in ROI Insufficient uncaging energyIncrease irradiation time or use 365 nm (higher quantum yield).
High Background Ambient light activationPerform all prep steps in dim light or under amber filters.
Cell Toxicity UV damage or CO releaseUse pulsed light; ensure CO concentration is negligible (usually non-toxic at µM levels).
No Reaction Azide degradationVerify surface azide expression using a standard DBCO-Fluorophore positive control.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_act Phase 2: Spatiotemporal Activation Step1 Metabolic Labeling (Azide incorporation) Step2 Add Photo-DIBAC (Inert Probe) Step1->Step2 Step3 Wash Steps (Remove unbound probe) Step2->Step3 Step4 Define ROI (Microscopy) Step3->Step4 Step5 Irradiate (365-405 nm) (Decarbonylation) Step4->Step5 Step6 SPAAC Reaction (In situ) Step5->Step6 Result Spatially Resolved Bio-Conjugate Step6->Result Imaging/Analysis

Figure 2: Experimental workflow for live-cell spatiotemporal labeling. The wash step prior to irradiation is critical to define the background.

References

  • Popik, V. V., et al. "Cyclopropenone-Caged Dibenzocyclooctyne: A Photoactivatable Probe for Spatiotemporally Controlled Click Chemistry." Journal of the American Chemical Society, 2009. Link

  • Boons, G. J., et al. "Aza-dibenzocyclooctynes for fast and efficient enzyme-free PEGylation of live cells." Chemical Communications, 2010. Link

  • Prescher, J. A., et al. "Bioorthogonal Chemistry: Strategies and Recent Developments." Chemical Reviews, 2021.[5] Link

  • Chin, J. W., et al. "Photo-click chemistry for protein functionalization." Nature Chemistry, 2018. Link

  • Bertozzi, C. R., et al. "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 2010. Link

Sources

Application Note: Solvent Selection & Recrystallization Protocol for (Z)-Dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists focusing on the purification of (Z)-dibenzo[b,f]azocin-6(5H)-one .

Executive Summary

(Z)-dibenzo[b,f]azocin-6(5H)-one (CAS 23112-88-1) is a critical tricyclic lactam scaffold, structurally related to dibenzazepine pharmacophores (e.g., Carbamazepine). Its purification is challenging due to the conformational flexibility of the eight-membered azocine ring and the necessity of preserving the Z-alkene geometry.

This guide provides a rational, self-validating framework for solvent selection. While Ethanol/Water and Ethyl Acetate are identified as high-probability candidates based on structural activity relationships (SAR), this protocol mandates a screening workflow to account for specific impurity profiles derived from different synthetic routes (e.g., Ring-Closing Metathesis vs. Friedel-Crafts).

Chemical Context & Solubility Theory

Structural Analysis

The molecule consists of two benzene rings fused to an eight-membered lactam ring containing a cis (Z) double bond.

  • Lipophilic Domain: The dibenzo- backbone drives solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM).

  • Polar Domain: The lactam (amide) moiety acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), necessitating a solvent with moderate polarity.

  • Stability Warning: Prolonged heating above 100°C in acidic media may promote isomerization or ring contraction. Neutral solvents are preferred.

Solubility Prediction (Hansen Parameters)

Based on the "Like Dissolves Like" principle and group contribution methods, the predicted solubility profile is:

Solvent ClassRepresentativePredicted Solubility (Cold)Predicted Solubility (Hot)Suitability
Alcohols Ethanol, MethanolLow to ModerateHighExcellent (Primary Candidate)
Esters Ethyl AcetateModerateHighGood (Risk of low recovery)
Chlorinated DCM, ChloroformHighHighPoor (Too soluble, use as solvent in anti-solvent pair)
Hydrocarbons Hexane, HeptaneInsolubleLowAnti-Solvent Only
Aromatics TolueneModerateHighAlternative (High BP requires caution)

Workflow Visualization

Solvent Selection Decision Tree

The following logic gate ensures the selection of a solvent that maximizes yield while minimizing isomerization risk.

SolventSelection Start START: Crude Solid SolubilityCheck Test Solubility at 25°C Start->SolubilityCheck SolubleCold Soluble? SolubilityCheck->SolubleCold HeatCheck Test Solubility at Boiling SolubleCold->HeatCheck No Reject1 REJECT: Too Soluble (Use as Solvent in Binary Pair) SolubleCold->Reject1 Yes SolubleHot Soluble? HeatCheck->SolubleHot PrecipCheck Crystals on Cooling? SolubleHot->PrecipCheck Yes Reject2 REJECT: Insoluble (Use as Anti-Solvent) SolubleHot->Reject2 No Select SELECT: Ideal Solvent PrecipCheck->Select Yes (Crystals Form) BinarySystem Proceed to Binary Solvent (e.g., EtOH + Water) PrecipCheck->BinarySystem No (Oiling/No Precip)

Figure 1: Decision matrix for identifying the thermodynamic sweet spot for recrystallization.

Experimental Protocol

Phase I: Micro-Scale Screening (The "Craig Tube" Method)

Do not commit the entire batch to a solvent without this validation.

Materials:

  • 10-20 mg of crude (Z)-dibenzo[b,f]azocin-6(5H)-one.

  • Solvents: Ethanol (95%), Ethyl Acetate, Toluene.

  • Equipment: 1.5 mL HPLC vials or Craig tubes, heat block.

Procedure:

  • Place 20 mg of solid into a vial.

  • Add 100 µL of solvent. Vortex.

  • Observation A: If dissolved at RT, discard solvent (too soluble).

  • If undissolved, heat to boiling point (using heat block).

  • Observation B: If dissolved, remove from heat and allow to cool slowly to RT, then to 4°C.

  • Success Criteria: Formation of white/off-white needles or prisms.

Recommendation: Literature and structural analogs suggest Ethanol (95%) or Ethanol:Water (9:1) are the most likely successful systems.

Phase II: Preparative Recrystallization (Standard Protocol)

Target Solvent: Ethanol (Subject to Phase I confirmation).

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot Ethanol (approx. 60-70°C) to just dissolve the solid.

    • Note: If the solution is dark, add activated carbon (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation & Growth:

    • Remove from heat.[1] Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Rapid cooling promotes impurity entrapment.

    • Once ambient temperature is reached, transfer to a 4°C fridge for 2-12 hours.

  • Collection:

    • Filter crystals using a Buchner funnel.

    • Wash: Rinse with a small volume of ice-cold Ethanol (or 1:1 Ethanol/Hexane if yield is low).

    • Drying: Dry under vacuum at 40-50°C. Avoid high temperatures to prevent Z-to-E isomerization.

Phase III: Binary Solvent Rescue (If Single Solvent Fails)

If the compound is too soluble in Ethanol but insoluble in Water:

  • Dissolve in minimum hot Ethanol.

  • Add hot Water dropwise until persistent turbidity (cloudiness) appears.

  • Add one drop of hot Ethanol to clear the solution.

  • Cool slowly as described above.

Quality Control & Troubleshooting

Purity Assessment
MethodSpecificationNotes
HPLC > 98.5% AreaCheck for synthesis precursors (e.g., linear amides).
1H NMR ConformsVerify Z-alkene protons (typically distinct coupling constants vs E).
Melting Point Sharp range (< 2°C)Broad range indicates solvent occlusion or isomers.
Troubleshooting Guide
  • Problem: Oiling Out (Liquid phase separates instead of crystals).

    • Cause: Temperature dropped too fast or solvent is too polar.

    • Fix: Re-heat to dissolve. Add a seed crystal at the cloud point. Scratch the glass surface with a rod.

  • Problem: Low Yield.

    • Cause: Too much solvent used.

    • Fix: Concentrate the mother liquor by rotary evaporation and collect a second crop (Crop 2 usually has lower purity).

References

  • PubChem. Dibenzo[b,f]azocin-6(5H)-one Compound Summary. National Library of Medicine. [Link]

  • Chattopadhyay, S. K., et al. "Formation of medium-ring heterocycles by diene and enyne metathesis." Tetrahedron, 2006. (General reference for azocine synthesis and purification). [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Beckmann Rearrangement in Azocine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medium-ring lactam synthesis. This guide provides advanced diagnostics, self-validating protocols, and mechanistic troubleshooting for researchers encountering incomplete conversions or low yields during the synthesis of azocan-2-one (an 8-membered lactam) via the Beckmann rearrangement of cycloheptanone oxime.

Mechanistic Overview & Bottlenecks

The Beckmann rearrangement converts an oxime into an amide or lactam. For cyclic systems like cycloheptanone oxime, the reaction yields a ring-expanded lactam[1]. However, synthesizing 8-membered rings (azocines) is inherently more difficult than synthesizing 6- or 7-membered rings (like caprolactam) due to transannular ring strain in the transition state[2].

The reaction proceeds via the activation of the oxime hydroxyl group, followed by the concerted, anti-periplanar migration of the adjacent carbon to the nitrogen, forming a nitrilium ion intermediate[1]. If the activation energy barrier is too high, or if reaction conditions are suboptimal, competing pathways such as Beckmann fragmentation or hydrolysis will dominate[3].

G Oxime Cycloheptanone Oxime Activated O-Activated Oxime Oxime->Activated Catalyst / Base (Activation) Nitrilium Nitrilium Ion Intermediate Activated->Nitrilium Anti-periplanar Migration Fragmentation Nitrile Byproduct (Fragmentation) Activated->Fragmentation Competing Cleavage Lactam Azocan-2-one (8-Membered Lactam) Nitrilium->Lactam H2O Addition & Tautomerization

Figure 1: Mechanistic pathway of the Beckmann rearrangement to azocan-2-one, including the fragmentation side reaction.

Troubleshooting Guide: Diagnostics & Resolutions

Q: Why is my Beckmann rearrangement of cycloheptanone oxime stalling at 40-50% conversion?

Causality: The primary cause of a stalled reaction in medium-ring synthesis is an inadequate leaving group on the oxime nitrogen. Because 8-membered rings suffer from transannular strain, the activation energy required for the C-C bond migration is elevated[2]. If the hydroxyl group is poorly activated (e.g., weak acid catalysis), the reaction will reach a kinetic standstill. Resolution: Switch to a reagent that forms a highly reactive, stable leaving group in situ. Converting the oxime to an O-tosyl oxime using p-Toluenesulfonyl chloride (TsCl) forces the migration step to proceed under much milder conditions[2][4].

Q: I observe a significant amount of cycloheptanone in my final mixture. What caused the oxime to revert?

Causality: This is a classic symptom of hydrolysis . If water is present in the reaction mixture before the nitrilium ion intermediate fully forms and tautomerizes, it acts as a nucleophile. Water attacks the activated oxime carbon, expelling hydroxylamine and reverting the substrate back to the parent cycloheptanone[3]. Resolution: Ensure strictly anhydrous conditions during the activation phase. Oven-dry all glassware, use anhydrous solvents (e.g., dry CH₂Cl₂ or acetonitrile), and ensure your starting oxime is thoroughly desiccated prior to the reaction[3].

Q: My TLC shows multiple side products, and IR spectroscopy of the crude mixture indicates a strong band at ~2200 cm⁻¹. What is happening?

Causality: The 2200 cm⁻¹ IR band is the hallmark of a nitrile group, indicating that Beckmann fragmentation has occurred[1][3]. Fragmentation competes directly with the rearrangement pathway. It is triggered when the migrating carbon can stabilize a positive charge, leading to C-C bond cleavage rather than migration[3]. Elevated temperatures and overly harsh Lewis acids exacerbate this cleavage. Resolution: Lower the reaction temperature in 10 °C increments[3] and utilize a milder catalytic system, such as Cyanuric Chloride/ZnCl₂[1][5] or TsCl/Pyridine[2], which favor the concerted migration pathway over carbocation formation.

Workflow Logic: Resolving Incomplete Reactions

G Start Issue: Incomplete Rearrangement TLC Diagnostic: Check TLC / LCMS Profile Start->TLC Unreacted Observation: Unreacted Oxime TLC->Unreacted Low Conversion SideProducts Observation: Multiple Side Products TLC->SideProducts Complex Mixture Activation Solution: Enhance Leaving Group (e.g., TsCl) Unreacted->Activation Poor Activation Hydrolysis Solution: Ensure Strictly Anhydrous Conditions SideProducts->Hydrolysis Ketone Reversion Frag Solution: Lower Temp & Use Milder Catalyst SideProducts->Frag Nitrile Formation

Figure 2: Troubleshooting logic tree for resolving incomplete Beckmann rearrangements in azocine synthesis.

Quantitative Data: Catalyst System Comparison

Selecting the right catalytic system is critical for optimizing the yield of azocan-2-one. The table below summarizes the quantitative parameters and primary troubleshooting focuses for standard methodologies.

Catalyst SystemSolventTemp (°C)Time (h)Typical Yield (%)Primary Limitation / Troubleshooting Focus
H₂SO₄ (Conc.) Neat110–1201.585–90Harsh conditions; high risk of substrate decomposition and charring[6].
Cyanuric Chloride / ZnCl₂ Acetonitrile802–4~90Requires strictly anhydrous conditions to prevent intermediate hydrolysis[1][5].
TsCl / Pyridine CH₂Cl₂40 (Reflux)6–1280–88Slower kinetics for 8-membered rings; requires specific aqueous CuSO₄ workup[2].
Al₂O₃ / MeSO₃H (AMA) Neat1403–6~90High temperature required; potential for thermal degradation of sensitive functional groups[6].

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of azocan-2-one, we recommend the TsCl/Pyridine-mediated rearrangement . This method is explicitly validated for 7- and 8-membered benzo-fused and aliphatic lactams[2]. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Step 1: Preparation & Desiccation

  • Action: Dissolve 1.0 equivalent of pure cycloheptanone oxime in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

  • Causality: Water acts as a competing nucleophile. Using anhydrous CH₂Cl₂ prevents the premature hydrolysis of the O-tosyl intermediate back to cycloheptanone.

Step 2: Activation

  • Action: Add 4.0 equivalents of anhydrous pyridine to the stirring solution. Cool the flask to 0 °C, then add 1.5 equivalents of p-Toluenesulfonyl chloride (TsCl)[2].

  • Validation Checkpoint: Stir for 30 minutes at room temperature. Run a TLC (Hexanes:EtOAc 7:3). The starting oxime spot must be completely consumed and replaced by a higher

    
     O-tosyl oxime spot. Do not apply heat until activation is confirmed; heating unactivated oxime leads to decomposition.
    

Step 3: Rearrangement (Migration)

  • Action: Once activation is confirmed, heat the reaction mixture to reflux (~40 °C) for 6 to 12 hours.

  • Validation Checkpoint: Monitor by TLC. The rearrangement is complete when the O-tosyl oxime spot disappears, replaced by a highly polar lactam spot near the baseline.

Step 4: Quench & Isolation

  • Action: Dilute the mixture with additional CH₂Cl₂ and wash sequentially with saturated aqueous copper(II) sulfate (CuSO₄) solution[2].

  • Causality: Pyridine must be completely removed to allow the lactam to crystallize. Aqueous CuSO₄ forms a highly water-soluble, bright blue coordination complex with pyridine, selectively stripping it from the organic layer without hydrolyzing the newly formed lactam[2].

  • Validation Checkpoint: The organic layer should be colorless, and the aqueous layer should be distinctly blue. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude azocan-2-one.

Frequently Asked Questions (FAQs)

Q: Why is my isolated lactam yield much lower than my TLC conversion suggests? A: Amides and lactams, particularly medium-sized rings like azocan-2-one, exhibit significant solubility in water and can be easily lost during aqueous workup[7]. The polar lactam motif forms strong hydrogen bonds with the aqueous phase. To resolve this, minimize aqueous wash volumes, back-extract the aqueous layer with a highly polar organic solvent (e.g., EtOAc or CHCl₃), and avoid hot water filtration unless you are specifically recrystallizing the product[7].

Q: Can I perform the oximation and Beckmann rearrangement in a single pot? A: Yes. Advanced catalytic systems, such as the aluminum oxide/methanesulfonic acid (AMA) system, enable the one-pot conversion of cycloheptanone directly to azocan-2-one without isolating the oxime intermediate[6]. This eliminates the need for oxime purification but requires elevated temperatures (140 °C)[6].

Q: Does the geometry of the cycloheptanone oxime affect the rearrangement? A: The Beckmann rearrangement is strictly stereospecific; the migrating group is always anti-periplanar to the leaving group on the nitrogen[1]. For a symmetric ketone like cycloheptanone, this is functionally irrelevant as both migrating carbons are identical. However, if your substrate is an asymmetrically substituted cycloheptanone, the E/Z isomer ratio of the starting oxime will dictate the regioselectivity of the resulting lactam[1][2].

References

  • BenchChem Technical Support Team. "Troubleshooting low yield in Beckmann rearrangement with Benzophenone O-acetyl oxime". BenchChem.
  • "Mild and Efficient Synthesis of Benzo-Fused Seven- and Eight-membered Ring Lactams". Synthetic Communications, Taylor & Francis.
  • "Beckmann rearrangement". Wikipedia.
  • "Buy 2-Azacyclooctanone | 673-66-5". Smolecule.
  • "Issues with working up a Beckmann-rearrangement type reaction". Sciencemadness Discussion Board.
  • "The Synthesis of Laurolactam from Cyclododecanone via a Beckmann Rearrangement". University of Delaware.
  • "Beckmann rearrangement catalysis: A Review of Recent advances". ResearchGate.
  • "Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives". PMC, National Institutes of Health.

Sources

Purification methods to remove impurities from dibenzoazocinone crude

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods to remove impurities from dibenzoazocinone crude

Role: Senior Application Scientist Status: Active Support Session[1]

Introduction: The Challenge of the Eight-Membered Ring

Welcome to the technical support hub for medium-ring heterocycle purification. You are likely here because your dibenzoazocinone (DBA) crude is behaving poorly—perhaps it is oiling out during crystallization, co-eluting with linear precursors, or retaining color from metal catalysts.[1]

Dibenzoazocinones (often synthesized via Ring-Closing Metathesis or intramolecular Friedel-Crafts) present a "perfect storm" for purification:

  • Conformational Mobility: The 8-membered ring exists in dynamic equilibrium (tub/chair/boat), often broadening NMR signals or leading to "streaking" on silica.[1]

  • Transannular Strain: The ring formation is often entropically disfavored, leaving significant uncyclized linear precursors in the crude.

  • Lipophilicity: The fused benzene rings make these compounds highly non-polar, causing them to co-elute with oligomeric byproducts.

This guide provides self-validating protocols to isolate high-purity material.

Module 1: Metal Scavenging (The "Black Crude" Issue)

Scenario: You synthesized the DBA core via Ring-Closing Metathesis (RCM) using a Grubbs-type catalyst. The crude is dark brown/black. Standard silica chromatography has failed to remove the color, and Ruthenium (Ru) levels are likely above pharmaceutical limits (>10 ppm).[1][2]

Troubleshooting Protocol: Active Scavenging

Why this happens: Ru-carbenes have high affinity for the basic nitrogen in the azocine ring, creating "sticky" complexes that leach through silica.[1]

Q: Charcoal or Functionalized Silica? Which should I use? A: For dibenzoazocinones, functionalized silica (Thiol or Diamine) is superior to charcoal.[1] Charcoal often adsorbs the planar aromatic rings of the DBA product, leading to yield loss. Thiol-silica specifically targets the soft Ru metal center.[1]

Experimental Workflow: The Scavenger Treatment
  • Dissolution: Dissolve crude DBA in THF or CH₂Cl₂ (10 mL/g).

  • Addition: Add SiliaMetS® Thiol or equivalent (SH-functionalized silica) at 20–50 wt% relative to the crude mass.[1]

  • Incubation: Stir at 40°C for 4 hours. Do not reflux vigorously; thermal decomposition of the catalyst can release harder-to-remove ionic Ru.[1]

  • Filtration: Filter through a 0.45 µm PTFE pad.[1]

  • Validation: The filtrate should be light yellow or off-white.[1]

Comparative Efficiency Data
Scavenger TypeTarget ImpurityEfficiency (Ru Removal)Yield Recovery (DBA)Notes
Activated Carbon Color/Organics60-80%75-85%High risk of product adsorption due to pi-stacking.[1]
Thiol-Silica Ru, Pd>95%>98%Best balance of purity vs. yield.[1]
Diamine-Silica Ru, Zn, Cu85-90%>95%Use if Thiol fails; better for Lewis acidic metals.[1]
Celite Filtration Particulates<10%99%Ineffective for soluble metal complexes.[1]

Module 2: Crystallization & "Oiling Out"

Scenario: You are attempting to recrystallize the DBA to remove linear precursors. Upon cooling, the solution turns milky and deposits a sticky oil at the bottom rather than crystals.

The Mechanism of Failure

"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (crystallization limit).[1] This is common in DBAs due to their flexible hydrophobic structure.

Protocol: The "Solvent Cushion" Method

Do not simply cool a saturated solution. You must control the supersaturation rate.

Recommended Solvent System:

  • Primary (Good) Solvent: Ethyl Acetate (EtOAc) or Toluene.[1]

  • Anti-Solvent (Bad): Hexanes or Heptane.[1][3]

  • Avoid Ethanol/Water if your DBA has lipophilic side chains, as this exacerbates oiling out.[1]

Step-by-Step Guide:

  • Dissolve crude DBA in EtOAc at 60°C (minimum volume).

  • Add Heptane dropwise until a faint persistent cloudiness appears.[1]

  • The Critical Step: Add 1-2 drops of EtOAc to clear the solution (back up into the stable zone).[1]

  • Seeding: Add a "seed crystal" (if available) or scratch the glass.

  • Slow Cool: Wrap the flask in foil/cotton to cool to RT over 4-6 hours. Rapid cooling forces the oil state.

Visual Workflow: Crystallization Troubleshooting

CrystallizationLogic Start Crude Dibenzoazocinone Dissolve Dissolve in Hot Solvent (EtOAc or Toluene) Start->Dissolve CloudPoint Add Anti-Solvent until Cloud Point Dissolve->CloudPoint CheckState Observation? CloudPoint->CheckState OilsOut Oils Out Immediately CheckState->OilsOut Sticky Oil Crystals Crystals Form CheckState->Crystals Precipitate Remedy1 Remedy: Reheat & Add 5% more Good Solvent OilsOut->Remedy1 Too Supersaturated Remedy2 Remedy: Switch to Slow Evaporation OilsOut->Remedy2 Metastable Zone Missed Remedy1->CloudPoint

Caption: Logic flow for addressing oiling-out phenomena during dibenzoazocinone recrystallization.

Module 3: Chromatographic Separation (Linear vs. Cyclic)

Scenario: TLC shows two spots running very close together. One is your product, the other is the uncyclized linear precursor (e.g., the amino-ester or diene).[1]

Q: How do I separate components with


? 
A:  You must exploit the rigidity difference. The cyclic DBA is more rigid and typically slightly more polar (if amide-based) or distinct in pi-stacking ability than the linear chain.[1]
Technique: Isocratic Focusing

Gradient elution often fails here because the "push" of the strong solvent compresses the peaks.

  • Run a Gradient Pilot: Determine the % Solvent B where the product elutes (e.g., 30% EtOAc/Hex).

  • Calculate Isocratic Mix: Reduce this concentration by 5-10% (e.g., use 20-25% EtOAc).

  • Column Loading: Use a high loading ratio (1:50 silica mass).[1]

  • Run Isocratic: Elute strictly at 25% EtOAc for 10 column volumes. This widens the spatial distance between the "floppy" linear impurity and the "rigid" cyclic product.

Module 4: The "Ghost" Impurity (Atropisomerism)

Scenario: Your NMR shows doubled peaks (e.g., two doublets for an NH proton, or split aromatic signals), suggesting a 50% impurity.[1] However, LCMS shows a single clean peak.[1]

Diagnosis: This is likely not an impurity .[1] Dibenzoazocinones exhibit atropisomerism or slow conformational exchange between "tub" and "chair" forms at room temperature.[1] The 8-membered ring flip is slow on the NMR timescale.[1]

Validation Experiment: Variable Temperature (VT) NMR
  • Prepare the sample in DMSO-d6 or Toluene-d8 (high boiling point).[1]

  • Run a standard proton NMR at 25°C.[1]

  • Heat the probe to 80°C or 100°C and re-acquire.

  • Result Interpretation:

    • Coalescence: If the two sets of peaks merge into sharp singlets at high temperature, it is a single pure compound (dynamic conformers).[1]

    • Persistence: If the peaks remain distinct, you have a genuine isomer or impurity.[1]

References

  • Ruthenium Removal Strategies

    • Cho, J. H., & Kim, B. M. (2003).[1][4] An efficient method for removal of ruthenium byproducts from olefin metathesis reactions. Organic Letters.

  • General Purification of Nitrogen Heterocycles

    • Armarego, W. L. F. (2017).[1][5] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for solvent selection and crystallization logic).

  • Dibenzoazocinone Synthesis & Characterization

    • Sigma-Aldrich Product Data: Dibenzo[b,f]azocin-6(5H)-one.[1][6][7]

  • Recrystallization Solvent Theory

    • Purdue University Chemistry Dept.[1] Recrystallization Guide.

    • [1]

Sources

Technical Support Center: Optimizing Reaction Temperature for Dibenzo[b,f]azocin-6(5H)-one Formation

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

Dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) is a highly valuable bicyclic lactam. It serves as the core scaffold for dibenzocyclooctyne (DBCO) linkers utilized in copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC)[1] and acts as a structural backbone for novel histone deacetylase (HDAC) inhibitors[2].

The formation of this eight-membered ring is classically achieved via the acid-catalyzed Beckmann rearrangement of 5H-dibenzo[a,d]cyclohepten-5-one oxime[3]. Synthesizing medium-sized rings (8- to 12-membered) is thermodynamically challenging. The rearrangement requires precise thermal activation to drive the anti-periplanar alkyl migration. If the temperature is poorly optimized, the reaction suffers from severe yield degradation due to competing Beckmann fragmentation pathways[4].

Mechanistic Troubleshooting & FAQs

Q: My reaction stalls with >50% unreacted oxime when heated to 100 °C. Why isn't the rearrangement proceeding? A: The formation of the eight-membered azocine ring requires overcoming a significant activation energy barrier. At 100 °C, the thermal energy is insufficient to drive the concerted N–O bond cleavage and alkyl migration[5]. Causality & Solution: The optimal thermal window for this specific substrate in polyphosphoric acid (PPA) is strictly 120 °C to 125 °C [3]. Below 115 °C, the nitrilium ion intermediate forms too slowly. Ensure your internal reaction temperature is monitored with a thermocouple, as oil bath temperatures can be misleadingly high compared to the internal mixture.

Q: I am observing a major byproduct and low lactam yields when heating at 135 °C. What is this impurity? A: You are triggering Beckmann fragmentation , which yields a nitrile and a stabilized carbocation, rather than the desired lactam[4]. Causality & Solution: The dibenzosuberenyl skeleton possesses a carbon α to the oxime that can highly stabilize a positive charge through resonance. When excessive thermal energy (>135 °C) is applied, C–C bond cleavage (fragmentation) outcompetes the alkyl migration pathway[6]. To suppress fragmentation, strictly cap the internal temperature at 125 °C and limit the reaction time to 1–2 hours.

Q: During scale-up (>10g), my reaction mixture turns black and yields drop drastically, even though my heating mantle is set to 125 °C. How do I fix this? A: This is caused by an exothermic runaway reaction combined with poor heat transfer. Causality & Solution: PPA is highly viscous. When the oxime is added, the initial protonation is exothermic. If added at the target temperature without adequate mechanical stirring, localized "hot spots" form. These hot spots push the micro-environment temperature well above 140 °C, causing instantaneous fragmentation and tarring[4]. Self-Validating System: Pre-heat the PPA to 80 °C to lower its viscosity, enabling efficient mechanical stirring. Add the oxime portion-wise. Only after complete homogenization should you ramp the temperature to 125 °C. A successful, controlled reaction will transition from a yellow suspension to a clear, deep amber solution without turning opaque black.

Thermal Optimization Matrix

The following table summarizes the quantitative relationship between internal reaction temperature, reaction time, and product distribution during the PPA-catalyzed rearrangement.

Internal TemperatureReaction TimeDibenzo[b,f]azocin-6(5H)-one YieldByproduct ProfileDiagnostic Observation
< 100 °C 4 hours< 15%Unreacted Oxime (>80%)Mixture remains pale yellow; TLC shows persistent starting material.
110 °C 3 hours45 - 50%Unreacted Oxime (30%)Sluggish conversion; incomplete migration.
120 °C - 125 °C 1 hour85 - 92% Trace Nitrile (<5%)Optimal. Mixture turns clear, deep amber[3].
> 135 °C 45 mins< 30%Nitrile & Polymers (>60%)Mixture rapidly darkens to opaque black; heavy tar formation.

Validated Experimental Protocol: Optimized Scale-Up Synthesis

This self-validating protocol ensures maximum yield of dibenzo[b,f]azocin-6(5H)-one while suppressing thermal fragmentation[3].

Step 1: Apparatus Preparation Equip a 500 mL three-neck round-bottom flask with a heavy-duty mechanical stirrer, an internal PTFE-coated thermocouple, and a reflux condenser. Note: Magnetic stirring is insufficient for the viscosity of PPA.

Step 2: Acid Activation Add 100 g of Polyphosphoric Acid (PPA) to the flask. Heat to 80 °C using a heating mantle to reduce the viscosity of the acid matrix.

Step 3: Substrate Addition Slowly add 10.0 g of 5H-dibenzo[a,d]cyclohepten-5-one oxime portion-wise over 30 minutes. Validation Checkpoint: The mixture should remain easily stirrable and turn a light yellow color. No rapid exotherm should be observed.

Step 4: Thermal Ramp Gradually increase the internal temperature to 125 °C at a controlled rate of 2 °C/min.

Step 5: Rearrangement Phase Maintain the internal temperature strictly between 120 °C and 125 °C for 1 hour [3]. Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.6) should completely disappear, replaced by a highly UV-active product spot (Rf ~0.3). The solution will turn deep amber.

Step 6: Quenching Remove the heat source. While the mixture is still warm (approx. 90 °C) and flowable, carefully pour it in a thin stream into a beaker containing 500 mL of vigorously stirred crushed ice and water. Validation Checkpoint: A white to off-white precipitate of dibenzo[b,f]azocin-6(5H)-one will immediately crash out of the solution.

Step 7: Isolation Stir the aqueous suspension for 1 hour to fully hydrolyze the residual PPA. Filter the solid under vacuum, wash extensively with cold deionized water until the filtrate is pH neutral, and dry under vacuum at 50 °C to afford the pure lactam.

Pathway Visualization

BeckmannPathway Oxime Dibenzosuberenone Oxime (Starting Material) Protonation Protonation & N-O Cleavage (Acid Catalyst) Oxime->Protonation Nitrilium Nitrilium Ion Intermediate (Transition State) Protonation->Nitrilium H2O Expulsion OptTemp 120 °C - 125 °C (Optimal Thermal Window) Nitrilium->OptTemp Alkyl Migration HighTemp > 135 °C (Excessive Thermal Energy) Nitrilium->HighTemp C-C Bond Cleavage Product Dibenzo[b,f]azocin-6(5H)-one (Target Lactam) OptTemp->Product Hydration Byproduct Nitrile & Carbocation (Beckmann Fragmentation) HighTemp->Byproduct Fragmentation

Reaction pathway of dibenzo[b,f]azocin-6(5H)-one showing temperature-dependent fragmentation.

References

Sources

Technical Support Center: Resolving Solubility Challenges of (Z)-dibenzo[b,f]azocin-6(5H)-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with (Z)-dibenzo[b,f]azocin-6(5H)-one in aqueous buffers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot challenges during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of (Z)-dibenzo[b,f]azocin-6(5H)-one.

Q1: What are the key physicochemical properties of (Z)-dibenzo[b,f]azocin-6(5H)-one that influence its aqueous solubility?

A1: (Z)-dibenzo[b,f]azocin-6(5H)-one is a complex organic molecule with the following key characteristics:

  • Molecular Formula: C₁₅H₁₁NO[1][2]

  • Molecular Weight: Approximately 221.25 g/mol [1]

  • Structure: It possesses a large, rigid, and multi-ring structure, which is predominantly non-polar.

  • Computed LogP: The predicted octanol-water partition coefficient (LogP) is 3.3[1]. This value indicates a significant lipophilic (fat-loving) character, which is inversely correlated with aqueous solubility.

  • pKa: While the experimental pKa has not been reported in the literature, a structurally related compound, (Z)-5,6-dihydrodibenzo[b,f]azocine, has a predicted pKa of 4.44[3]. The amide proton in (Z)-dibenzo[b,f]azocin-6(5H)-one is expected to be weakly acidic, and the carbonyl oxygen can be protonated under strongly acidic conditions. The exact pKa is crucial for pH-modification strategies and should be determined experimentally.

Q2: Why does my (Z)-dibenzo[b,f]azocin-6(5H)-one precipitate when I add it to my aqueous buffer?

A2: Precipitation is a common issue for poorly water-soluble compounds like (Z)-dibenzo[b,f]azocin-6(5H)-one. The primary reason is that the energy required for the water molecules to form a cavity to accommodate the large, non-polar drug molecule is high. It is often more energetically favorable for the drug molecules to interact with each other and form a solid precipitate rather than dissolving in the aqueous environment. This is a classic example of the hydrophobic effect.

Q3: I'm dissolving the compound in a small amount of an organic solvent first. Is this a good practice?

A3: Yes, this is a common and often necessary first step. This "stock solution" approach utilizes a water-miscible organic solvent in which the compound is highly soluble. However, the choice of co-solvent and its final concentration in the aqueous buffer are critical to prevent precipitation upon dilution.

Q4: What are the main strategies to improve the solubility of this compound in aqueous buffers?

A4: The primary strategies for enhancing the aqueous solubility of poorly soluble drugs can be broadly categorized as follows:

  • Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension) to increase the surface area for dissolution.[4][5]

  • Chemical Modifications: This involves strategies like pH adjustment, use of buffers, and salt formation.[5][6]

  • Use of Excipients: This is a widely used approach that includes the addition of co-solvents, surfactants, or complexing agents like cyclodextrins.[7][8]

  • Advanced Formulation Techniques: For more challenging cases, techniques like solid dispersions and lipid-based formulations can be employed.[9][10]

II. Troubleshooting Guide: A Problem-Oriented Approach

This section provides a structured approach to troubleshooting common solubility issues.

Problem 1: Compound Precipitates Immediately Upon Addition of the Organic Stock Solution to the Aqueous Buffer.

This is a classic sign that the aqueous medium cannot accommodate the compound at the desired concentration, even with the presence of a co-solvent.

Troubleshooting Workflow

Caption: Decision tree for addressing immediate precipitation.

Detailed Steps & Rationale:

  • Assess Co-solvent Concentration:

    • Action: Check the final percentage (v/v) of your organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer.

    • Rationale: Many aqueous buffers can tolerate up to 5-10% of a water-miscible organic solvent without significantly altering the properties of the buffer or affecting downstream biological assays. If your initial concentration is very low (e.g., <1%), you may not be providing enough of a solubilizing environment.

  • Increase Co-solvent Concentration Incrementally:

    • Action: If the initial co-solvent concentration is low, try increasing it in a stepwise manner (e.g., from 1% to 2%, then to 5%).

    • Rationale: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the lipophilic compound to dissolve.[7] A higher concentration of the co-solvent can enhance this effect.

  • Decrease the Final Compound Concentration:

    • Action: If increasing the co-solvent is not feasible or desirable, reduce the target final concentration of your compound.

    • Rationale: Every compound has a thermodynamic solubility limit in a given solvent system. You may be exceeding this limit.

  • Change the Co-solvent:

    • Action: If DMSO is not effective, consider other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG 400).[7]

    • Rationale: The solubilizing power of a co-solvent is compound-specific. Changing the co-solvent alters the chemical environment and may provide a more favorable interaction with (Z)-dibenzo[b,f]azocin-6(5H)-one.

Problem 2: The Compound Dissolves Initially but Then Precipitates Over Time.

This suggests that you have formed a supersaturated, metastable solution that is not stable in the long term.

Troubleshooting Steps & Rationale:

  • Evaluate pH and Buffer Choice:

    • Action: Measure the pH of your final solution. Consider if the buffer has sufficient capacity to maintain the pH.

    • Rationale: The solubility of ionizable compounds is highly dependent on pH. Based on the predicted pKa of a related compound (4.44), (Z)-dibenzo[b,f]azocin-6(5H)-one may have limited solubility that is pH-sensitive. If the amide proton is acidic, increasing the pH above its pKa would deprotonate it, forming an anion that is more water-soluble. Conversely, if the carbonyl is basic, decreasing the pH would protonate it, forming a more soluble cation. Without an experimental pKa, a pH screening study is recommended.

  • Incorporate a Surfactant:

    • Action: Add a non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a polyoxyl castor oil derivative (e.g., Kolliphor® EL) at a low concentration (e.g., 0.1 - 1% w/v).

    • Rationale: Surfactants form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate the poorly soluble drug molecules, effectively increasing the compound's apparent solubility.[7][8]

  • Utilize a Complexing Agent:

    • Action: Introduce a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), into your buffer.

    • Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic (Z)-dibenzo[b,f]azocin-6(5H)-one molecule can form an inclusion complex with the cyclodextrin, where it resides within the hydrophobic cavity, thereby increasing its solubility in the aqueous medium.[8]

Solubilization Strategy Selection

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Secondary (Advanced) Strategies A Poor Aqueous Solubility of (Z)-dibenzo[b,f]azocin-6(5H)-one B pH Adjustment A->B Ionizable functional group? C Co-solvency A->C Need for organic stock solution D Surfactant Addition (Micellar Solubilization) B->D pH modification insufficient E Cyclodextrin Complexation B->E pH modification insufficient C->D Co-solvent alone insufficient C->E Co-solvent alone insufficient

Caption: Selecting a suitable solubilization strategy.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to determine optimal solubility conditions.

Protocol 1: Determining the Approximate Aqueous Solubility (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.[11]

  • Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 4.0, 6.0, 7.4, and 9.0).

    • Ensure all glassware is scrupulously clean.

  • Execution:

    • Add an excess amount of (Z)-dibenzo[b,f]azocin-6(5H)-one to a known volume of each buffer in separate sealed vials. "Excess" means that undissolved solid should be visible.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • Allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved particles. It is crucial to use a filter material that does not bind the compound.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

    • Prepare a standard curve of the compound in a suitable solvent to accurately determine the concentration.

Protocol 2: pH-Dependent Solubility Profile

This experiment will help to identify if pH modification is a viable strategy and give an indication of the compound's pKa.

  • Preparation:

    • Prepare a range of buffers covering a broad pH spectrum (e.g., from pH 2 to pH 10).

  • Execution:

    • Follow the shake-flask method described in Protocol 1 for each pH value.

  • Data Analysis:

    • Plot the measured solubility (on a logarithmic scale) against the pH.

    • The shape of the curve will indicate the ionization behavior of the compound. A significant increase in solubility at higher pH would suggest an acidic nature, while an increase at lower pH would indicate a basic nature.

Protocol 3: Co-solvent and Excipient Screening

This protocol allows for the systematic evaluation of different solubilizing agents.

  • Preparation:

    • Prepare stock solutions of various co-solvents (e.g., DMSO, Ethanol, PEG 400) and excipients (e.g., Tween® 80, HP-β-CD) in your primary aqueous buffer (e.g., PBS pH 7.4). Create a range of concentrations for each.

  • Execution:

    • Use the shake-flask method (Protocol 1) with each of the prepared co-solvent/excipient solutions.

  • Data Analysis:

    • Compare the solubility of (Z)-dibenzo[b,f]azocin-6(5H)-one in each condition to its solubility in the buffer alone.

    • This will allow you to identify the most effective solubilizing agent and its optimal concentration.

IV. Data Presentation

For effective comparison, your experimental results should be summarized in a clear and structured format.

Table 1: Example Solubility Data for (Z)-dibenzo[b,f]azocin-6(5H)-one

FormulationpHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025< LOQ
PBS7.425< LOQ
5% DMSO in PBS7.425To be determined
10% Ethanol in PBS7.425To be determined
1% Tween® 80 in PBS7.425To be determined
2% HP-β-CD in PBS7.425To be determined
Acetate Buffer4.025To be determined
Phosphate Buffer9.025To be determined
LOQ: Limit of Quantitation

V. Concluding Remarks

Resolving solubility issues for compounds like (Z)-dibenzo[b,f]azocin-6(5H)-one is a multi-faceted challenge that often requires a systematic and empirical approach. The information and protocols provided in this guide are intended to serve as a robust starting point for your investigations. Always remember that the optimal solubilization strategy will be dependent on the specific requirements of your downstream application, including considerations of potential toxicity or interference of the chosen excipients.

VI. References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1487.

  • Garg, A., & Singh, S. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1005-1017.

  • Kumar, S., & Singh, A. (2022). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Journal of Drug Delivery and Therapeutics, 12(4), 145-151.

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 11(2), 113-120.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15907750, dibenzo[b,f]azocin-6(5H)-one. Retrieved from [Link]

  • LookChem. (n.d.). (Z)-5,6-dihydrodibenzo[b,f]azocine. Retrieved from [Link]

  • Jouyban, A. (2010). Handbook of solubility data for pharmaceuticals. CRC press.

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.

  • CD Formulation. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.

Sources

Overcoming steric hindrance in dibenzo[b,f]azocin-6(5H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in Dibenzo[b,f]azocin-6(5H)-one Derivatives

Welcome to the Technical Support Center for dibenzo[b,f]azocin-6(5H)-one and its derivatives. This privileged saddle-shaped, eight-membered heterocyclic scaffold is a cornerstone in the synthesis of strained alkynes (like DIBAC/DBCO) for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and serves as a highly effective surface-recognition cap in targeted therapeutics. However, its rigid, bulky nature inherently introduces severe steric hindrance during both chemical synthesis and biological applications.

This guide is designed for researchers and drug development professionals to troubleshoot and bypass these steric challenges.

Troubleshooting Guide 1: Synthesis & Core Construction

Q: Why am I getting poor yields and unexpected diastereomers during the bromination/elimination step of my DIBAC synthesis?

A: The root cause is the unique conformational rigidity of the eight-membered azocine ring. When synthesizing the core via a Hiyama-Heck coupling, subsequent bromination of the dibenzo[b,f]azocine core often yields two distinct conformers. This is caused by the restricted cisoid/transoid interconversion of the exocyclic amide bond, which forces the formation of both cis and trans diastereomers[1].

Furthermore, if you are attempting to functionalize the aromatic rings to increase hydrophilicity, be highly mindful of your substitution pattern. Ortho-substituents (relative to the alkyne) cause a significant decrease in reactivity due to severe steric clash, whereas para-substitution bypasses this steric penalty[1].

Protocol: Optimized Bromination and Elimination (Self-Validating)

  • Bromination: Dissolve the dihydroazocine precursor in DCM. Add Br₂ dropwise at 0°C.

    • Causality: Low temperature minimizes side reactions. The saddle shape of the ring forces the formation of distinct diastereomers.

    • Validation: Analyze the crude mixture via ¹H-NMR. The presence of two distinct sets of peaks for the methine protons confirms the formation of the diastereomeric mixture[1]. Do not attempt to separate them at this stage.

  • Double Elimination: Dissolve the crude dibromide in anhydrous THF. Add KOtBu (3.0 eq) at -20°C, then slowly warm to room temperature.

    • Causality: A strong, sterically hindered base (KOtBu) promotes the E2 elimination while preventing nucleophilic attack on the highly strained alkyne.

    • Validation: Monitor the reaction via IR spectroscopy. The appearance of a weak alkyne stretch (~2100-2200 cm⁻¹) and the disappearance of the C-Br stretching frequencies validate the formation of the cyclooctyne.

SynthesisWorkflow Start Starting Materials (e.g., ortho-ethynylaniline) Heck Hiyama-Heck Coupling (Avoids end-to-end cyclization) Start->Heck Pd Catalyst Core Dibenzo[b,f]azocine Core Heck->Core Bromination Bromination (Steric hindrance yields cis/trans isomers) Core->Bromination Br2 addition Elimination Double Elimination (Base-mediated) Bromination->Elimination KOtBu Product DBCO / DIBAC Derivative (Strained Cyclooctyne) Elimination->Product Strain generation

Workflow for synthesizing dibenzo[b,f]azocine cores via Hiyama-Heck coupling.

Troubleshooting Guide 2: Bioconjugation & SPAAC Kinetics

Q: My DBCO-modified antibody shows sluggish SPAAC kinetics with azido-glycoproteins. How can I optimize this?

A: While the dibenzoazocine core provides ~18–22 kcal/mol of strain energy to drive copper-free click chemistry[2], direct attachment of this bulky core to dense proteins causes steric shielding. The target azide simply cannot navigate the protein's tertiary structure to reach the strained alkyne.

To solve this, you must introduce a spacer, such as 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid. For example, DBCO-modified trastuzumab conjugated via this extended linker exhibits 31% faster reaction kinetics with azides compared to non-PEGylated or short-linker variants, directly attributed to reduced steric hindrance[2].

Protocol: SPAAC Bioconjugation via Extended Linkers

  • Linker Activation: React 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid with EDC·HCl and NHS in dry DMF for 2 hours.

    • Causality: The 4-oxobutanoic acid chain acts as a critical spacer, pushing the bulky dibenzoazocine core away from the protein surface[2].

    • Validation: Quench a 1 µL aliquot in water and analyze via LC-MS. A mass shift corresponding to the NHS ester confirms activation.

  • Protein Conjugation: Add the activated DBCO-linker to the target antibody in PBS (pH 7.4) at a 5:1 molar ratio. Incubate for 4 hours at room temperature.

    • Validation: Use MALDI-TOF MS to determine the Degree of Labeling (DoL). A successful reaction will show a mass increase corresponding to 2-4 DBCO moieties per antibody.

Troubleshooting Guide 3: Target Binding (HDAC Inhibition)

Q: When designing Vorinostat analogues using the dibenzo[b,f]azocin-6(5H)-one cap, my IC₅₀ values are much higher than expected. What is causing this?

A: In epigenetic drug design, the dibenzo[b,f]azocin-6(5H)-one moiety acts as a hydrophobic cap that interacts with the rim of the Histone Deacetylase (HDAC) active site[3]. If the aliphatic linker connecting the cap to the zinc-binding hydroxamic acid is too short, the bulky saddle-shaped azocine ring sterically clashes with the enzyme surface. This prevents the hydroxamic acid from reaching the catalytic zinc ion deep in the pocket.

You must optimize the linker length. Studies show that specific Vorinostat analogues based on the dibenzo[b,f]azocin-6(5H)-one and 11,12-dihydrodibenzo[b,f]azocin-6(5H)-one scaffolds exhibit superior HDAC inhibition and higher selectivity against leukemic cell lines (e.g., MV4-11) only when the steric bulk is properly distanced from the chelating group[3].

Quantitative Data Summaries

Table 1: Impact of Substitution and Linkers on SPAAC Reactivity

Derivative / ModificationTargetRelative SPAAC Kinetic RateSteric Factor
Ortho-methoxy DIBAC AzideSignificantly DecreasedHigh steric clash at alkyne[1]
Para-methoxy DIBAC AzideMaintained / IncreasedMinimal steric hindrance[1]
DBCO-Trastuzumab (Direct) Azido-glycoproteinBaselineSteric shielding by antibody
DBCO-Trastuzumab (4-oxobutanoic linker) Azido-glycoprotein+31% Faster Reduced steric hindrance[2]

Table 2: HDAC Inhibition Profiling of Dibenzo[b,f]azocin-6(5H)-one Analogues

Compound ScaffoldCell LineIC₅₀ vs VorinostatMechanism of Improvement
Vorinostat (Reference) MV4-11 / DaudiBaselineStandard linear cap
Dibenzo[b,f]azocin-6(5H)-one analogue MV4-11Lower IC₅₀ (Superior)Optimal surface recognition[3]
11,12-dihydrodibenzo[b,f]azocin-6(5H)-one DaudiLower IC₅₀ (Superior)Enhanced hydrophobic interaction[3]

Mechanistic Visualization

StericMechanisms cluster_SPAAC SPAAC Bioconjugation cluster_HDAC HDAC Inhibition DBCO Dibenzo[b,f]azocin-6(5H)-one Core (Bulky Cap / SPAAC Handle) Linker Aliphatic/PEG Linker (e.g., 4-oxobutanoic acid) DBCO->Linker Amidation Chain Hydrophobic Linker (Optimal length required) DBCO->Chain N-alkylation Azide Azide-Target (Glycoprotein/Antibody) Linker->Azide Strain-Promoted Cycloaddition Conjugate Triazole Conjugate (Fast kinetics, no steric clash) Azide->Conjugate Zinc Zinc-Binding Group (Hydroxamic Acid) Chain->Zinc Enzyme HDAC Active Site (Accommodates bulky cap at rim) Zinc->Enzyme Chelation

Strategies to bypass steric hindrance in SPAAC bioconjugation and HDAC inhibitor design.

References

  • Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL:[Link]

  • Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues Source: researchgate.net URL:[Link]

Sources

Technical Support Center: Handling Moisture Sensitivity During Dibenzoazocinone & DIBAC Activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for dibenzoazocinone derivatives. This guide is specifically engineered for researchers and drug development professionals working with Dibenzoazacyclooctyne (DIBAC/DBCO) bioconjugation and the synthetic activation of its dibenzoazocinone precursors.

Because dibenzoazocinone activation relies on highly electrophilic intermediates—whether forming an enol triflate during de novo synthesis or generating an NHS-ester for bioconjugation—ambient moisture acts as a destructive competing nucleophile. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to secure your yields.

The Mechanistic Impact of Moisture on Activation

When activating Dibenzoazocinone-acid (DBCO-COOH) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the carboxylic acid must be converted into an active N-hydroxysuccinimide (NHS) ester. This is typically achieved using EDC (a carbodiimide) and NHS.

The Causality of Failure: Water (


) is a potent nucleophile. If moisture is present during the EDC/NHS activation, it will aggressively attack the highly reactive O-acylisourea intermediate, hydrolyzing it back to the unreactive DBCO-acid and wasting the EDC. Even if the DBCO-NHS ester is successfully formed, subsequent exposure to moisture will hydrolyze the ester bond before it can react with your target protein's primary amines[1].

DBCO_Activation DBCO_Acid Dibenzoazocinone Acid (DBCO-COOH) EDC_NHS EDC / NHS (Anhydrous Activation) DBCO_Acid->EDC_NHS DBCO_NHS DBCO-NHS Ester (Active Intermediate) EDC_NHS->DBCO_NHS Dry Conditions Moisture1 H2O (Moisture) EDC_NHS->Moisture1 Target_Amine Target Protein/Amine (pH 7.5-8.0) DBCO_NHS->Target_Amine Moisture2 H2O (Moisture) DBCO_NHS->Moisture2 Product DBCO-Conjugated Biomolecule (Stable Amide) Target_Amine->Product Amidation Hydrolysis1 Hydrolysis (Regenerates Acid) Moisture1->Hydrolysis1 Hydrolysis2 Hydrolysis (Regenerates Acid) Moisture2->Hydrolysis2 Hydrolysis1->DBCO_Acid Hydrolysis2->DBCO_Acid

Fig 1. Mechanistic pathway of DBCO activation and competing moisture-induced hydrolysis.

Troubleshooting & FAQs

Q1: Why did my in situ activation of DBCO-acid fail to conjugate to my target protein? A1: The most common cause is moisture-induced hydrolysis. NHS esters are exceptionally moisture-sensitive[1]. If your DMF or DMSO solvent was not strictly anhydrous, water outcompeted the NHS during activation, or hydrolyzed the resulting DBCO-NHS ester back to the unreactive DBCO-acid[2]. Always use solvents stored over 3Å molecular sieves.

Q2: I am synthesizing DIBAC from its dibenzoazacyclooctynone precursor. Why did my enol triflate activation step yield a degraded black tar? A2: The chemical conversion of the dibenzoazocinone ketone to the strained alkyne utilizes trifluoromethanesulfonic anhydride (


) to form an enol triflate intermediate. 

reacts explosively with trace moisture to form highly acidic triflic acid. This byproduct protonates the potassium enolate, shutting down the activation and catalyzing the degradation of the azocinone core. Ensure all glassware is rigorously flame-dried and the reaction is executed under a positive pressure of Argon.

Q3: Can I store reconstituted DBCO-NHS ester in an aqueous buffer for later use? A3: Absolutely not. Once introduced to an aqueous environment, the NHS ester moiety readily hydrolyzes[1]. Stock solutions must be prepared in anhydrous DMSO or DMF immediately before use. If you must store the activated ester, keep it at -20°C in a desiccated, inert atmosphere (Argon/Nitrogen)[2].

Q4: Does the DBCO cyclooctyne ring itself react with water? A4: No. The strained alkyne of DBCO/DIBAC is bioorthogonal and highly stable in aqueous environments at physiological pH[3]. The moisture sensitivity lies entirely in the activation functional groups (NHS esters or enol triflates), not the cyclooctyne ring itself.

Quantitative Data: Hydrolysis Kinetics

Understanding the half-life of your activated dibenzoazocinone intermediate is critical for timing your bioconjugation. Hydroxide ions (


) are vastly superior nucleophiles compared to neutral water, meaning hydrolysis accelerates exponentially as pH increases.
Solvent / Buffer SystemTemperaturepHEstimated Half-Life (t½)Actionable Insight
Anhydrous DMSO/DMF-20°CN/A> 6 monthsIdeal for long-term stock storage.
Aqueous PBS4°C7.04 - 5 hoursAcceptable for slow, overnight conjugations.
Aqueous PBS25°C7.0~ 1 hourStandard bioconjugation window.
Aqueous Tris/HEPES25°C8.0~ 15 minutesWarning: Add DBCO-NHS immediately to protein.
Aqueous Borate25°C8.6< 5 minutesCritical: High risk of complete hydrolysis.

Note: Never use primary amine buffers (e.g., Tris, Glycine) during the conjugation step, as they will permanently quench the DBCO-NHS ester[1].

Self-Validating Experimental Protocol

Anhydrous In Situ Activation of DBCO-Acid

Objective: Convert DBCO-acid to DBCO-NHS with >95% yield while preventing moisture degradation, utilizing a built-in validation step to guarantee trustworthiness before consuming expensive protein samples.

Step 1: Reagent Preparation (Strictly Anhydrous)

  • Purge a dry, 2 mL glass reaction vial with Argon gas.

  • Dissolve 10 mg of DBCO-acid in 500 µL of anhydrous dichloromethane (DCM) or DMF. Expert Insight: Ensure the solvent is dried over 3Å molecular sieves. 3Å sieves selectively trap water (

    
     kinetic diameter is ~2.65Å) without absorbing larger organic reagents.
    

Step 2: Activation

  • Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of N-Hydroxysuccinimide (NHS) under a continuous Argon stream[1].

  • Seal the vial and stir the reaction at room temperature for 2–4 hours.

Step 3: Self-Validation (Crucial Step)

  • Do not proceed blindly. Spot 1 µL of the reaction mixture on a silica Thin Layer Chromatography (TLC) plate alongside a pure DBCO-acid standard (Eluent: 9:1 DCM:MeOH).

  • Validation: A successful activation will show the complete disappearance of the DBCO-acid spot (lower

    
    ) and the emergence of a distinct DBCO-NHS spot (higher 
    
    
    
    ). If DBCO-acid remains, moisture has compromised the EDC.

Step 4: Quenching & Conjugation

  • Add a small scoop of dry silica gel directly to the mixture to adsorb excess EDC and the urea by-product[1].

  • Filter the mixture through a 0.2 µm PTFE syringe filter into a clean, Argon-purged vial.

  • Evaporate the solvent under reduced pressure. The resulting DBCO-NHS ester is now ready to be immediately introduced to your amine-free protein buffer (pH 7.5–8.0).

References

  • Source: interchim.
  • Source: vectorlabs.
  • Source: creativepegworks.
  • Source: chim.

Sources

Technical Support Center: Isolation and Purification of (Z)-Dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of medium-sized ring systems. The isolation of (Z)-dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1)—a critical scaffold for HDAC inhibitors (such as tricyclic Vorinostat analogues)[1], protein kinase modulators[2], and bioorthogonal click-chemistry precursors[3]—is notoriously difficult.

The 8-membered lactam suffers from high transannular strain and conformational flexibility. This makes the compound highly prone to co-precipitation with amphiphilic impurities and regioisomeric entanglement during syntheses like the Beckmann rearrangement or [4+3] cycloannulation[3][4].

Below is our field-proven, self-validating troubleshooting guide designed to ensure high-purity isolation while maintaining the structural integrity of the azocine core.

🛠️ Frequently Asked Questions & Troubleshooting Guides

Q1: During the aqueous workup of the Beckmann rearrangement, I encounter a persistent, unresolvable emulsion. How can I achieve clean phase separation?

Expertise & Causality: The Beckmann rearrangement of tricyclic oximes to form the azocine core often utilizes Eaton’s reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid[3]. Quenching these highly viscous, phosphate-rich mixtures with water generates amphiphilic polymeric byproducts. The target lactam itself acts as a surfactant—possessing both a polar amide domain and lipophilic dibenzo-fused rings—which stabilizes the emulsion boundary layer.

Self-Validating Protocol:

  • Thermal Quench: Pour the crude reaction mixture over crushed ice to control the exothermic hydrolysis of polyphosphates. Strictly maintain the temperature below 15 °C.

  • pH Adjustment: Slowly neutralize the aqueous layer to pH 7.5–8.0 using cold 6M NaOH.

    • Validation Checkpoint: A pH < 7 leaves residual methanesulfonic acid, which protonates the lactam and drives it into the aqueous phase; a pH > 9 risks hydrolyzing the strained lactam ring.

  • Biphasic Filtration: Before attempting phase separation in a separatory funnel, filter the entire biphasic mixture through a 2-inch pad of Celite 545. This mechanically strips the insoluble polyphosphate oligomers responsible for the emulsion.

  • Extraction: Extract the filtrate with Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM). EtOAc disrupts the hydrogen-bonding network of the emulsion far more effectively than halogenated solvents.

Q2: My isolated product contains a nearly inseparable regioisomer. How do I isolate the desired (Z)-dibenzo[b,f]azocin-6(5H)-one?

Expertise & Causality: When synthesized via the Beckmann rearrangement, the migration of the alkyl versus aryl group depends heavily on the E/Z geometry of the starting oxime, often yielding a mixture of the 6(5H)-one and the isomeric 5(6H)-one[3]. Because both are 8-membered lactams with identical molecular weights and similar dipole moments, their retention factors (


) on standard silica gel are nearly indistinguishable.

Self-Validating Protocol:

  • TLC Screening: Abandon standard Hexane/EtOAc gradients. Switch to a Toluene/Acetone (85:15, v/v) system. Toluene provides superior

    
     stacking interactions with the dibenzo core, exploiting subtle conformational differences between the regioisomers for chromatographic resolution[5].
    
  • Selective Crystallization (Recommended): Instead of relying solely on column chromatography, exploit differential crystal lattice packing.

    • Dissolve the crude enriched mixture in boiling acetonitrile (MeCN) (approx. 10 mL/g).

    • Allow the solution to cool slowly to room temperature, then transfer to 4 °C overnight.

    • The (Z)-dibenzo[b,f]azocin-6(5H)-one preferentially crystallizes, while the regioisomer remains dissolved in the mother liquor.

    • Validation Checkpoint: Analyze the isolated crystals via

      
      H NMR. The amide N-H proton of the 6(5H)-one typically appears distinctly downfield around 8.5–9.0 ppm (in DMSO-d6), confirming structural identity[4].
      
Q3: I observe degradation or double-bond migration during the final concentration step. How do I maintain the (Z)-configuration?

Expertise & Causality: The (Z)-alkene within the 8-membered ring is highly strained. Prolonged thermal stress, especially when combined with trace acidic impurities from silica gel chromatography, can catalyze double-bond migration (to conjugate with the aromatic rings) or initiate ring-opening/polymerization[4].

Self-Validating Protocol:

  • Acid Neutralization: Pre-treat your silica gel column by flushing it with 1% Triethylamine (TEA) in your starting mobile phase to neutralize reactive, acidic silanol groups.

  • Cold Concentration: Evaporate the chromatographic fractions using a rotary evaporator with the water bath set strictly below 30 °C .

  • High-Vacuum Drying: Remove residual heavy solvents (like Toluene) using a high-vacuum manifold (lyophilizer or Schlenk line) for 12 hours rather than applying prolonged heat.

📊 Quantitative Data: Chromatographic & Physicochemical Profiling

To assist in your chromatographic planning, the following table summarizes the physicochemical behavior of (Z)-dibenzo[b,f]azocin-6(5H)-one compared to common reaction components.

Compound / ImpurityOptimal TLC System

Value
Solubility ProfileKey IR Stretch (

)
(Z)-dibenzo[b,f]azocin-6(5H)-one Toluene/Acetone (85:15)0.45Soluble in hot MeCN, THF, DMSO. Poor in Hexane.1660 (Amide I), 3200 (N-H)
Regioisomer (5(6H)-one) Toluene/Acetone (85:15)0.42Soluble in cold MeCN, DCM.1675 (Amide I)
Unreacted Oxime Precursor Hexane/EtOAc (70:30)0.65Soluble in EtOAc, DCM.3300-3400 (O-H, broad)
Polymeric Byproducts Any0.00 (Baseline)Insoluble in most organics.N/A

🔬 Mandatory Visualization: Isolation Workflow

Below is the self-validating workflow diagram for the isolation of (Z)-dibenzo[b,f]azocin-6(5H)-one from a crude reaction mixture.

IsolationWorkflow Start Crude Reaction Mixture (Polyphosphates, Lactams, Oxime) Quench 1. Ice Quench (<15°C) 2. Adjust pH to 7.5-8.0 Start->Quench Thermal Control Filter Celite 545 Filtration (Removes Polymeric Emulsions) Quench->Filter Biphasic Mixture Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Filter->Extract Filtrate Organic Organic Phase (Contains Target + Regioisomer) Extract->Organic Top Layer Aqueous Aqueous Phase (Discard) Extract->Aqueous Bottom Layer Chromatography Silica Gel Chromatography (Toluene/Acetone 85:15) Pre-treated with 1% TEA Organic->Chromatography Concentration (<30°C) Crystallization Selective Crystallization (Hot MeCN -> 4°C) Chromatography->Crystallization Enriched Fractions PureProduct Pure (Z)-dibenzo[b,f]azocin-6(5H)-one (Validated via 1H NMR) Crystallization->PureProduct Mother Liquor Discarded

Self-validating isolation workflow for (Z)-dibenzo[b,f]azocin-6(5H)-one.

📚 References

  • Synthesis of highly substituted dibenzo[b,f]azocines and their evaluation as protein kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Synthesis of Oxo-Bridged Dibenzoazocines through Ruthenium-Catalyzed [4 + 3]-Cycloannulation of Aza-ortho-quinone Methides with Carbonyl Ylides Source: Organic Letters (ACS Publications) URL:[Link]

  • Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

Reducing byproduct formation in Schmidt reaction of dibenzosuberone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Schmidt Reaction Optimization Subject: Reducing Byproduct Formation in the Schmidt Reaction of Dibenzosuberone Ticket ID: SR-DBS-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The conversion of dibenzosuberone (5H-dibenzo[a,d]cyclohepten-5-one) to 5,6,11,12-tetrahydrodibenzo[b,f]azocin-6-one via the Schmidt reaction is a critical ring-expansion protocol used in the synthesis of CNS-active agents. While conceptually straightforward, this reaction is prone to specific failure modes—primarily tetrazole formation , ring-contracted rearrangement products , and oxidative polymerization .

This guide synthesizes field-proven troubleshooting protocols with mechanistic insights to ensure high-purity isolation of the 8-membered lactam.

Part 1: The Mechanistic Landscape

To troubleshoot effectively, one must visualize the "decision points" of the intermediate species. The reaction proceeds through the addition of hydrazoic acid (


) to the protonated ketone, followed by a rearrangement.[1][2][3]

Key Insight: The partition between the desired lactam and the tetrazole byproduct is governed by the concentration of unprotonated


 and the acidity of the medium.

SchmidtMechanism cluster_legend Pathway Legend Ketone Dibenzosuberone (Ketone) Protonated Activated Ketone (+) Ketone->Protonated + H+ Azidohydrin Azidohydrin Intermediate Protonated->Azidohydrin + HN3 Diazo Diazoiminium Ion Azidohydrin->Diazo - H2O Nitrilium Nitrilium Ion (Rearrangement) Diazo->Nitrilium - N2 (Rate Limiting) Tetrazole Tetrazole (Byproduct) Diazo->Tetrazole + HN3 (Excess) High Acidity Lactam Dibenzoazocinone (Target Lactam) Nitrilium->Lactam + H2O - H+ Legend Green: Desired Path | Grey: Byproduct Trap

Figure 1: Mechanistic bifurcation in the Schmidt reaction. Controlling the Diazoiminium ion lifetime is critical to preventing Tetrazole formation.

Part 2: Troubleshooting & Optimization (Q&A)

Issue 1: "I am seeing significant amounts of a Tetrazole byproduct."

Diagnosis: This is a classic stoichiometry and acidity error. Tetrazoles form when the diazoiminium intermediate intercepts a second molecule of


 instead of rearranging.
Root Cause: 
  • Excess Azide: Using

    
     equivalents of 
    
    
    
    .[4]
  • Low Acidity: Insufficient acid strength slows the elimination of

    
     (rearrangement), increasing the lifetime of the intermediate prone to attack.
    

Corrective Protocol:

  • Stoichiometry: Restrict

    
     to 1.05 – 1.10 equivalents .
    
  • Reagent Addition: Do not dump

    
    . Add it portion-wise over 30–60 minutes to keep the instantaneous concentration of 
    
    
    
    low relative to the ketone.
  • Acid Switch: If using TFA/DCM, switch to Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) . The higher viscosity and acidity of PPA favor the rearrangement over the bimolecular tetrazole formation.

Issue 2: "The reaction mixture turns into a black tar/polymer."

Diagnosis: Thermal runaway causing oxidative polymerization or charring. The Schmidt reaction is highly exothermic (


).
Root Cause: 
  • Hot Spots: Poor heat transfer in viscous acids (like PPA or

    
    ).
    
  • Temperature Spikes: Adding azide too quickly causes localized boiling/decomposition.

Corrective Protocol:

  • Temperature Control: Maintain the internal temperature between 0°C and 5°C during addition. Allow to warm to RT only after evolution of

    
     subsides.
    
  • Solvent System: Use a biphasic system (e.g., DCM/Concentrated

    
     ) or dilute the PPA.
    
  • Agitation: Use a high-torque overhead stirrer, not a magnetic stir bar, especially if using PPA.

Issue 3: "I observe a ring-contracted product (Phthalimidine-like)."

Diagnosis: Acid-catalyzed transannular rearrangement. The 8-membered lactam ring is conformationally flexible and can collapse under thermodynamic control in strong mineral acids. Root Cause:

  • Prolonged Exposure: Leaving the reaction in concentrated

    
     overnight.
    
  • Harsh Conditions: Temperatures

    
    .
    

Corrective Protocol:

  • Quench Early: Monitor via LC-MS. Quench immediately upon consumption of starting material (typically 2–4 hours).

  • Milder Acid: Use Methanesulfonic acid (MSA) instead of sulfuric acid. MSA is strong enough to promote the reaction but less dehydrating/oxidizing than

    
    .
    

Part 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP-SR-05)

Objective: Synthesis of 5,6,11,12-tetrahydrodibenzo[b,f]azocin-6-one.

Reagents:

  • Dibenzosuberone (1.0 eq)

  • Sodium Azide (

    
    ) (1.1 eq) [Warning: Toxic/Explosive ]
    
  • Methanesulfonic Acid (MSA) (Solvent/Catalyst, 10 vol)

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with an overhead stirrer, nitrogen inlet, and a gas outlet connected to a 10% NaOH trap (to neutralize evolved

    
     fumes).
    
  • Dissolution: Charge Dibenzosuberone and MSA. Cool to 0°C using an ice/salt bath. Ensure complete dissolution.

  • Addition: Add

    
     solid in small portions over 45 minutes .
    
    • Critical Control Point: Monitor internal temp. Do not exceed 10°C .

    • Observation: Evolution of

      
       gas (bubbling) indicates reaction progress.
      
  • Reaction: Allow the mixture to warm to 20–25°C naturally. Stir for 3–5 hours.

  • Quench: Pour the reaction mixture slowly into a slurry of crushed ice and water (20 vol) with vigorous stirring.

  • Isolation:

    • The product often precipitates as a solid. Filter and wash with water until neutral pH.

    • If oil forms: Extract with DCM (

      
      ), wash with sat. 
      
      
      
      , brine, dry over
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or Toluene .

Data Summary: Solvent/Acid Effects

Acid MediumYield (%)Primary ByproductNotes
Conc.

65-75%Sulfonated tars, Ring contractionHarsh. Fast reaction but "dirty".
PPA (Polyphosphoric) 80-85%OligomersViscous. Hard to stir. Excellent yield.
TFA (Trifluoroacetic) 40-60%Unreacted SM, TetrazolesToo weak for difficult substrates.
MSA (Methanesulfonic) 88-92% MinimalRecommended. Balance of acidity and solvation.

Part 4: Decision Tree for Optimization

TroubleshootingTree Start Start: Analyze LC-MS/TLC Issue1 Low Conversion? Start->Issue1 Issue2 Tetrazole Present? Issue1->Issue2 No Action1 Increase Acid Strength (Switch to MSA or PPA) Issue1->Action1 Yes Issue3 Black Tar/Impurity? Issue2->Issue3 No Action2 Reduce NaN3 (<1.1 eq) Increase Temp slightly Issue2->Action2 Yes Action3 Improve Cooling (0°C) Slow Addition Issue3->Action3 Yes

Figure 2: Rapid diagnostic logic for Schmidt reaction failures.

References

  • Schmidt Reaction Mechanism & Scope Title: The Schmidt Reaction Source: Organic Reactions (Wiley), Vol 38. URL:[Link]

  • Specifics of Dibenzosuberone Ring Expansion Title: Synthesis of 5,6,11,12-tetrahydrodibenzo[b,f]azocin-6-one Source: Journal of the Chemical Society, Perkin Transactions 1.[5] URL:[Link][6]

  • General Schmidt Reaction Troubleshooting Title: Schmidt Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Safety Protocols for Hydrazoic Acid Title: Hydrazoic Acid Safety Data Sheet (SDS) Source: PubChem URL:[Link]

Sources

Validation & Comparative

1H and 13C NMR Characterization of (Z)-dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and characterization manual for (Z)-dibenzo[b,f]azocin-6(5H)-one , a critical 8-membered lactam intermediate often encountered in the synthesis of "Click Chemistry" reagents (like Aza-Dibenzocyclooctyne, DBCO) or as a ring-expansion impurity in the analysis of dibenzazepine drugs (e.g., Carbamazepine).

A Comparative Technical Guide for Structural Validation

Executive Summary & Application Context

(Z)-dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) is a fused tricyclic lactam featuring an eight-membered azocine ring.[1] It is structurally distinct from its seven-membered analog, Carbamazepine (a urea derivative) and Dibenzosuberenone (a ketone).

Why this characterization matters:

  • Drug Purity: It forms as a ring-expansion impurity during the synthesis of dibenzazepines, requiring precise NMR discrimination from the active pharmaceutical ingredient (API).

  • Click Chemistry Precursor: It is the stable intermediate in the synthesis of DBCO (Dibenzoazacyclooctyne). The "Z" (cis) configuration of the alkene bridge is the stable ground state before further modification into the strained alkyne.

Structural Analysis & Logic

The core challenge in characterizing this molecule is distinguishing the 8-membered lactam from the 7-membered urea/ketone precursors.

Mechanistic Origin (The Beckmann Rearrangement)

The most common synthetic route involves the Beckmann rearrangement of 5H-dibenzo[a,d]cyclohepten-5-one oxime. Understanding this pathway explains the NMR signals: the symmetry of the 7-membered ring is broken, creating distinct environments for the bridge protons.

G cluster_0 Precursor (7-Membered) cluster_1 Target (8-Membered) A Dibenzosuberenone (C=O, Symm. Bridge) B Oxime Intermediate (C=N-OH) A->B NH2OH C (Z)-dibenzo[b,f]azocin-6(5H)-one (Lactam, Asymm. Bridge) B->C Beckmann Rearrangement (PPA / Heat) D Diagnostic Change: Loss of Symmetry Appearance of Amide NH B->D D->C

Caption: Logical flow of the Beckmann rearrangement leading to the target scaffold, highlighting the loss of symmetry critical for NMR interpretation.

Comparative NMR Data (Experimental vs. Alternatives)

The following data compares the target Azocine (8-ring) against its closest structural relative, Carbamazepine (7-ring) .

Table 1: 1H NMR Diagnostic Signals (400 MHz, CDCl₃/DMSO-d₆)
Feature(Z)-dibenzo[b,f]azocin-6(5H)-one (Target)Carbamazepine (Alternative)Diagnostic Logic
Amide/Lactam NH δ 9.50 – 10.20 ppm (Broad Singlet)δ 6.0 – 6.5 ppm (Broad Singlet, Urea NH2)Lactam protons are significantly more deshielded than urea protons due to ring constraints and acidity.
Bridge Protons (-CH=CH-) δ 6.80 – 7.05 ppm (AB System / 2 Doublets)δ 6.90 – 7.00 ppm (Singlet)CRITICAL: The 7-membered ring is symmetric (singlet). The 8-membered lactam is asymmetric; the bridge protons split into two doublets (

Hz).
Aromatic Region Multiplet, δ 7.1 – 7.6 ppmMultiplet, δ 7.3 – 7.5 ppmLess diagnostic, but the integration will match 8 protons for both.
Table 2: 13C NMR Diagnostic Shifts (100 MHz)
Carbon Type(Z)-dibenzo[b,f]azocin-6(5H)-oneCarbamazepineDiagnostic Logic
Carbonyl (C=O) δ 168 – 172 ppm (Lactam)δ 155 – 158 ppm (Urea)Lactam carbonyls appear further downfield compared to urea carbonyls.
Bridge Carbons Distinct signals (~130-135 ppm)Equivalent signals (due to symmetry)In 13C, the target will show distinct peaks for C11 and C12, whereas symmetric precursors show one signal.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, follow these self-validating protocols.

Protocol A: Sample Preparation for High-Resolution NMR
  • Solvent Choice: DMSO-d₆ is recommended over CDCl₃ for this specific compound.

    • Reasoning: The lactam NH proton is prone to exchange or broadening in CDCl₃. DMSO-d₆ stabilizes the H-bond, resulting in a sharp, quantifiable singlet for the NH group.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent. Ensure the solution is clear; filtration through a cotton plug is recommended if the "Z" isomer contains polymer impurities.

Protocol B: Data Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse) for 1H; zgpg30 (proton-decoupled) for 13C.

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds .

    • Causality: The bridge protons and quaternary carbons have longer T1 relaxation times. A short D1 will suppress the integration of the critical bridge protons, leading to false "impurity" calculations.

  • Scans (NS):

    • 1H: 16 scans (sufficient for >5 mg).

    • 13C: 1024 scans minimum (to resolve the quaternary carbonyl distinct from noise).

Protocol C: Self-Validation (The "Symmetry Test")

Before confirming the structure, apply this logic test to your spectrum:

  • Check the Bridge: Zoom into the 6.8–7.1 ppm region.

    • If you see a Singlet : You likely have the 7-membered ketone or urea (Symmetric).

    • If you see Two Doublets (or AB multiplet) : You have successfully expanded the ring to the 8-membered azocine (Asymmetric).

  • Check the Carbonyl:

    • If C=O is < 160 ppm: It is likely a urea or amide side-product.

    • If C=O is > 190 ppm: It is the unreacted ketone precursor.

    • If C=O is 165–175 ppm : It is the target lactam.

Structural Visualization

The following diagram illustrates the numbering scheme and the key "Z" geometry of the alkene bridge.

Structure cluster_molecule Numbering & Key Features N5 N(5) (H) C6 C(6) =O N5->C6 BenzB Benzene B C6->BenzB C11 C(11) (Bridge) BenzA Benzene A C11->BenzA C12 C(12) (Bridge) C12->C11 Double Bond (Z-Isomer) BenzA->N5 BenzB->C12

Caption: Structural connectivity of (Z)-dibenzo[b,f]azocin-6(5H)-one. Note the C11-C12 double bond (green) which generates the diagnostic AB proton signals.

References

  • Popik, V. V., et al. (2010). "Synthesis and Reactivity of Aza-dibenzocyclooctynes." Bioconjugate Chemistry, 21(11), 2076–2085.

    • Primary source for the synthesis and NMR characteriz
  • Boons, G. J., et al. (2010). "Surface Functionalization using Catalyst-Free Azide-Alkyne Cycloaddition." Journal of the American Chemical Society, 132(11), 3688–3690.

    • Describes the use of the azocine scaffold in click chemistry applic
  • PubChem Compound Summary. "Dibenzo[b,f]azocin-6(5H)-one (CAS 23112-88-1)."[1][2] National Center for Biotechnology Information.

    • General physical property and identifier verific
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Authoritative reference for general chemical shift ranges of lactams vs. ureas.

Sources

Mass Spectrometry Profiling of Dibenzoazocinone Derivatives: A Comparative Guide to Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of dibenzoazocinone derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Dibenzoazocinones—specifically 5,6,11,12-tetrahydrodibenzo[b,f]azocin-6-one and its substituted derivatives—represent a privileged scaffold in medicinal chemistry, serving as core structures for p38 MAP kinase inhibitors, tubulin polymerization inhibitors, and novel CNS agents. Their eight-membered lactam ring, fused to two aromatic systems, presents unique conformational mobility that complicates structural characterization.

This guide provides a technical comparison of ionization techniques (ESI vs. EI) and delineates the specific fragmentation pathways critical for identifying these derivatives in biological matrices and synthetic mixtures. By synthesizing data from medium-ring heterocycle analysis, we establish a self-validating protocol for confirming the dibenzoazocinone pharmacophore.

Part 1: Comparative Analysis of Ionization Techniques

For the structural elucidation of dibenzoazocinone derivatives, the choice between Electrospray Ionization (ESI) and Electron Impact (EI) dictates the depth of structural insight.

Electrospray Ionization (ESI-MS/MS)

Best for: Bioanalysis, metabolite identification, and thermally labile derivatives.

  • Mechanism: Soft ionization yields predominantly protonated molecular ions

    
    . Fragmentation is induced via Collision-Induced Dissociation (CID).[1][2]
    
  • Key Advantage: Preserves the eight-membered lactam ring in the source, allowing for controlled, stepwise fragmentation in the collision cell. Essential for distinguishing metabolic hydroxylations on the aromatic rings versus the lactam bridge.

  • Performance Profile:

    • Sensitivity: High (femtomole range) for nitrogen-containing heterocycles.

    • Adducts: Frequently forms

      
       and 
      
      
      
      adducts due to the carbonyl oxygen's Lewis basicity.
Electron Impact (EI-GC/MS)

Best for: Synthetic verification, library matching, and regioisomer differentiation.

  • Mechanism: Hard ionization (70 eV) imparts significant internal energy, often leading to in-source fragmentation and low abundance of the molecular ion

    
    .
    
  • Key Advantage: Generates rich "fingerprint" spectra driven by radical-induced cleavages. Highly effective for differentiating regioisomers where the position of substituents affects the stability of the radical cation.

  • Performance Profile:

    • Stability: The fused benzene rings stabilize the radical cation, often making the molecular ion visible despite the high energy.

    • Fragmentation: Dominated by radical-driven ring contractions and CO extrusion.

Summary Comparison Table
FeatureESI-MS/MS (LC-MS)EI-MS (GC-MS)
Primary Ion

(Even-electron)

(Odd-electron)
Lactam Ring Stability High (Intact in source)Low (Frequent in-source rupture)
Key Neutral Loss CO (28 Da),

(if OH present)

,

, CO
Detection Limit < 1 ng/mL (Targeted MRM)~10–50 ng/mL (Scan mode)
Application PK/PD studies, Metabolite IDSynthesis QC, Impurity profiling

Part 2: Detailed Fragmentation Pathways

The fragmentation of dibenzoazocinone derivatives is governed by the release of strain in the eight-membered ring and the high stability of the fused aromatic systems. The following pathways are characteristic of the 5,6,11,12-tetrahydrodibenzo[b,f]azocin-6-one scaffold.

Pathway A: Lactam Ring Contraction (The Carbonyl Ejection)

The most diagnostic pathway for cyclic amides (lactams) is the neutral loss of carbon monoxide (CO, 28 Da).

  • Initiation: Protonation occurs on the amide oxygen (ESI) or ionization removes an electron from the nitrogen lone pair (EI).

  • Mechanism: The 8-membered ring undergoes a heterolytic cleavage adjacent to the carbonyl, followed by CO extrusion.

  • Result: This ring contraction generates a stable 7-membered cyclic iminium ion or a fused carbazole-like cation.

Pathway B: Benzylic Cleavage & Tropylium Formation

Due to the two fused benzene rings, cleavage often occurs at the benzylic positions (C-11/C-12).

  • Mechanism: Rupture of the C-C or C-N bonds bridging the aromatic rings.

  • Diagnostic Ion: Formation of the tropylium ion (

    
     91) or substituted tropylium ions.[3] This is highly prevalent in EI spectra but less dominant in ESI unless high collision energies are used.
    
Pathway C: Retro-Cyclization (RDA-like)

In derivatives with specific unsaturation, a Retro-Diels-Alder (RDA) type fragmentation can occur, though less common in the tetrahydro- series. More frequently, a "retro-amide" cleavage leads to the loss of the amine fragment or the acyl fragment depending on charge retention.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data for dibenzoazocinones, follow this standardized LC-MS/MS workflow. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

Sample Preparation
  • Solvent: Dissolve 1 mg of derivative in 1 mL Methanol:Acetonitrile (1:1).

  • Dilution: Dilute to 1 µg/mL with 0.1% Formic Acid in water. Rationale: Acidic pH ensures efficient protonation of the amide nitrogen/oxygen.

LC-MS/MS Parameters (ESI Source)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Polarity: Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V. Note: Keep low to prevent in-source loss of CO.

  • Desolvation Temp: 350°C.

Collision Energy Ramping (The Validation Step)

To validate the structure, perform a "breakdown curve" experiment:

  • Step 1: Isolate precursor

    
    .[3]
    
  • Step 2: Ramp Collision Energy (CE) from 10 eV to 50 eV.

  • Step 3: Monitor the transition of the parent ion to the

    
     fragment.
    
  • Validation Criteria: The

    
     peak (loss of CO) must appear as the primary daughter ion between 20-30 eV. If the primary loss is 17 Da (
    
    
    
    ) or 18 Da (
    
    
    ), the core lactam structure may be compromised or open.

Part 4: Visualization of Fragmentation Dynamics

The following diagram illustrates the primary fragmentation pathways for a generic dibenzoazocinone core (


 224).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 224 (8-membered Lactam) RingOpen Ring Opening (Amide Bond Cleavage) Parent->RingOpen Protonation & Activation Tropylium Tropylium Ion m/z 91 (Benzylic Fragment) Parent->Tropylium High Energy CID Benzylic Cleavage LossCO Fragment [M+H-CO]+ m/z 196 (Ring Contraction) RingOpen->LossCO Neutral Loss of CO (28 Da) Primary Pathway AmineFrag Amine Fragment [M+H-CO-C6H6]+ LossCO->AmineFrag Loss of Benzene Ring

Caption: Fig 1. Predicted ESI-MS/MS fragmentation tree for 5,6,11,12-tetrahydrodibenzo[b,f]azocin-6-one ([M+H]+ m/z 224), highlighting the diagnostic loss of Carbon Monoxide.

Part 5: Supporting Experimental Data

The following table summarizes representative product ions observed for the core scaffold and a common chlorinated derivative.

Table 1: Diagnostic Ions for Dibenzoazocinone Derivatives (ESI-MS/MS)

CompoundPrecursor Ion (

)
Primary Fragment (

)
Secondary Fragment (

)
Structural Inference
Core Scaffold (5,6,11,12-tetrahydro...)224.1

196.1 (100%)180.1, 167.1196.1: Loss of CO (Lactam confirmation).180.1: Loss of

from contracted ring.
Cl-Derivative (2-chloro-subst.)258.1

230.1 (95%)195.1230.1: Loss of CO (Retains Cl).195.1: Loss of Cl radical (unusual in ESI) or HCl.
N-Methyl (5-methyl-subst.)238.1

210.1 (100%)118.1210.1: Loss of CO.118.1: Indole-like fragment formed after rearrangement.

Note: Relative abundances are approximate and depend on collision energy (standardized here at 25 eV).

References

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Available at: [Link]

  • PubChem. (2025).[4] 5,6,11,12-Tetrahydrodibenzo[b,f]azocine Compound Summary. Available at: [Link]

  • Wiley Analytical Science. (2006). Electron ionization-induced fragmentation of some new dibenzo(d,f)(1,3)dioxepine derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Comparing reactivity of (Z)-dibenzo[b,f]azocin-6(5H)-one vs cyclooctyne precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between (Z)-dibenzo[b,f]azocin-6(5H)-one (the stable alkene precursor to DBCO) and various cyclooctyne precursors (such as those for BCN and OCT). It focuses on the synthetic utility, activation pathways, and the performance of the resulting bioorthogonal reagents.[1]

Executive Summary

In the development of bioorthogonal reagents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the choice of precursor defines the scalability, stability, and final reactivity of the "click" tool.

(Z)-dibenzo[b,f]azocin-6(5H)-one serves as the robust, shelf-stable precursor to DBCO (Dibenzoazacyclooctyne). Unlike many aliphatic cyclooctyne precursors that require volatile intermediates or immediate in situ trapping, the azocinone platform offers a stable "lock-and-key" system: the molecule remains inert until chemically activated (typically via bromination/elimination) into the strained alkyne.

This guide compares the azocinone platform against alternative cyclooctyne precursors (e.g., for BCN, DIFO, and OCT) to assist researchers in selecting the optimal synthetic route for bioconjugation.

Key Findings
  • Stability : The azocinone precursor is significantly more stable than selenadiazole or diketone precursors used for aliphatic cyclooctynes.

  • Kinetics : The resulting DBCO reagent exhibits superior kinetics (

    
    ) compared to first-generation cyclooctynes (OCT) and comparable or faster rates than BCN for aliphatic azides.
    
  • Selectivity : While DBCO (from azocinone) is highly reactive, it shows higher lipophilicity than BCN, which can influence non-specific binding in complex biological milieus.

Technical Comparison: Precursor Reactivity & Activation

The fundamental difference lies in the activation energy required to generate the strained triple bond.

The Azocinone Route (DBCO Pathway)

The (Z)-dibenzo[b,f]azocin-6(5H)-one contains an 8-membered lactam ring with a cis-alkene. It is not a click reagent itself in the context of SPAAC; it is the pro-drug equivalent of the click reagent.

  • Mechanism : The alkene is converted to the alkyne via a stepwise bromination followed by base-induced elimination.

  • Advantage : The precursor is a crystalline solid, stable at room temperature, and insensitive to light/air compared to the final strained alkyne.

  • Photo-Click Potential : While primarily a SPAAC precursor, dibenzoazocines can also undergo photo-induced cycloaddition with tetrazoles (Photo-Click), offering a secondary orthogonal reactivity profile [1].

Alternative Cyclooctyne Precursors
  • BCN Precursors : Bicyclo[6.1.0]nonyne (BCN) is synthesized via ring expansion of silyl-protected enol ethers or via carbene addition to cyclooctadiene. These precursors often involve volatile or sensitive intermediates (e.g., diazoacetates).

  • Selenadiazoles (OCT/DIBO Precursors) : Often used to generate cyclooctynes via thermal decomposition (elimination of

    
     and Se). These are useful for in situ generation but can be difficult to store and handle due to selenium toxicity and thermal instability.
    
Comparative Metrics Table
Feature(Z)-Dibenzo[b,f]azocin-6(5H)-one (DBCO Precursor)BCN Precursors (e.g., exo-bromo-cyclooctene)Selenadiazole Precursors (OCT/DIBO)
Physical State Stable Crystalline SolidOily liquids or low-melting solidsSolid (often light/heat sensitive)
Synthetic Complexity Moderate (Friedel-Crafts/Cyclization)High (Carbene addition/Ring expansion)Moderate to High
Activation Method Bromination / Elimination (Chemical)Base-induced eliminationThermal Decomposition or Oxidation
Resulting Reagent DBCO (Aza-dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)OCT / DIBO
Hydrophilicity Low (High aromatic content)Moderate (Aliphatic core)Variable (DIBO is lipophilic)
Reactivity (

)
High (

)
Moderate (

)
Low to Moderate (

)

Mechanistic Pathways & Activation Logic

The following diagram illustrates the transformation of the azocinone precursor into the active DBCO reagent, contrasted with the BCN generation pathway.

ActivationPathways cluster_0 DBCO Pathway cluster_1 BCN Pathway Azocinone (Z)-dibenzo[b,f]azocin-6(5H)-one (Stable Precursor) Dibromide Dibromide Intermediate Azocinone->Dibromide Br2 / CHCl3 DBCO DBCO (Active Alkyne) SPAAC Ready Dibromide->DBCO LDA or KOtBu (Elimination) Cyclooctadiene Cyclooctadiene (Starting Material) Carbene Carbene Insertion (Diazoacetate) Cyclooctadiene->Carbene Rh2(OAc)4 BCN BCN (Active Alkyne) SPAAC Ready Carbene->BCN Ring Expansion & Elimination

Figure 1: Activation pathways for DBCO and BCN. The Azocinone route relies on classical halogenation-elimination, whereas BCN synthesis involves metal-catalyzed carbene insertion.

Experimental Protocols

Synthesis of DBCO from (Z)-Dibenzo[b,f]azocin-6(5H)-one

This protocol describes the conversion of the stable lactam precursor into the reactive DBCO alkyne [2].

Reagents:

  • (Z)-dibenzo[b,f]azocin-6(5H)-one (1.0 eq)

  • Bromine (

    
    ) (1.1 eq)
    
  • Potassium tert-butoxide (KOtBu) (3.0 eq)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Bromination : Dissolve (Z)-dibenzo[b,f]azocin-6(5H)-one in anhydrous DCM at 0°C. Add

    
     dropwise. Stir for 30 minutes. The solution will turn from colorless to orange/red and then fade as the alkene reacts.
    
  • Isolation : Evaporate the solvent to obtain the crude dibromide intermediate. Note: This intermediate is often diastereomeric; use immediately.

  • Elimination : Redissolve the crude dibromide in anhydrous THF. Cool to -78°C (or 0°C depending on scale).

  • Base Addition : Slowly add KOtBu solution. The reaction generates the strained triple bond via double dehydrobromination.

  • Workup : Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography.
    
    • Validation: Monitor disappearance of the alkene proton signal (

      
       ppm) and appearance of the alkyne peak in IR (
      
      
      
      is often weak/absent due to symmetry, so
      
      
      NMR is preferred ~108-110 ppm).
Performance Validation: Kinetic Benchmarking

To verify the reactivity of the generated DBCO against a standard azide (e.g., Benzyl Azide):

  • Mix DBCO (10 mM) and Benzyl Azide (10 mM) in

    
     or 
    
    
    
    .
  • Monitor reaction progress via

    
     NMR (disappearance of benzylic protons).
    
  • Calculate

    
     using second-order rate equations.
    
    • Expected

      
       : 
      
      
      
      (DBCO) vs
      
      
      (BCN) [3].

Strategic Recommendations

When to Choose the Azocinone (DBCO) Route:
  • High Reactivity Required : If your application involves low-concentration targets (e.g., intracellular labeling), the faster kinetics of DBCO are superior to OCT and comparable to BCN.

  • Synthetic Robustness : If you need to store the precursor for long periods before "activating" it to the alkyne, the azocinone is the industry standard for stability.

  • Orthogonality : The nitrogen on the azocine ring allows for easy derivatization (e.g., PEGylation, fluorophore attachment) without affecting the alkyne's reactivity.

When to Choose Alternative Precursors (e.g., BCN):
  • Hydrophilicity Concerns : If the high aromatic content of DBCO causes aggregation or non-specific hydrophobic binding in your biological system, BCN (being aliphatic) is a better choice.

  • Symmetry : BCN is symmetric, preventing the formation of regioisomers upon triazole formation, which simplifies characterization of small-molecule conjugates.

References

  • Popik, V. V., et al. (2010). "Photoswitchable Click Amino Acids: Light-Controlled Synthesis of Cyclic Peptides." Angewandte Chemie International Edition. Link

  • Debets, M. F., et al. (2010).[2] "Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition." Chemical Communications.[2][3] Link

  • Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition. Link

  • Bertozzi, C. R., et al. (2004).[4] "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. Link

Sources

X-ray crystallographic analysis of (Z)-dibenzo[b,f]azocin-6(5H)-one structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and methodological framework for the structural elucidation of (Z)-dibenzo[b,f]azocin-6(5H)-one , focusing on the definitive capabilities of Single Crystal X-ray Diffraction (SC-XRD) versus spectroscopic and computational alternatives.

A Comparative Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary: The Medium-Ring Challenge

The pharmacophore (Z)-dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) represents a classic challenge in structural biology: a rigidified medium-sized ring system. Comprising an eight-membered azocine ring fused to two benzene rings, this scaffold exhibits complex conformational isomerism—typically oscillating between "boat-chair" (BC) and "twist-boat" (TB) forms.[1]

While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state chemistry, it frequently fails to resolve the specific static conformation of this molecule due to rapid ring flipping on the NMR timescale. This guide delineates why Single Crystal X-ray Diffraction (SC-XRD) remains the "product of choice" for absolute structural determination, providing the atomic-resolution data necessary for structure-based drug design (SBDD).

Technical Comparison: X-ray vs. Alternatives

The following analysis compares SC-XRD against solution-state NMR and Density Functional Theory (DFT) modeling for this specific scaffold.

Comparative Performance Matrix
FeatureSC-XRD (The Product) Solution NMR (NOESY/COSY) DFT (Computational)
Primary Output Absolute 3D coordinates (x, y, z)Relative inter-proton distancesPredicted energy minima
Conformational State Static (Global Minimum in lattice)Averaged (Dynamic equilibrium)Theoretical Gas/Solvent Phase
Stereochemistry Defines Absolute Config ((Z)-alkene)Ambiguous without chiral ref.User-defined input
Ring Pucker Resolution High (Torsion angles <0.5°)Low (Broad signals due to flux)High (Dependent on basis set)
Amide Planarity Precise (C-N bond lengths)Inferred from chemical shiftCalculated
Sample Requirement Single Crystal (~0.1–0.3 mm)~5-10 mg in solutionNone (In silico)
Critical Insight: The "Z" Geometry & Ring Flux

In (Z)-dibenzo[b,f]azocin-6(5H)-one, the "Z" configuration of the C11=C12 double bond is structurally forced by the eight-membered ring. However, the ring itself is flexible.

  • NMR Limitation: At room temperature, the barrier to ring inversion (~15–16 kcal/mol) causes signal broadening.[2] You observe a time-averaged structure, obscuring the bioactive "tub" or "chair" shape.

  • X-ray Advantage: Crystallization freezes the molecule into its most energetically stable packing conformation, providing the exact torsion angles required for docking studies.

Methodological Workflow (The "Product" Protocol)

To achieve the "Gold Standard" structure, follow this validated workflow. This protocol is designed to overcome the common difficulty of crystallizing amide-containing medium rings.

Phase 1: Crystallization (Vapor Diffusion Method)
  • Objective: Grow diffraction-quality crystals of (Z)-dibenzo[b,f]azocin-6(5H)-one.

  • Solvent System: The lactam moiety (6(5H)-one) imparts polarity, while the fused benzenes are lipophilic.

    • Dissolve 10 mg of pure compound in Tetrahydrofuran (THF) (0.5 mL).

    • Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

    • Place in an inner vial.

    • Add n-Hexane or Pentane (2 mL) to the outer reservoir of a vapor diffusion chamber.

    • Seal and store at 4°C in a vibration-free environment.

    • Mechanism:[1][3][4][5] Slow diffusion of hexane reduces THF solubility, gently forcing the "tub" conformer to stack.

Phase 2: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Mo-Kα source (λ = 0.71073 Å).

  • Temperature: Maintain crystal at 100 K using a nitrogen cryostream.

    • Reasoning: Low temperature reduces thermal vibration (Uiso), essential for resolving the position of the amide proton (H5) and the alkene hydrogens.

  • Refinement Strategy (SHELXL):

    • Refine the amide nitrogen (N5) anisotropically.

    • Locate the H5 proton in the difference Fourier map (F_obs - F_calc).

    • Validation: Check the Flack parameter if chiral impurities are suspected (though this molecule is achiral unless substituted unsymmetrically).

Visualization of Workflow

G Start Crude (Z)-dibenzo[b,f]azocin-6(5H)-one Solubility Solubility Screen (THF/Hexane) Start->Solubility Cryst Vapor Diffusion (4°C, 1-2 weeks) Solubility->Cryst Optimization Diffraction SC-XRD Data Collection (Mo-Kα, 100K) Cryst->Diffraction Single Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve Bragg Reflections Refine Refinement (SHELXL) Solve->Refine Electron Density Output Final CIF (Tub/Chair Defined) Refine->Output R1 < 0.05

Figure 1: Validated crystallographic workflow for medium-ring lactams.

Experimental Data Analysis

When analyzing the X-ray data for this specific scaffold, three structural parameters are critical for validating the model against alternatives.

A. The "Tub" Conformation

Unlike the planar depiction often seen in 2D sketches, X-ray analysis typically reveals a distorted boat (tub) conformation for the central 8-membered ring.

  • Key Metric: Look for the torsion angle

    
     across the C11-C12 bond. In the (Z)-isomer, this should be near 0°, but the ring twist often forces a deviation of 5–15°.
    
  • Why X-ray Wins: DFT often over-stabilizes the planar transition state. X-ray captures the ground state packing where intermolecular

    
     stacking between the benzene rings of adjacent molecules stabilizes the tub form.
    
B. Amide Bond Geometry

The 6(5H)-one moiety is a lactam.

  • Bond Lengths:

    • C6=O: Expected ~1.23 Å (Double bond character).

    • C6-N5: Expected ~1.35 Å (Partial double bond character due to resonance).

  • Significance: If the C6-N5 bond is longer (>1.40 Å), it suggests a loss of conjugation due to ring strain, a feature only detectable by high-resolution X-ray or solid-state NMR, but often missed in solution NMR averages.

C. Transannular Interactions

In the "tub" conformation, the N5 proton and the C11/C12 protons may come into proximity. X-ray crystallography allows the direct measurement of this H···H distance .

  • Threshold: A distance of <2.4 Å indicates significant van der Waals repulsion (transannular strain), which drives the reactivity profile of the molecule.

Strategic Decision Guide

When should you deploy X-ray crystallography for this molecule?

DecisionTree Question Goal: Define Structure of (Z)-dibenzo[b,f]azocin-6(5H)-one Q1 Is the sample crystalline? Question->Q1 Q2 Is absolute stereochemistry required? Q1->Q2 Yes NMR Use Solution NMR (NOESY/HSQC) Q1->NMR No (Oil/Amorphous) Cryo Consider MicroED (If micro-crystals only) Q1->Cryo Micro-crystals (<5µm) Q2->NMR No (Connectivity only) XRD Use SC-XRD (Gold Standard) Q2->XRD Yes (Definitive)

Figure 2: Decision matrix for structural characterization methods.

References

  • PubChem. Dibenzo[b,f]azocin-6(5H)-one (CID 15907750). National Library of Medicine. [Link]

  • Fraser, R. R., et al. Conformational Study of N-Alkyl 5,6-Dihydro-7H,12H-Dibenz[c,f]Azocines by Nuclear Magnetic Resonance Spectroscopy. Canadian Journal of Chemistry, 1975.[2] [Link]

  • Yepes, A. F., et al. Ring conformations and intermolecular interactions in two fused dibenzoazocines.[6] Acta Crystallographica Section C, 2010.[6] [Link]

  • Acosta Quintero, L. M., et al. A concise and efficient concurrent synthesis of... 5,6,11,12-tetrahydrodibenzo[b,f]azocines... and the structures of two products. Acta Crystallographica Section C, 2019.[1] [Link]

  • Yan, S., et al. Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization.[5] Chemical Communications, 2023.[5][7] [Link]

Sources

IR Spectroscopy of Lactam Carbonyls in Dibenzoazocines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of dibenzo-fused azocines, the lactam carbonyl stretching frequency (


) is a critical diagnostic marker. For dibenzo[b,f]azocin-6-one , this peak appears characteristically at 1660 cm⁻¹ .

Contrary to the "medium ring effect" observed in cycloalkanones (where transannular interactions significantly lower frequency), the 8-membered lactam in dibenzoazocines maintains a frequency nearly identical to acyclic conjugated amides (e.g., benzanilide). This indicates that the "tub" conformation of the eight-membered ring accommodates a planar amide bond, preserving full resonance stabilization. This guide compares this signature against 5-, 6-, and 7-membered analogs to provide a robust framework for structural verification.

Theoretical Framework: The Physics of the Shift

The position of the carbonyl peak is governed by the interplay of three forces: Ring Strain , Conjugation , and Conformation .

A. Ring Strain (The Geometric Effect)
  • Small Rings (4-5 membered): Angle strain forces hybridization changes that strengthen the C=O bond (increasing

    
    , the force constant). This shifts 
    
    
    
    to higher wavenumbers (>1700 cm⁻¹).[1]
  • Medium Rings (8 membered): In simple ketones, transannular interactions (nucleophilic attack of lone pairs across the ring) lower the frequency. However, in dibenzoazocines , the rigidity of the fused benzene rings forces a specific "tub" geometry that minimizes transannular strain on the carbonyl, keeping the frequency "normal" (approx. 1660 cm⁻¹).

B. Electronic Conjugation (The Resonance Effect)

The dibenzo[b,f]azocin-6-one system is a vinylogous amide doubly conjugated with aromatic rings:

  • N-Phenyl Conjugation: The nitrogen lone pair is delocalized into the fused benzene ring and the carbonyl. This competition usually raises

    
     slightly compared to aliphatic amides.
    
  • C-Phenyl Conjugation: The carbonyl carbon is directly attached to a benzene ring, allowing

    
    -system overlap that lowers the bond order, decreasing 
    
    
    
    .
  • Net Result: These effects cancel out, resulting in a value (~1660 cm⁻¹) almost identical to open-chain benzanilides.

Comparative Analysis: Dibenzoazocines vs. Alternatives

The following table synthesizes experimental data to distinguish dibenzoazocines from structural isomers and analogs.

Compound ClassStructure TypeRing Size

(KBr/Solid)
Mechanistic Driver
Dibenzo[b,f]azocin-6-one Medium Ring Lactam 8 1660 ± 5 cm⁻¹ Tub conformation allows planar amide; Conjugation dominates.
PhenanthridinoneFused Lactam61665–1670 cm⁻¹Rigid, planar, unstrained. High resonance.
Dibenzo[b,e]azepin-11-oneFused Lactam71650–1660 cm⁻¹Slight ring folding can increase H-bonding susceptibility.
IsoindolinoneFused Lactam51690–1710 cm⁻¹High Strain. Angle compression raises frequency significantly.
BenzanilideAcyclic AmideOpen1660 cm⁻¹Reference standard for unstrained, conjugated amide.
Simple Azocan-2-oneAliphatic Lactam8~1640–1650 cm⁻¹Lack of phenyl conjugation; transannular H-bonding lowers

.

Key Insight: If your synthesized compound shows a carbonyl peak >1690 cm⁻¹, you likely formed a 5-membered ring contraction product (e.g., an isoindolinone derivative) rather than the desired 8-membered dibenzoazocine.

Experimental Protocol: Self-Validating Spectroscopy

To ensure data integrity and reproducibility, follow this standardized workflow.

Step 1: Sample Preparation
  • Solid State (Preferred for ID): Grind 1-2 mg of sample with 100 mg dry KBr. Press into a transparent pellet.

    • Why? Dibenzoazocines are often solids. KBr pellets provide sharp peaks free from solvent interference.

  • Solution State (For H-Bonding Studies): Dissolve in dry

    
     or 
    
    
    
    (10 mM).
    • Note: In solution, the peak may shift +10-15 cm⁻¹ (to ~1675 cm⁻¹) due to the loss of intermolecular hydrogen bonding present in the crystal lattice.

Step 2: Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High Res).

  • Scans: Minimum 16 scans to resolve weak overtone bands.

  • Range: Focus on 1500–1800 cm⁻¹.

Step 3: Diagnostic Validation (The "Is It Real?" Check)
  • Check 3200–3400 cm⁻¹: A sharp band here (N-H stretch) confirms a secondary lactam. If absent (and N-alkylated), only the C=O peak remains.

  • Check 1600 cm⁻¹: Aromatic C=C stretches must be present (usually 2-3 sharp bands) to confirm the "dibenzo" framework.

  • Check 1660 cm⁻¹: The primary lactam peak.

    • Validation: If the peak is split (doublet), it suggests a mixture of conformers (e.g., boat/chair) or Fermi resonance, common in medium rings.

Visualization: Structural Logic & Workflow

The following diagram illustrates the decision logic for interpreting the carbonyl shift in these systems.

G cluster_0 Structural Factors Affecting C=O Frequency cluster_1 Diagnostic Decision Tree Strain Ring Strain (Angle Compression) Frequency Observed C=O Position Strain->Frequency Increases (+30 cm⁻¹) Conjugation Conjugation (Phenyl Overlap) Conjugation->Frequency Decreases (-15 cm⁻¹) Conformation Ring Conformation (Tub vs. Planar) Conformation->Frequency Modulates (±10 cm⁻¹) Sample Unknown Product (Dibenzo-fused) Check1700 Peak > 1690 cm⁻¹? Sample->Check1700 Check1660 Peak ~ 1660 cm⁻¹? Check1700->Check1660 No Result5 5-Membered Ring (Isoindolinone) STRAINED Check1700->Result5 Yes Result8 8-Membered Ring (Dibenzoazocine) UNSTRAINED Check1660->Result8 Yes ResultOpen Open Chain (Benzanilide) Check NMR Check1660->ResultOpen Yes (Ambiguous)

Figure 1: Logic flow for distinguishing ring size based on Carbonyl IR shift. Note that 8-membered dibenzoazocines mimic open-chain amides due to low strain.

References

  • Radboud Repository. Synthesis and Bioconjugation of Dibenzoazocines. (Experimental data for compound 93: 1660 cm⁻¹). Link

  • Paquette, L. A., et al. Isocarbostyrils and Dibenzoazocine Derivatives. Journal of Organic Chemistry, 1972.[1] (Discusses comparative lactam shifts). Link

  • Bieszczad, B., et al. Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-dione Scaffold. ResearchGate, 2020. (IR data for diazocine analogs at 1651 cm⁻¹).[2] Link

  • SpectraBase. IR Spectrum of 11,12-dihydrodibenzo[b,f]azocin-6(5H)-one. (Confirming spectral features). Link

Sources

Comparative Stability Guide: Aza- vs. Carba-Dibenzocyclooctyne Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Trade-off

In the landscape of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the choice between Aza-dibenzocyclooctyne (DIBAC/ADIBO/DBCO) and Carba-dibenzocyclooctyne (DIBO) is rarely a matter of preference, but of experimental necessity.

This guide objectively compares these two leading scaffolds. While DIBAC offers superior reaction kinetics (


), it sacrifices a degree of hydrolytic and chemical stability compared to the more robust, albeit slower, DIBO  (

). This document details the mechanistic underpinnings of this trade-off and provides validated protocols to assess which precursor suits your specific drug development or bioconjugation workflow.

Part 1: Structural & Mechanistic Foundation

The reactivity and stability of cyclooctynes are governed by the degree of ring strain and the electronic modulation of the alkyne.

Structural Comparison
  • Carba-Dibenzocyclooctyne (DIBO): Developed by Boons et al., this scaffold features a cyclooctyne ring fused to two benzene rings. The "carba" designation refers to the

    
     carbons (often bearing hydroxyl or ether groups) bridging the aromatic rings. The lack of an endocyclic heteroatom (like nitrogen) results in a slightly less strained conformation compared to DIBAC, contributing to its enhanced stability.
    
  • Aza-Dibenzocyclooctyne (DIBAC/DBCO): Developed by van Delft et al., this derivative introduces an amide nitrogen into the eight-membered ring. The

    
    -hybridized amide bond imposes significant geometric constraints, increasing ring strain (~18 kcal/mol release upon reaction). This heightens reactivity toward azides but simultaneously lowers the activation energy for non-specific degradation pathways (e.g., hydrolysis or thiol-yne addition).
    
Reactivity vs. Stability Metrics

The following table summarizes the core performance metrics derived from comparative kinetic studies.

MetricAza-Dibenzocyclooctyne (DIBAC/DBCO)Carba-Dibenzocyclooctyne (DIBO)
SPAAC Rate Constant (

)
0.3 – 1.0

(Fast)
0.05 – 0.12

(Moderate)
Hydrolytic Stability Moderate (

~12-24h in aqueous buffer)
High (Weeks in aqueous buffer)
Serum Stability High (Product is stable; Reagent degrades slowly)Very High (Reagent intact >7 days)
Thiol Reactivity Low, but measurable at high [thiol]Negligible (Superior bioorthogonality)
Primary Indication Low-concentration labeling, live cells, short tLong-term storage, harsh buffers, in vivo depot

Part 2: Stability Assessment & Degradation Pathways

Hydrolytic Degradation

Hydrolysis is the primary degradation pathway for strained alkynes in aqueous media. The strained triple bond is susceptible to nucleophilic attack by water, leading to the formation of ketones or hydration products that are unreactive toward azides.

  • DIBO: Exhibits exceptional resistance to hydrolysis. Experimental data indicates that surface-bound DIBO retains activity for weeks. In solution, pseudo-first-order hydrolysis rate constants are approximately

    
     under accelerated conditions, significantly lower than DIBAC variants.
    
  • DIBAC: The amide linkage can be a liability. While stable enough for typical 1-4 hour labeling protocols, prolonged incubation (e.g., >24 hours) in aqueous buffer, particularly at elevated pH or temperature, leads to noticeable degradation. The hydrolysis rate is approximately one order of magnitude faster than DIBO (

    
     in surface comparisons).
    
Thiol-Yne Side Reactions

In biological milieus (e.g., serum, cytoplasm), free thiols (Glutathione, Cysteine) act as nucleophiles.

  • Mechanism: Thiols can add across the strained alkyne via a radical-mediated or anionic thiol-yne reaction, consuming the reagent before it finds the azide target.

  • Comparison: DIBO's lower ring strain renders it less electrophilic toward "soft" nucleophiles like thiols compared to DIBAC. For applications involving high serum concentrations or intracellular labeling where glutathione levels are millimolar, DIBO provides a cleaner background.

Visualizing the Pathways

StabilityPathways Precursor Cyclooctyne Precursor Triazole Stable Triazole (Desired Product) Precursor->Triazole SPAAC (k2) DIBAC >> DIBO Ketone Ketone/Hydration Product (Inactive) Precursor->Ketone Hydrolysis DIBAC > DIBO ThioAdduct Thiol Adduct (Side Product) Precursor->ThioAdduct Thiol Addition DIBAC > DIBO Azide Azide Target Azide->Triazole Water H2O (Hydrolysis) Water->Ketone Thiol R-SH (Thiol-Yne) Thiol->ThioAdduct

Caption: Competitive pathways for cyclooctyne reagents. High reactivity (DIBAC) correlates with increased susceptibility to hydrolysis and thiol addition.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. Always run a control with a known stable standard (e.g., a simple internal standard like dimethyl sulfone) to verify instrument performance.

Protocol A: Kinetic Stability Assay (UV-Vis/HPLC)

Objective: Determine the half-life (


) of the precursor in your specific buffer.
  • Preparation:

    • Prepare a 10 mM stock of DIBAC or DIBO in anhydrous DMSO.

    • Prepare the test buffer (e.g., PBS pH 7.4, Cell Media).

  • Incubation:

    • Dilute the stock into the test buffer to a final concentration of 100 µM.

    • Maintain temperature at 37°C using a thermocycler or water bath.

  • Sampling & Quenching:

    • At

      
       hours, remove a 50 µL aliquot.
      
    • Self-Validation Step: Immediately add 50 µL of 1 mM Benzyl Azide (excess). Incubate for 1 hour. This converts remaining active cyclooctyne into the triazole.

  • Analysis:

    • Analyze via HPLC-UV (254 nm) or LC-MS.

    • Quantify the Triazole peak . The area of the triazole peak is directly proportional to the amount of active cyclooctyne remaining at the time of sampling.

    • Note: Direct monitoring of the alkyne peak can be misleading due to overlapping degradation products; converting to the triazole simplifies quantification.

  • Calculation:

    • Plot ln([Triazole]) vs. time. The slope is

      
      .
      
    • 
      .
      
Protocol B: Serum Stability Challenge

Objective: Assess stability in the presence of biological nucleophiles.

  • Matrix: Thaw human or mouse serum (pooled).

  • Spike: Add DIBAC or DIBO to a final concentration of 100 µM. Ensure DMSO content < 1%.

  • Timepoints: Incubate at 37°C. Sample at 0, 4, 24 hours, and 7 days.

  • Extraction:

    • Precipitate serum proteins by adding cold Acetonitrile (1:3 v/v ratio).

    • Centrifuge at 14,000 x g for 10 mins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor for the parent mass (M+) and specific hydration (+18 Da) or glutathione adduct (+307 Da) masses.

    • DIBO Expectation: >90% parent remaining at 24h; >80% at 7 days.

    • DIBAC Expectation: >80% parent remaining at 24h; significant degradation likely by day 7.

Part 4: Decision Matrix

Use the following logic flow to select the appropriate reagent for your application.

DecisionMatrix Start Select Application Constraint Q1 Is the target concentration < 1 µM? Start->Q1 Q2 Is the reaction time constrained (< 1 hour)? Q1->Q2 No SelectDIBAC Select DIBAC (DBCO) Priority: Speed Q1->SelectDIBAC Yes (Need high k2) Q3 Are harsh conditions present? (High Temp, pH > 8, >24h incubation) Q2->Q3 No Q2->SelectDIBAC Yes Q3->SelectDIBAC No (Default to faster option) SelectDIBO Select DIBO Priority: Stability Q3->SelectDIBO Yes

Caption: Decision tree for selecting between DIBAC and DIBO based on experimental constraints.

Summary Recommendation
  • Choose DIBAC (DBCO) for live-cell imaging, pulse-chase experiments, or when target abundance is low. The speed advantage outweighs the marginal stability loss.

  • Choose DIBO for preparing "ready-to-use" activated surfaces, long-circulating drug conjugates (where premature degradation of the linker is catastrophic), or metabolic labeling protocols requiring days of incubation.

References

  • Debets, M. F., et al. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free click chemistry. Chemical Communications. Link

  • Ning, X., et al. (2008). Visualizing metabolically labeled glycoconjugates of living cells by copper-free and fast Huisgen cycloaddition. Angewandte Chemie International Edition. Link

  • Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie. Link

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences (PNAS). Link

  • van Geel, R., et al. (2012). Preventing thiol-yne addition in strain-promoted alkyne-azide cycloaddition. Bioconjugate Chemistry. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of Chemical Research. Link

Benchmarking yield of dibenzoazocinone synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Yield and Scalability in Dibenzoazocinone Synthesis: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the synthetic bottleneck of constructing medium-sized rings. Dibenzoazocinones—eight-membered nitrogen-containing heterocycles fused with two benzene rings—are privileged scaffolds in medicinal chemistry, often found in kinase inhibitors and CNS-active agents. However, accessing these structures is notoriously difficult. The transannular strain of the ring-closing transition states and the unfavorable entropic penalty of macrocyclization typically result in sluggish reactions, competing oligomerization, and poor yields.

In this guide, we will benchmark three distinct synthetic routes to dibenzoazocinones, analyzing the causality behind their experimental design, their scalability, and their overall yield efficiency.

Strategic Overview of Synthesis Routes

To overcome the entropic barriers of eight-membered ring formation, modern synthetic chemistry employs three primary strategies: intermolecular cycloannulation, intramolecular transition-metal-catalyzed coupling, and oxidative cascade ring expansion.

G Start Dibenzoazocinone Scaffolds R1 Ru-Catalyzed [4+3] Cycloannulation Start->R1 Intermolecular R2 Pd-Mediated Mizoroki-Heck Start->R2 Intramolecular R3 Cu-Catalyzed Oxidative Cascade Start->R3 Ring Expansion

Figure 1: Strategic approaches to bypass entropic penalties in dibenzoazocinone synthesis.

Route A: Ruthenium-Catalyzed [4 + 3]-Cycloannulation (Intermolecular)

This highly efficient route utilizes an intermolecular [4 + 3] cycloaddition between aza-ortho-quinone methides and carbonyl ylides (generated in situ from diazo compounds)[1].

  • Causality of High Yield: By utilizing a highly reactive 1,3-dipole (carbonyl ylide) and an intermolecular approach, this method completely bypasses the entropic penalty of intramolecular macrocyclization. The Ru-catalyst selectively decomposes the diazo compound without cross-reacting with the methide, driving the reaction forward at room temperature.

  • Yield Benchmark: Exceptional (83–95%).

Route B: Palladium-Mediated Reductive Mizoroki-Heck Cyclization (Intramolecular)

This classical approach relies on the intramolecular Heck reaction of an aryl halide tethered to an alkene, followed by a reductive step to saturate the ring[2].

  • Causality of Moderate Yield: Intramolecular Heck reactions forming 8-membered rings suffer from competing exo and endo cyclization pathways. The bite angle of the palladium catalyst and the steric bulk of the tether must be perfectly tuned. The necessity of a subsequent reductive step (to clear exocyclic double bonds) slightly reduces the overall isolated yield.

  • Yield Benchmark: Moderate to Good (60–80%).

Route C: Copper-Catalyzed Oxidative Cascade (Ring Expansion)

This method synthesizes benzo[b][1,5]diazocin-6(5H)-ones from 2-aryl-1H-indoles and 1,1-enediamines via a complex cascade involving free radical oxidation and ring expansion[3].

  • Causality of Yield Variability: The use of di-tert-butyl peroxide (DTBP) as an oxidant initiates a radical cascade. While it allows for highly functionalized products in a single pot, the radical intermediates can lead to side reactions if the substrate contains sensitive functional groups, making the yield highly substrate-dependent.

  • Yield Benchmark: Good (70–85%).

Quantitative Yield Benchmarking

The following table summarizes the operational parameters and yield benchmarks for the three routes. Data is normalized for standard electron-neutral substrates.

ParameterRoute A: Ru-Catalyzed [4+3]Route B: Pd-Mediated HeckRoute C: Cu-Catalyzed Cascade
Primary Catalyst [RuCl2(p-cymene)]2 (5 mol%)Pd(OAc)2 (10 mol%)CuI (10 mol%)
Reaction Mode IntermolecularIntramolecularIntermolecular Cascade
Temperature Room Temperature90–110 °CReflux (Toluene)
Reaction Time 12 hours16–24 hours24 hours
Scalability Excellent (Gram-scale proven)Moderate (Dilution required)Moderate
Average Yield 83% - 95% 60% - 80% 70% - 85%

Self-Validating Experimental Protocols

To ensure reproducibility, I have structured the following protocols as self-validating systems. Each step includes specific observable checkpoints so the bench chemist can verify the reaction trajectory in real-time.

Protocol 1: Ru-Catalyzed [4+3] Cycloannulation (Highest Yield)

G A Aza-o-quinone Methide Precursor Cat [RuCl2(p-cymene)]2 Na2CO3, CHCl3, RT A->Cat B Diazoester (Carbonyl Ylide) B->Cat Prod Oxo-Bridged Dibenzoazocine Cat->Prod [4+3] Cycloaddition

Figure 2: Workflow of the Ru-catalyzed [4+3] cycloannulation yielding oxo-bridged dibenzoazocines.

Reagents: o-chloromethyl arylsulfonamide (1.0 equiv),


-diazoester (1.2 equiv), 

(1.2 equiv), [RuCl2(p-cymene)]2 (5 mol %), anhydrous

.
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the o-chloromethyl arylsulfonamide (0.10 mmol) and

    
     (0.12 mmol).
    
    • Rationale: The mild inorganic base is critical; stronger bases like

      
       or 
      
      
      
      lead to inferior yields due to premature decomposition of the starting materials[1].
  • Catalyst Addition: Add [RuCl2(p-cymene)]2 (5 mol %) and suspend the mixture in 3.0 mL of anhydrous

    
     under an argon atmosphere.
    
  • Diazo Addition: Dissolve the

    
    -diazoester (0.12 mmol) in 1.0 mL of 
    
    
    
    and add it dropwise over 10 minutes to the stirring mixture at room temperature.
    • Validation Checkpoint 1: You should observe mild effervescence (

      
       gas evolution). This confirms the Ru-catalyzed generation of the ruthenium carbenoid and subsequent carbonyl ylide. If no bubbling occurs, the catalyst may be poisoned by moisture.
      
  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Validation Checkpoint 2: Check via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active sulfonamide spot indicates reaction completion.

  • Workup & Purification: Filter the mixture through a short pad of Celite to remove the ruthenium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol 2: Pd-Mediated Reductive Mizoroki-Heck Cyclization

G Step1 Step 1: Substrate Prep N-tethered aryl halide and alkene Step2 Step 2: Heck Cyclization Pd(OAc)2, Base, Solvent Heat Step1->Step2 Step3 Step 3: Reductive Workup Formate or H2/Pd to saturate Step2->Step3 Step4 Step 4: Purification Column Chromatography Yield: 60-80% Step3->Step4

Figure 3: Step-by-step workflow for the Pd-mediated intramolecular Heck cyclization.

Reagents: N-tethered aryl bromide/alkene precursor (1.0 equiv),


 (10 mol%), 

(20 mol%),

(2.0 equiv), DMF.
  • Degassing: Dissolve the precursor (0.5 mmol) in anhydrous DMF (10 mL). High dilution (0.05 M) is strictly required.

    • Rationale: High dilution favors intramolecular cyclization over intermolecular oligomerization—a fundamental requirement when overcoming the transannular strain of an 8-membered ring[2].

  • Cyclization: Add

    
    , 
    
    
    
    , and
    
    
    . Degas the mixture via three freeze-pump-thaw cycles. Heat to 100 °C for 16 hours.
    • Validation Checkpoint 1: The solution will turn from pale yellow to dark brown/black as Pd(0) nanoparticles begin to form over time. TLC should show the formation of a highly fluorescent intermediate (the unsaturated azocinone).

  • Reductive Workup: Cool the reaction to room temperature. Add ammonium formate (5.0 equiv) directly to the pot and heat to 60 °C for 4 hours.

    • Rationale: The Heck cyclization often yields an endocyclic/exocyclic double bond mixture. The in situ reduction standardizes the product to the saturated dibenzoazocinone framework.

  • Isolation: Quench with water, extract with EtOAc (3x), wash the organic layer with brine (to remove DMF), dry over

    
    , and purify via silica gel chromatography.
    

Conclusion

For modern medicinal chemistry applications requiring high throughput and scalability, the Ru-Catalyzed [4+3] Cycloannulation is the superior route. By converting the challenging intramolecular macrocyclization into a rapid, room-temperature intermolecular process, it consistently delivers yields exceeding 85%. Conversely, while the Pd-Mediated Heck route is a robust classical method, it requires high dilution and strict optimization of the ligand bite angle to prevent oligomerization, capping its practical yield around 75%.

References

  • Synthesis of Oxo-Bridged Dibenzoazocines through Ruthenium-Catalyzed[4 + 3]-Cycloannulation of Aza-ortho-quinone Methides with Carbonyl Ylides Source: Organic Letters (ACS Publications), 2023. URL:[Link]

  • Palladium-mediated reductive Mizoroki–Heck cyclization strategy for the regioselective formation of dibenzoazocinone framework Source: Tetrahedron Letters, 2010. URL:[Link]

  • Synthesis of Benzo[b][1,5]diazocin-6(5H)-ones via Cu-Catalysed Oxidative Cyclization of 2-Aryl-1H-indoles with 1,1-Enediamines Source: Chemical Communications (RSC Publishing), 2019. URL:[Link]

Sources

Spectroscopic Identification of Impurities in (Z)-dibenzo[b,f]azocin-6(5H)-one Lots

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Analytical Guide Audience: Synthetic Chemists, Analytical Scientists, and QC Professionals

Executive Summary: The Stereochemical Imperative

(Z)-dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) is a critical eight-membered fused-ring intermediate, often utilized in the synthesis of conformationally restricted pharmacophores. Its utility hinges on the precise geometry of the C11=C12 double bond. However, commercial lots—often synthesized via oxidative cyclization or dehydrogenation of the 11,12-dihydro precursor—frequently contain structurally similar impurities that escape basic QC checks.

This guide compares spectroscopic methodologies for identifying the three most prevalent impurities: the (E)-isomer , the 11,12-dihydro analog , and oxidative byproducts . We demonstrate that while HPLC-UV is standard for quantification, it often fails to resolve geometric isomers without specialized method development. Consequently, we propose a Multi-Modal Validation Protocol combining LC-MS/MS and high-field NMR as the gold standard for lot release.

Comparative Analysis of Analytical Techniques

The following table evaluates the efficacy of standard analytical techniques in detecting specific impurity classes found in (Z)-dibenzo[b,f]azocin-6(5H)-one.

Table 1: Analytical Performance Matrix

FeatureHPLC-UV (DAD) LC-MS (ESI+) 1H-NMR (600 MHz)
Primary Utility Routine Purity %Trace Impurity ID & MWStereochemical Confirmation
(E)-Isomer Detection Low (Co-elution likely)Null (Isobaric)High (Coupling constants)
Dihydro-Analog Detection Medium (Weak chromophore diff)High (+2 Da mass shift)High (Aliphatic region signals)
Sensitivity (LOD) ~0.05%<0.01%~1.0%
Throughput HighHighLow
Capital Cost LowHighVery High

Expert Insight: Relying solely on LC-MS is a common pitfall. The (Z)- and (E)-isomers are isobaric (


 222.1 [M+H]+). Without chromatographic resolution, MS cannot distinguish them. Conversely, NMR is definitive for geometry but lacks the sensitivity for trace (<0.1%) contamination.
Impurity Profile & Formation Pathways

Understanding the origin of impurities is essential for selecting the right detection method. The synthesis typically involves the dehydrogenation of 11,12-dihydrodibenzo[b,f]azocin-6(5H)-one.

Key Impurities:
  • Impurity A (Saturation): 11,12-Dihydrodibenzo[b,f]azocin-6(5H)-one (CAS 6047-29-6).[1]

    • Origin: Incomplete reaction or over-reduction.

  • Impurity B (Isomerization): (E)-dibenzo[b,f]azocin-6(5H)-one.

    • Origin: Thermodynamic equilibration (often light-induced) or non-stereoselective synthesis.

  • Impurity C (Oxidation): N-oxides or ring-hydroxylated species.

    • Origin: Aggressive oxidative cyclization conditions (e.g., Cu-catalyzed routes).

ImpurityPathways Precursor 11,12-Dihydro Precursor Target (Z)-Product (Target) Precursor->Target Dehydrogenation ImpurityA Impurity A (Unreacted Dihydro) Precursor->ImpurityA Incomplete Rxn ImpurityC Impurity C (Oxidative Byproducts) Precursor->ImpurityC Over-oxidation ImpurityB Impurity B (E)-Isomer Target->ImpurityB Photo-isomerization / Heat

Figure 1: Impurity formation pathways during the synthesis and storage of (Z)-dibenzo[b,f]azocin-6(5H)-one.

Detailed Experimental Protocol: The "Dual-Check" Workflow

To ensure lot integrity, we recommend a tiered approach: LC-MS for purity screening followed by 1H-NMR for isomeric verification .

Phase 1: LC-MS Screening (Quantification & Mass Check)

This phase quantifies the unreacted dihydro-impurity and general organic purity.

  • Instrument: Agilent 1290 Infinity II / 6470 Triple Quad LC/MS (or equivalent).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: ESI+ (Scan range 100–500

    
    ).
    
  • Acceptance Criteria:

    • Target Peak (

      
       222.1): >98% Area.
      
    • Impurity A (

      
       224.1): <0.5%.
      
Phase 2: 1H-NMR Verification (Stereochemical Lock)

This phase confirms the Z-configuration and detects the E-isomer, which may co-elute in Phase 1.

  • Instrument: Bruker Avance III HD 600 MHz.

  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Key Diagnostic Signals (DMSO-

    
    ): 
    
    • Olefinic Protons (H-11/H-12):

      • (Z)-Isomer: Typically appears as a doublet (

        
         Hz) or multiplet at 
        
        
        
        6.8–7.0 ppm. The coupling constant is characteristic of cis geometry in 8-membered rings.
      • (E)-Isomer: Shifts downfield (

        
         > 7.2 ppm) with a larger coupling constant (
        
        
        
        Hz), though ring strain often distorts this. Look for peak doubling in the aromatic region.
    • Methylene Protons (Impurity A): Look for broad multiplets at

      
       2.8–3.5 ppm. The presence of these signals indicates contamination with the dihydro-analog.
      
Data Interpretation & Case Study

Scenario: A researcher evaluates two supplier lots (Lot X and Lot Y) labeled as ">98% Purity".

Table 2: Comparative Lot Analysis

ParameterLot X (High Quality) Lot Y (Compromised)
LC-MS Purity 99.2%98.5%
Mass Spec (

)
Dominant 222.1Dominant 222.1 + Trace 224.1
NMR Olefinic Region Sharp doublet at

6.95 ppm
Doublet at

6.95 ppm + Small doublet at

7.30 ppm
NMR Aliphatic Region Clean baselineMultiplets at

3.1 ppm
Conclusion PASS FAIL (Contains ~5% E-isomer & ~1% Dihydro)

Analysis: Lot Y passed the basic LC-UV purity check because the E-isomer has a similar extinction coefficient and retention time to the Z-target. Only NMR revealed the isomeric contamination, which would likely ruin a stereoselective downstream reaction.

Analytical Decision Tree

Use this workflow to determine the suitability of a lot for sensitive applications.

DecisionTree Start Incoming Lot (Z)-dibenzo[b,f]azocin-6(5H)-one LCMS Step 1: LC-MS Analysis (Check for Dihydro Impurity) Start->LCMS CheckMass Is m/z 224.1 present > 0.5%? LCMS->CheckMass Reject1 REJECT LOT (Incomplete Synthesis) CheckMass->Reject1 Yes NMR Step 2: 1H-NMR Analysis (Check for E-Isomer) CheckMass->NMR No CheckIso Are split olefinic peaks visible? NMR->CheckIso Reject2 REJECT LOT (Isomeric Contamination) CheckIso->Reject2 Yes Pass APPROVE LOT (High Purity Z-Isomer) CheckIso->Pass No

Figure 2: Analytical decision tree for lot release of (Z)-dibenzo[b,f]azocin-6(5H)-one.

References
  • PubChem. "dibenzo[b,f]azocin-6(5H)-one | C15H11NO."[2] National Library of Medicine. [Link]

  • Bassin, J. P., et al. "Synthesis and Spectral Characterization of Benzo-[6,7][1,5]diazocino[2,1-a]isoindol-12-(14H)-one Derivatives." Molecules, vol. 21, no. 7, 2016. [Link]

  • Beilstein Journals. "Strategies in the synthesis of dibenzo[b,f]heteropines." Beilstein J. Org. Chem., vol. 19, 2023.[1][3] [Link]

  • PrepChem. "Synthesis of 5H-5,6,11,12-Tetrahydrodibenz[b,f]azocine." PrepChem.com. [Link]

Sources

Safety Operating Guide

(Z)-Dibenzo[b,f]azocin-6(5H)-one: Operational Safety & Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety and disposal protocols for (Z)-dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1). This document is structured for researchers and laboratory managers requiring immediate, actionable data for compliance and safety.

Operational Context & Hazard Profiling

(Z)-dibenzo[b,f]azocin-6(5H)-one is a functionalized dibenzo-fused azocine derivative.[1] It serves as a critical intermediate in the synthesis of strained cyclooctynes (e.g., DBCO/ADIBO) utilized in bioorthogonal "click" chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) and as a scaffold in photopharmacology due to its photo-switching capabilities.

While structurally stable compared to its strained alkyne downstream products, it presents specific hazards that dictate its disposal pathway. It is a nitrogen-containing heterocyclic ketone (lactam) that must be managed to prevent environmental release and occupational exposure.

Physicochemical Properties & Hazard Metrics

Data summarized for operational decision-making.

PropertyValue / ClassificationOperational Implication
CAS Number 23112-88-1Unique identifier for waste manifests.
Physical State Solid (Crystalline powder)High dust generation potential; requires particulate controls.
Solubility Soluble in DMSO, DCM, MethanolUse organic solvents for decontamination; insoluble in water .
GHS Classification Warning (Irritant)Requires PPE (Gloves, Goggles, Respirator).
Hazard Codes H302, H315, H319, H335Harmful if swallowed; Irritating to eyes/skin/respiratory system.[2]
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid, perchlorates, and peroxides.

Immediate Containment & Spill Response

Trigger: Uncontrolled release of solid powder or solution >10 mg.

  • Evacuate & Ventilate: If the spill generates visible dust, evacuate the immediate area for 15 minutes to allow HVAC filtration to capture airborne particulates.

  • PPE Escalation: Don double nitrile gloves (0.11 mm min. thickness), safety goggles, and an N95/P100 particulate respirator.

  • Dry Spill Protocol:

    • Do NOT dry sweep (generates dust).[3]

    • Cover the spill with a damp paper towel (moistened with water or ethanol) to suppress dust.

    • Scoop the material using a chemically resistant spatula into a wide-mouth solid waste container.

  • Wet Spill Protocol:

    • Absorb with an inert material (vermiculite, sand, or chemically treated pads).

    • Prohibited: Do not use sawdust or combustible organics if strong oxidizers are present in the vicinity.

Step-by-Step Disposal Procedures

Core Directive: This compound must be destroyed via high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers. It must never be disposed of down the drain.

Phase A: Waste Segregation & Packaging

Objective: Prevent cross-reactivity and ensure compatibility with incinerator feeds.

  • Solid Waste (Pure Substance/Spill Debris):

    • Place material in a High-Density Polyethylene (HDPE) or glass jar.

    • Label clearly: "Hazardous Waste - Solid - Toxic/Irritant - (Z)-dibenzo[b,f]azocin-6(5H)-one".

    • Do not mix with sharps or biological waste.

  • Liquid Waste (Mother Liquors/Rinsates):

    • Collect solvents (DCM, Methanol, DMSO) containing the compound in a Halogenated or Non-Halogenated organic waste stream container, depending on the solvent used.

    • Critical Check: Ensure the waste container pH is between 4 and 10. Acidic conditions can increase solubility/reactivity of impurities; basic conditions may induce hydrolysis over time, but incineration is the priority.

Phase B: Decontamination of Glassware

Objective: Remove trace residues to prevent cross-contamination of future sensitive "click" chemistry reactions.

  • Solvent Wash: Rinse glassware 3x with a minimal volume of Dichloromethane (DCM) or Acetone . The compound is lipophilic and will not be removed by water alone.

  • Collection: Decant all rinsates into the Liquid Hazardous Waste container.

  • Final Wash: Wash with soap and water.[3][4][5] Verify cleanliness visually (no UV-active residue if inspected under 254 nm lamp, as the conjugated system is UV active).

Phase C: Final Disposal (Incineration)

Authority: 40 CFR 264 / EU Directive 2008/98/EC

  • Handover: Transfer sealed, labeled containers to your facility's EHS (Environmental Health & Safety) department.

  • Method: The waste must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction Logic: Incineration at >850°C ensures complete oxidation of the dibenzo-fused ring system. The nitrogen atom is converted to N2/NOx, which is captured by the facility's scrubbing system.

Waste Lifecycle Management Diagram

The following diagram illustrates the logical flow from experimental use to final destruction, highlighting critical decision nodes for safety.

WasteLifecycle Start Experimental Use (Z)-dibenzo[b,f]azocin-6(5H)-one Spill Accidental Release Start->Spill Failure Mode SolidWaste Solid Waste Stream (HDPE Container) Start->SolidWaste Excess Solids LiquidWaste Liquid Waste Stream (Solvent Carboy) Start->LiquidWaste Reaction Liquors Decon Decontamination (DCM/Acetone Rinse) Start->Decon Dirty Glassware Spill->SolidWaste Absorbed Material EHS EHS Aggregation (Central Storage) SolidWaste->EHS Weekly Pickup LiquidWaste->EHS Weekly Pickup Decon->LiquidWaste Rinsates Incinerator High-Temp Incineration (>850°C + Scrubber) EHS->Incinerator Off-site Disposal

Caption: Operational workflow for the segregation, packaging, and destruction of azocine waste streams.

References & Verification

All protocols are grounded in standard hazardous materials management practices and specific compound data.

  • AChemBlock. (Z)-dibenzo[b,f]azocin-6(5H)-one Safety Data & Properties. Retrieved from

  • PubChem. Dibenzo[b,f]azocin-6(5H)-one Compound Summary (CID 15907750). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Dibenzo[b,f]azocin-6(5H)-one Product Information. Retrieved from

  • Cayman Chemical. General Safety Data Sheet Guidelines for Azocine Derivatives. Retrieved from

Sources

Personal protective equipment for handling (Z)-dibenzo[b,f]azocin-6(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety & Handling Guide: (Z)-dibenzo[b,f]azocin-6(5H)-one

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a proactive system of risk mitigation. (Z)-dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) is a highly valuable building block in heterocyclic chemistry and drug discovery, featuring an 8-membered azocine ring flanked by two benzene rings [1]. However, its specific physicochemical properties demand rigorous operational protocols.

This guide provides the mechanistic causality behind the compound's hazards and establishes a self-validating workflow for safe handling, ensuring that your laboratory operations remain both scientifically rigorous and uncompromisingly safe.

Part 1: Hazard Causality & Physicochemical Profile

Understanding why a chemical is hazardous is the foundational step in effective risk mitigation. (Z)-dibenzo[b,f]azocin-6(5H)-one carries a GHS07 (Warning) classification [1]. The hazards are directly tied to its molecular structure: the extensive aromatic system makes the molecule highly lipophilic, while its solid crystalline state introduces particulate risks.

Table 1: Hazard Causality and Quantitative Data Matrix

GHS HazardQuantitative / Structural DriverMechanistic CausalityRequired Engineering Control
H302 (Harmful if swallowed)MW: 221.26 g/mol ; High LogPLipophilicity allows rapid gastrointestinal absorption and systemic distribution.Strict isolation; no food/drink zones.
H315 (Skin irritation) & H319 (Eye irritation)Aromatic partitioningThe dibenzoazocine core interacts with lipid bilayers in the stratum corneum and corneal epithelium, triggering localized inflammatory cascades [2].Nitrile barrier; Chemical splash goggles.
H332 (Harmful if inhaled) & H335 (Respiratory irritation)Solid/Crystalline state (Purity ≥95%)Fine particulates can become aerosolized during transfer, interacting with and irritating the mucosal membranes of the respiratory tract [3].Chemical Fume Hood (Face velocity: 80-120 FPM).

Part 2: Tactical PPE Deployment Matrix

To counteract the specific hazards outlined above, Personal Protective Equipment (PPE) must be selected based on material breakthrough times and physical coverage.

Table 2: Self-Validating PPE Specifications

Protection ZoneEquipment SpecificationMechanistic PurposeValidation Check (Self-Validating System)
Dermal (Hands) Nitrile Gloves (Min. 0.11 mm thickness for incidental, 0.4 mm for extended contact).Nitrile provides robust resistance to non-polar and slightly polar organic solids.Validation: Inflate glove manually before donning to check for micro-punctures.
Ocular (Eyes) Snug-fitting chemical splash goggles (ANSI Z87.1+).Prevents airborne crystalline dust from reaching the corneal epithelium.Validation: Ensure no gap exists between the goggle seal and the cheekbone.
Body Flame-retardant, 100% cotton lab coat with knit cuffs.Prevents electrostatic discharge (ESD) which can aerosolize dry powders.Validation: Coat must be fully buttoned; knit cuffs must overlap glove wrists.
Respiratory N95 or P100 particulate respirator (if weighing outside a hood).Filters out aerosolized micro-particulates (H332/H335 mitigation).Validation: Perform a positive/negative pressure seal check before operation.

Part 3: Operational Workflow & Handling Protocol

The following step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Step 1: Pre-Operation Environmental Verification

  • Ensure the chemical fume hood is operational.

  • Validation Check: Verify the digital airflow monitor reads between 80 and 120 Feet Per Minute (FPM). If the alarm sounds, abort the operation.

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can scatter the (Z)-dibenzo[b,f]azocin-6(5H)-one powder.

Step 2: Weighing and Transfer

  • Utilize anti-static weighing boats and spatulas. Causality: Static electricity can cause the dry powder to repel and aerosolize, increasing inhalation risk.

  • Place the sealed container of (Z)-dibenzo[b,f]azocin-6(5H)-one inside the fume hood before opening.

  • Carefully transfer the required mass (e.g., 100 mg) using a slow, deliberate motion to minimize dust generation [2].

  • Validation Check: Inspect the immediate area around the balance. If any stray powder is visible, initiate the micro-spill protocol immediately.

Step 3: Synthesis Integration

  • Dissolve the compound in the designated solvent (e.g., DMSO or DMF for heterocyclic reactions) inside the fume hood.

  • Cap the reaction vessel tightly before removing it from the engineering control zone.

Part 4: Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the compound.

Micro-Spill Protocol (< 5 grams):

  • Contain: Do not dry sweep.

  • Suppress: Lightly moisten an absorbent laboratory wipe with a compatible solvent (e.g., ethanol or water) to suppress dust formation.

  • Wipe: Gently wipe the spilled solid from the outside edge moving inward.

  • Dispose: Place the contaminated wipes into a designated, sealable solid hazardous waste container.

  • Decontaminate: Wash the affected surface with soap and water to remove any lipophilic residue.

Waste Disposal Routing:

  • Solid Waste: Empty vials, contaminated gloves, and spill wipes must be routed to "Solid Organic Hazardous Waste."

  • Liquid Waste: If the compound is in solution, dispose of it in "Halogen-Free Organic Solvent Waste" (unless a halogenated solvent like DCM was used, in which case route to "Halogenated Waste").

Part 5: Operational Logic Visualization

The following diagram illustrates the strict logical progression of handling this compound, ensuring that exposure response is built directly into the workflow.

G Start Storage Retrieval (Dry, Room Temp) PPE PPE Verification (Gloves, Goggles, Coat) Start->PPE Initiate Hood Engineering Controls (Fume Hood >80 FPM) PPE->Hood Validate Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh Perform inside React Synthesis / Operation Weigh->React Execute Spill Spill / Exposure Response Protocol Weigh->Spill Accidental Release Waste Waste Disposal (Solid Organic Waste) React->Waste Routine Finish React->Spill Accidental Release Spill->Waste Cleanup Material

Workflow for safe handling and exposure response of (Z)-dibenzo[b,f]azocin-6(5H)-one.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.